Product packaging for Yvad-cho(Cat. No.:)

Yvad-cho

Cat. No.: B10785022
M. Wt: 450.5 g/mol
InChI Key: HWLANCVZPRATJR-GKEYINFOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Yvad-cho is a useful research compound. Its molecular formula is C21H30N4O7 and its molecular weight is 450.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30N4O7 B10785022 Yvad-cho

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H30N4O7

Molecular Weight

450.5 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C21H30N4O7/c1-11(2)18(25-20(31)16(22)8-13-4-6-15(27)7-5-13)21(32)23-12(3)19(30)24-14(10-26)9-17(28)29/h4-7,10-12,14,16,18,27H,8-9,22H2,1-3H3,(H,23,32)(H,24,30)(H,25,31)(H,28,29)/t12-,14-,16-,18-/m0/s1

InChI Key

HWLANCVZPRATJR-GKEYINFOSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)N

Origin of Product

United States

Foundational & Exploratory

Ac-YVAD-CHO: A Technical Guide to its Mechanism of Action as a Caspase-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-YVAD-CHO, also known as N-acetyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxyl-1-formylethyl]-L-alaninamide, is a synthetic, cell-permeable tetrapeptide aldehyde that acts as a potent, reversible, and highly specific inhibitor of caspase-1, previously known as Interleukin-1β Converting Enzyme (ICE).[1][2][3] Its high affinity and selectivity make it an invaluable tool for investigating the intricate roles of caspase-1 in inflammatory signaling pathways, including inflammasome activation, cytokine processing, and pyroptosis. This document provides a comprehensive overview of the mechanism of action of Ac-YVAD-CHO, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

Ac-YVAD-CHO functions as a competitive, reversible inhibitor of caspase-1.[1][3] The peptide sequence Tyr-Val-Ala-Asp (YVAD) is designed to mimic the natural cleavage site of caspase-1 in its substrates, such as pro-interleukin-1β (pro-IL-1β). The C-terminal aldehyde group (CHO) forms a reversible covalent bond with the catalytic cysteine residue in the active site of caspase-1, thereby blocking its enzymatic activity. By inhibiting caspase-1, Ac-YVAD-CHO effectively prevents the proteolytic processing and maturation of the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their biologically active forms.

Quantitative Inhibitory Activity

The potency and selectivity of Ac-YVAD-CHO have been quantified in numerous studies. The following tables summarize key inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for Ac-YVAD-CHO against various caspases.

Target Enzyme Species Inhibitory Constant (Kᵢ) Reference
Caspase-1 (ICE)Human0.76 nM
Caspase-1 (ICE)Human0.2 ± 0.1 nM
Caspase-1 (ICE)Mouse3.0 nM
Caspase-4Human163-970 nM
Caspase-5Human163-970 nM
Caspase-8Human163-970 nM
Caspase-9Human163-970 nM
Caspase-10Human163-970 nM
Caspase-2Human>10,000 nM
Caspase-3Human>10,000 nM
Caspase-6Human>10,000 nM
Caspase-7Human>10,000 nM
Target Process Cell Line/Model IC₅₀ Reference
IL-1β ProductionMouse2.5 µM
IL-1β ProductionHuman0.7 µM
IL-1β ProductionHuman PBMC1.2 µM

Signaling Pathways

Ac-YVAD-CHO primarily interferes with the inflammasome signaling pathway, which is a critical component of the innate immune response.

Inflammasome_Signaling_Pathway cluster_0 Inflammasome Activation cluster_1 Caspase-1 Activity & Inhibition cluster_2 Downstream Effects PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleaves AcYVADCHO Ac-YVAD-CHO AcYVADCHO->Casp1 Inhibits IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation Pyroptosis Pyroptosis GSDMD->Pyroptosis Induces

Caption: Inflammasome signaling pathway and the inhibitory action of Ac-YVAD-CHO.

Experimental Protocols

Ac-YVAD-CHO is widely used in various experimental settings to probe the function of caspase-1. Below are representative protocols.

In Vitro Caspase-1 Inhibition Assay in Cell Homogenates

This protocol is adapted from studies assessing the direct inhibitory effect of Ac-YVAD-CHO on caspase-1 activity in a cell-free system.

  • Cell Culture and Lysis:

    • Culture THP-1 human monocytic cells and differentiate them with phorbol 12-myristate 13-acetate (PMA).

    • Prime the differentiated THP-1 cells with lipopolysaccharide (LPS).

    • Harvest the cells and prepare cell homogenates by lysis in a suitable buffer.

  • Inhibition Assay:

    • Pre-incubate the cell homogenates with varying concentrations of Ac-YVAD-CHO (e.g., 5 µM) for a specified period.

    • Initiate the caspase-1 activity assay by adding a fluorogenic caspase-1 substrate (e.g., Z-YVAD-AFC).

    • Monitor the fluorescence signal over time using a plate reader to determine the rate of substrate cleavage.

    • Compare the activity in Ac-YVAD-CHO-treated samples to a vehicle control to calculate the percentage of inhibition.

In Vivo Inhibition of LPS-Induced Cytokine Production in Mice

This protocol describes the use of Ac-YVAD-CHO to investigate the role of caspase-1 in a mouse model of endotoxemia.

  • Animal Model:

    • Use a suitable mouse strain (e.g., C3H/HeN).

    • Administer Ac-YVAD-CHO via an appropriate route, such as intraperitoneal (i.p.) injection, at doses ranging from 5 to 10 mg/kg.

  • Induction of Inflammation:

    • After a pre-treatment period with Ac-YVAD-CHO, induce systemic inflammation by injecting LPS.

  • Sample Collection and Analysis:

    • At a designated time point post-LPS injection, collect blood samples.

    • Measure the plasma levels of mature IL-1β and IL-18 using an enzyme-linked immunosorbent assay (ELISA).

    • Compare cytokine levels in Ac-YVAD-CHO-treated mice to those in vehicle-treated controls.

Experimental and Logical Workflows

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of Ac-YVAD-CHO in a cell-based assay.

Experimental_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Inflammasome Activation & Analysis Cell_Culture Cell Culture (e.g., THP-1 monocytes) Differentiation Differentiation (e.g., with PMA) Cell_Culture->Differentiation Priming Priming (e.g., with LPS) Differentiation->Priming Treatment_Group Treatment Group: + Ac-YVAD-CHO Priming->Treatment_Group Control_Group Control Group: + Vehicle Priming->Control_Group Activation Inflammasome Activation (e.g., with Nigericin or ATP) Treatment_Group->Activation Control_Group->Activation Supernatant_Collection Collect Supernatant Activation->Supernatant_Collection Cell_Lysis Cell Lysis Activation->Cell_Lysis ELISA ELISA for IL-1β/IL-18 Supernatant_Collection->ELISA Pyroptosis_Assay Pyroptosis Assay (e.g., LDH release) Supernatant_Collection->Pyroptosis_Assay Western_Blot Western Blot for Caspase-1 p20 Cell_Lysis->Western_Blot

Caption: A representative experimental workflow for studying Ac-YVAD-CHO.

Conclusion

Ac-YVAD-CHO is a cornerstone pharmacological tool for the study of caspase-1-mediated inflammatory processes. Its high potency and selectivity allow for the precise dissection of the inflammasome signaling pathway and its downstream consequences. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize Ac-YVAD-CHO in their investigations into the roles of caspase-1 in health and disease.

References

An In-depth Technical Guide on the Role of Ac-YVAD-CHO in Inflammasome Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammasomes are critical components of the innate immune system, responsible for initiating inflammatory responses through the activation of caspase-1. The tetrapeptide aldehyde, Ac-Tyr-Val-Ala-Asp-CHO (Ac-YVAD-CHO), is a highly specific and reversible inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of Ac-YVAD-CHO, its application in inflammasome research, detailed experimental protocols, and quantitative data on its inhibitory activity. The guide is intended to serve as a valuable resource for researchers studying inflammasome-mediated inflammation and those involved in the development of novel anti-inflammatory therapeutics.

Introduction to Inflammasomes and Caspase-1

Inflammasomes are multi-protein complexes that assemble in the cytosol in response to pathogenic and sterile danger signals.[4] The assembly of an inflammasome complex leads to the proximity-induced auto-activation of pro-caspase-1 into its active form, caspase-1.[4] Active caspase-1 is a cysteine protease that plays a central role in innate immunity by cleaving the precursor forms of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, secreted forms. It also cleaves Gasdermin D to induce a pro-inflammatory form of cell death known as pyroptosis. Given its pivotal role, caspase-1 is a key target for therapeutic intervention in a range of inflammatory diseases.

Ac-YVAD-CHO: A Specific Caspase-1 Inhibitor

Ac-YVAD-CHO is a synthetic, cell-permeable tetrapeptide that acts as a potent and selective inhibitor of caspase-1. Its sequence is based on the caspase-1 recognition site in pro-IL-1β. The aldehyde group (-CHO) on the C-terminal aspartate residue forms a reversible covalent bond with the active site cysteine of caspase-1, thereby blocking its enzymatic activity.

Mechanism of Action

The inhibitory mechanism of Ac-YVAD-CHO relies on its ability to mimic the natural substrate of caspase-1. The peptide sequence Tyr-Val-Ala-Asp is recognized and bound by the active site of caspase-1. The aldehyde functional group then acts as an electrophile, which is attacked by the nucleophilic thiol group of the catalytic cysteine residue in the caspase-1 active site. This results in the formation of a reversible thiohemiacetal adduct, effectively inactivating the enzyme.

Specificity and Selectivity

Ac-YVAD-CHO exhibits high selectivity for caspase-1 over other caspases. This specificity is crucial for its use as a research tool to dissect the specific role of caspase-1 in complex biological pathways, distinguishing its activity from that of other caspases involved in apoptosis, such as caspase-3 and caspase-7.

Quantitative Data on Inhibitory Activity

The potency and selectivity of Ac-YVAD-CHO have been quantified in numerous studies. The following tables summarize key quantitative data regarding its inhibitory activity.

Table 1: Inhibitory Constants (Ki) of Ac-YVAD-CHO for Various Caspases

Caspase TargetKi (nM)Selectivity vs. Caspase-1
Human Caspase-1 0.76 -
Mouse Caspase-13.03.9-fold less sensitive
Caspase-4163 - 970214 to 1276-fold less sensitive
Caspase-5163 - 970214 to 1276-fold less sensitive
Caspase-8163 - 970214 to 1276-fold less sensitive
Caspase-9163 - 970214 to 1276-fold less sensitive
Caspase-10163 - 970214 to 1276-fold less sensitive
Caspase-2>10,000>13,157-fold less sensitive
Caspase-3>10,000>13,157-fold less sensitive
Caspase-6>10,000>13,157-fold less sensitive
Caspase-7>10,000>13,157-fold less sensitive

Data compiled from multiple sources.

Table 2: Effective Concentrations of Ac-YVAD-CHO in Cellular and In Vivo Assays

Assay TypeCell/Animal ModelEffective Concentration/DoseObserved Effect
Cell-free assayLPS-treated THP-1 cell homogenates5 µMInhibition of caspase-1 activation and IL-1β processing.
In vitro IL-1β productionMouse cellsIC50: 2.5 µMInhibition of IL-1β production.
In vitro IL-1β productionHuman cellsIC50: 0.7 µMInhibition of IL-1β production.
In vivo endotoxemiaC3H/HeN mice5 and 10 mg/kgPrevention of LPS-induced death.
In vivo pancreatitisMouse model12.5 µmol/kgReduction of pancreatic IL-18 and serum IL-1β.
In vivo cerebral ischemiaRat model2-8 µg (intrastriatal)Attenuation of quinolinic acid-induced apoptosis.

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling cascades and experimental procedures is essential for a clear understanding of the role of Ac-YVAD-CHO.

Canonical Inflammasome Activation Pathway

The following diagram illustrates the canonical inflammasome pathway and the specific point of inhibition by Ac-YVAD-CHO.

Caption: Canonical inflammasome pathway showing Ac-YVAD-CHO inhibition of Caspase-1.

Experimental Workflow for Assessing Inflammasome Inhibition

This diagram outlines a typical workflow for an in vitro experiment designed to test the efficacy of Ac-YVAD-CHO.

Experimental_Workflow start Start: Culture Immune Cells (e.g., BMDMs, THP-1) priming Step 1: Priming (e.g., LPS for 3-4 hours) start->priming pretreatment Step 2: Pre-treatment - Vehicle Control - Ac-YVAD-CHO (e.g., 20-50 µM) (1 hour) priming->pretreatment activation Step 3: Inflammasome Activation (e.g., ATP or Nigericin for 1 hour) pretreatment->activation collection Step 4: Sample Collection - Supernatant - Cell Lysate activation->collection analysis Step 5: Downstream Analysis collection->analysis elisa ELISA for IL-1β/IL-18 (Supernatant) analysis->elisa Cytokine Release wb Western Blot for Cleaved Casp-1 (Supernatant & Lysate) analysis->wb Protein Cleavage ldh LDH Assay for Pyroptosis (Supernatant) analysis->ldh Cell Death Pathway_Differentiation cluster_canonical Canonical Pathway cluster_noncanonical Non-Canonical Pathway Canonical_Stimuli Canonical Stimuli (ATP, Nigericin) Casp1_Can Caspase-1 Canonical_Stimuli->Casp1_Can IL1b_Can IL-1β Maturation Casp1_Can->IL1b_Can NonCanonical_Stimuli Non-Canonical Stimuli (Intracellular LPS) Casp11 Caspase-11 / 4 / 5 NonCanonical_Stimuli->Casp11 GSDMD_NonCan GSDMD Cleavage (Pyroptosis) Casp11->GSDMD_NonCan Casp1_NonCan Caspase-1 Casp11->Casp1_NonCan IL1b_NonCan IL-1β Maturation Casp1_NonCan->IL1b_NonCan AcYVAD Ac-YVAD-CHO AcYVAD->IL1b_Can Blocks AcYVAD->GSDMD_NonCan No Direct Block AcYVAD->IL1b_NonCan Blocks

References

Ac-YVAD-CHO: A Technical Guide to Unraveling Apoptosis and Pyroptosis Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. Two key pathways, apoptosis and pyroptosis, play critical roles in these processes. While both result in cell death, they are morphologically and biochemically distinct, initiated by different signaling cascades. A crucial tool in dissecting these pathways is the synthetic tetrapeptide inhibitor, N-Acetyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxyl-1-formylethyl]-L-alaninamide, commonly known as Ac-YVAD-CHO.

This in-depth technical guide provides a comprehensive overview of Ac-YVAD-CHO, its mechanism of action, and its application in studying apoptosis and pyroptosis. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this inhibitor in their experimental designs. We will delve into its specificity, present quantitative data in a structured format, provide detailed experimental protocols, and visualize the complex signaling pathways involved.

Ac-YVAD-CHO is a potent, reversible, and selective inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2][3] Caspase-1 is a key inflammatory caspase that, once activated within a multiprotein complex called the inflammasome, initiates a pro-inflammatory form of cell death called pyroptosis.[4][5] It does so by cleaving pro-inflammatory cytokines IL-1β and IL-18 into their mature forms and by cleaving Gasdermin D (GSDMD), leading to pore formation in the cell membrane and subsequent cell lysis.

While initially investigated for its role in apoptosis, it is now understood that Ac-YVAD-CHO's primary utility lies in its ability to specifically block the canonical pyroptosis pathway. This makes it an invaluable tool for distinguishing between caspase-1-dependent pyroptosis and other forms of cell death, such as apoptosis, which is primarily mediated by other caspases like caspase-3, -7, -8, and -9.

Data Presentation: Quantitative Inhibitor Profile

The efficacy and selectivity of Ac-YVAD-CHO are critical for interpreting experimental results. The following tables summarize key quantitative data for this inhibitor.

Table 1: Inhibitory Potency (Ki and IC50)
TargetSpeciesKi (nM)IC50 (µM)
Caspase-1 / ICEHuman0.760.7
Caspase-1 / ICEMouse3.02.5
Caspase-4Human163-970-
Caspase-5Human163-970-
Caspase-8Human163-970>50
Caspase-9Human163-970-
Caspase-10Human163-970-
Caspase-2Human>10,000-
Caspase-3Human>10,000-
Caspase-6Human>10,000-
Caspase-7Human>10,000-
Table 2: Recommended Working Concentrations
ApplicationCell Type/ModelConcentrationReference
In vitro (Cell-based assay)THP-1 cell homogenates5 µM
In vitro (Cell-based assay)HUVEC cells10 µM
In vitro (Cell-based assay)Thymocyte apoptosis15.6 µM
In vitro (Cell culture)General0.1–30 µg/ml
In vivo (Mouse model)Acute Pancreatitis12.5 µmol/kg
In vivo (Mouse model)LPS-induced death5-10 mg/kg
In vivo (Rat model)Quinolinic acid-induced apoptosis2-8 µg (intrastriatal)
In vivo (Rat model)Endotoxemia0.5-5 mg (inhaled)

Signaling Pathways

To understand the experimental utility of Ac-YVAD-CHO, it is essential to visualize its place within the major cell death pathways.

pyroptosis_pathway cluster_stimuli Stimuli (PAMPs/DAMPs) cluster_inflammasome Inflammasome Assembly cluster_downstream Downstream Effects LPS LPS NLRP3 NLRP3 LPS->NLRP3 activate ATP ATP ATP->NLRP3 activate Toxins Toxins Toxins->NLRP3 activate ASC ASC NLRP3->ASC recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 autocleavage ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleaves AcYVAD Ac-YVAD-CHO AcYVAD->Casp1 inhibits IL1b Mature IL-1β ProIL1b->IL1b IL18 Mature IL-18 ProIL18->IL18 GSDMD_N GSDMD N-terminal (Pore Formation) GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Lysis & Inflammation) GSDMD_N->Pyroptosis

Caption: Canonical Pyroptosis Pathway Inhibition by Ac-YVAD-CHO.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand (e.g., FasL, TNF) DeathReceptor Death Receptor DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Active Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 DNA_Damage DNA Damage, Stress p53 p53 DNA_Damage->p53 BaxBak Bax/Bak p53->BaxBak Mito Mitochondrion BaxBak->Mito permeabilizes CytoC Cytochrome c Mito->CytoC releases Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 activates ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp9->ProCasp3 Casp3 Active Caspase-3 ProCasp3->Casp3 Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Overview of Intrinsic and Extrinsic Apoptosis Pathways.

Experimental Protocols

The following are generalized protocols for common experiments utilizing Ac-YVAD-CHO. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Protocol 1: Inhibition of Pyroptosis in Macrophages (In Vitro)

Objective: To determine if a stimulus induces pyroptosis and whether this is caspase-1 dependent.

Materials:

  • Murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes

  • RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin

  • PMA (for THP-1 differentiation)

  • LPS (Lipopolysaccharide)

  • ATP (Adenosine triphosphate) or Nigericin

  • Ac-YVAD-CHO (or Ac-YVAD-cmk) dissolved in DMSO

  • Vehicle control (DMSO)

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

  • ELISA kits for IL-1β and IL-18

  • Reagents for Western Blotting (antibodies for Caspase-1 p20 subunit, GSDMD N-terminal fragment)

Methodology:

  • Cell Culture and Priming:

    • Culture BMDMs or THP-1 cells to the desired confluency. For THP-1 cells, differentiate into macrophage-like cells by treating with PMA (e.g., 100 nM) for 24-48 hours.

    • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Pre-treatment:

    • One hour prior to inflammasome activation, treat the cells with Ac-YVAD-CHO at a final concentration of 10-50 µM.

    • Include a vehicle control group treated with an equivalent volume of DMSO.

  • Inflammasome Activation:

    • Activate the NLRP3 inflammasome by adding a second stimulus, such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM), for 30-60 minutes.

  • Sample Collection:

    • Carefully collect the cell culture supernatant for LDH and ELISA assays.

    • Lyse the remaining cells with an appropriate lysis buffer for Western blot analysis.

  • Analysis:

    • Cytotoxicity: Measure LDH release in the supernatant as an indicator of cell lysis. A reduction in LDH release in the Ac-YVAD-CHO treated group compared to the vehicle control indicates inhibition of pyroptotic cell death.

    • Cytokine Release: Quantify the levels of mature IL-1β and IL-18 in the supernatant using ELISA. Inhibition of caspase-1 by Ac-YVAD-CHO should significantly reduce the levels of these cytokines.

    • Western Blot: Probe cell lysates for the cleaved (active) p20 subunit of caspase-1 and the N-terminal fragment of GSDMD. The presence of these cleaved forms should be reduced in the inhibitor-treated samples.

experimental_workflow cluster_prep 1. Preparation cluster_treatment 2. Treatment cluster_analysis 3. Analysis A1 Culture Macrophages (e.g., THP-1, BMDM) A2 Prime with LPS (3-4 hours) A1->A2 B1 Pre-treat with Ac-YVAD-CHO (1 hr) A2->B1 B2 Pre-treat with Vehicle (DMSO) (1 hr) A2->B2 B3 Activate Inflammasome (e.g., ATP, 30-60 min) B1->B3 B2->B3 C1 Collect Supernatant B3->C1 C2 Lyse Cells B3->C2 C3 LDH Assay (Cytotoxicity) C1->C3 C4 ELISA (IL-1β, IL-18) C1->C4 C5 Western Blot (Casp-1, GSDMD) C2->C5

Caption: Workflow for an in vitro pyroptosis inhibition experiment.

Protocol 2: Attenuation of Apoptosis in a Neuronal Model (In Vivo)

Objective: To investigate the role of caspase-1 in an in vivo model of quinolinic acid-induced apoptosis.

Materials:

  • Sprague-Dawley rats

  • Quinolinic acid (QA)

  • Ac-YVAD-CHO

  • Stereotaxic apparatus for intrastriatal infusion

  • Reagents for DNA fragmentation analysis (agarose gel electrophoresis)

  • Reagents for Western Blotting (antibodies for p53, Caspase-1)

Methodology:

  • Animal Preparation:

    • Anesthetize rats according to approved institutional animal care protocols.

    • Secure the animal in a stereotaxic frame.

  • Inhibitor Administration:

    • Perform an intrastriatal infusion of Ac-YVAD-CHO (e.g., 2-8 µg in a small volume) into the target brain region.

    • A control group should receive a vehicle infusion.

  • Induction of Apoptosis:

    • Following the pre-treatment with the inhibitor, inject quinolinic acid (e.g., 60 nmol) into the same striatal location to induce neuronal apoptosis.

  • Tissue Harvesting:

    • At a predetermined time point post-injection (e.g., 24 hours), euthanize the animals and dissect the striatal tissue.

  • Analysis:

    • DNA Fragmentation: Isolate genomic DNA from the tissue and analyze for internucleosomal DNA fragmentation (DNA laddering) using agarose gel electrophoresis. Attenuation of the DNA ladder in the Ac-YVAD-CHO treated group suggests an anti-apoptotic effect.

    • Western Blot: Prepare protein lysates from the striatal tissue. Perform Western blot analysis to measure levels of active caspase-1 and apoptosis-related proteins like p53. Inhibition by Ac-YVAD-CHO should reduce caspase-1 activity and downstream increases in p53.

Conclusion

Ac-YVAD-CHO is a highly selective and potent inhibitor of caspase-1, making it an indispensable tool for cell death research. Its primary application is in the specific inhibition of the canonical inflammasome pathway, thereby preventing pyroptosis and the maturation of IL-1β and IL-18. This specificity allows researchers to delineate the contribution of caspase-1-mediated pyroptosis from other cell death modalities like apoptosis. By carefully designing experiments with appropriate controls and leveraging the quantitative data and protocols provided in this guide, scientists can effectively use Ac-YVAD-CHO to gain deeper insights into the complex and interconnected pathways of programmed cell death, paving the way for novel therapeutic strategies in inflammatory diseases and cancer.

References

Understanding the Selectivity of Ac-YVAD-CHO for Caspase-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the selectivity of the tetrapeptide aldehyde inhibitor, Ac-Tyr-Val-Ala-Asp-CHO (Ac-YVAD-CHO), for caspase-1. Ac-YVAD-CHO is a potent, reversible, and specific inhibitor of caspase-1, an enzyme also known as Interleukin-1β Converting Enzyme (ICE). Its selectivity is crucial for its use as a research tool to dissect the roles of caspase-1 in inflammatory signaling pathways and for its potential as a therapeutic agent in inflammatory diseases. This guide provides a comprehensive overview of its inhibitory profile, the experimental methods used to determine its selectivity, and the key signaling pathway in which it acts.

Data Presentation: Inhibitor Selectivity Profile

The selectivity of Ac-YVAD-CHO is quantified by comparing its inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) against a panel of caspases. A lower Ki value indicates a higher binding affinity and more potent inhibition. The data clearly demonstrates that Ac-YVAD-CHO is significantly more potent against caspase-1 than other caspases.

Caspase TargetKi (nM)Fold Selectivity vs. Caspase-1
Caspase-1 (human) 0.76 -
Caspase-1 (mouse)3.03.9
Caspase-4163 - 970214 - 1276
Caspase-5163 - 970214 - 1276
Caspase-8163 - 970214 - 1276
Caspase-9163 - 970214 - 1276
Caspase-10163 - 970214 - 1276
Caspase-2>10,000>13,157
Caspase-3>10,000>13,157
Caspase-6>10,000>13,157
Caspase-7>10,000>13,157

Note: The data presented is a compilation from various sources and may exhibit some variation depending on the specific assay conditions.

Core Signaling Pathway: The NLRP3 Inflammasome

Ac-YVAD-CHO's primary target, caspase-1, is a key effector molecule in the inflammasome signaling pathway. The inflammasome is a multi-protein complex that assembles in the cytosol in response to pathogenic and sterile danger signals. The NLRP3 inflammasome is one of the best-characterized inflammasomes and its activation leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.

Caption: The NLRP3 inflammasome signaling pathway leading to caspase-1 activation and inflammation.

Experimental Protocols

The determination of Ac-YVAD-CHO's selectivity relies on robust in vitro enzyme activity assays. Below are detailed methodologies for commonly employed colorimetric and fluorometric assays.

Protocol 1: In Vitro Colorimetric Caspase-1 Activity Assay

This assay measures the cleavage of a colorimetric substrate, Ac-YVAD-pNA (p-nitroanilide), by caspase-1. The release of pNA results in a yellow color that can be quantified spectrophotometrically.

Materials:

  • Recombinant human caspase-1

  • Ac-YVAD-CHO (inhibitor)

  • Ac-YVAD-pNA (substrate)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Ac-YVAD-CHO in DMSO.

    • Prepare a stock solution of Ac-YVAD-pNA in DMSO.

    • Dilute recombinant caspase-1 to the desired concentration in cold Assay Buffer immediately before use.

  • Assay Setup (in a 96-well plate):

    • Blank: Add Assay Buffer only.

    • Control (100% activity): Add diluted caspase-1 enzyme to Assay Buffer.

    • Inhibitor Wells: Add diluted caspase-1 enzyme and various concentrations of Ac-YVAD-CHO to Assay Buffer.

  • Pre-incubation:

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add the Ac-YVAD-pNA substrate to all wells to a final concentration of 100-200 µM.

  • Measurement:

    • Immediately begin measuring the absorbance at 405 nm every 5 minutes for 1-2 hours at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each well.

    • Determine the percentage of inhibition for each concentration of Ac-YVAD-CHO compared to the control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Protocol 2: In Vitro Fluorometric Caspase-1 Activity Assay

This assay is more sensitive than the colorimetric assay and utilizes a fluorogenic substrate, such as Ac-YVAD-AFC (7-amino-4-trifluoromethylcoumarin). Cleavage of the substrate by caspase-1 releases the fluorescent AFC molecule.

Materials:

  • Recombinant human caspase-1

  • Ac-YVAD-CHO (inhibitor)

  • Ac-YVAD-AFC (substrate)

  • Assay Buffer (as described in Protocol 1)

  • 96-well black microplate (for fluorescence assays)

  • Fluorometric microplate reader (Excitation: ~400 nm, Emission: ~505 nm)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of Ac-YVAD-CHO and Ac-YVAD-AFC in DMSO.

    • Dilute recombinant caspase-1 in cold Assay Buffer.

  • Assay Setup (in a 96-well black plate):

    • Follow the same setup as the colorimetric assay (Blank, Control, Inhibitor Wells).

  • Pre-incubation:

    • Incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation:

    • Add the Ac-YVAD-AFC substrate to all wells to a final concentration of 20-50 µM.

  • Measurement:

    • Measure the fluorescence intensity at Ex/Em = 400/505 nm every 5 minutes for 1-2 hours at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (change in fluorescence per unit time).

    • Determine the percentage of inhibition and IC50 value as described for the colorimetric assay.

Experimental Workflow Visualization

The general workflow for assessing the selectivity of a caspase inhibitor like Ac-YVAD-CHO involves a systematic process of enzyme activity measurement and data analysis.

Experimental_Workflow cluster_preparation 1. Preparation cluster_assay 2. In Vitro Assay cluster_analysis 3. Data Analysis Reagents Prepare Reagents: - Caspase Enzymes - Inhibitor (Ac-YVAD-CHO) - Substrate (pNA or AFC) - Assay Buffer Plate_Setup Set up 96-well plate: - Blanks - Controls (Enzyme only) - Test (Enzyme + Inhibitor) Reagents->Plate_Setup Preincubation Pre-incubate at 37°C Plate_Setup->Preincubation Reaction Initiate reaction with substrate Preincubation->Reaction Measurement Measure Absorbance/Fluorescence over time Reaction->Measurement Rate_Calc Calculate reaction rates Measurement->Rate_Calc Inhibition_Calc Determine % Inhibition Rate_Calc->Inhibition_Calc IC50_Calc Calculate IC50 / Ki values Inhibition_Calc->IC50_Calc Selectivity_Profile Generate Selectivity Profile (Table) IC50_Calc->Selectivity_Profile

Caption: A generalized workflow for determining the selectivity of a caspase inhibitor.

Conclusion

Ac-YVAD-CHO's high selectivity for caspase-1, as demonstrated by its significantly lower Ki value for this enzyme compared to other caspases, makes it an invaluable tool for studying the specific roles of caspase-1 in cellular processes. The detailed experimental protocols provided in this guide offer a foundation for researchers to accurately assess the potency and selectivity of this and other caspase inhibitors. A thorough understanding of the underlying signaling pathways, such as the NLRP3 inflammasome, is essential for interpreting the biological effects of Ac-YVAD-CHO in both in vitro and in vivo models. This knowledge is critical for the advancement of research in inflammation and the development of targeted therapeutics.

Ac-YVAD-CHO: A Technical Guide to its Discovery, Development, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-YVAD-CHO (N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartal) is a synthetic tetrapeptide aldehyde that has emerged as a potent, reversible, and selective inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE). This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of Ac-YVAD-CHO. It includes a compilation of its inhibitory constants against various caspases, detailed experimental protocols for its use in vitro and in vivo, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of inflammation, apoptosis, and drug development.

Introduction

Caspase-1 is a cysteine protease that plays a critical role in the innate immune response. It functions as the effector enzyme of the inflammasome, a multiprotein complex that assembles in response to pathogenic and endogenous danger signals. Once activated, caspase-1 is responsible for the cleavage of pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms.[1] These cytokines are potent mediators of inflammation and fever. Additionally, active caspase-1 can induce a form of programmed cell death known as pyroptosis by cleaving Gasdermin D.[1]

Given its central role in inflammation, caspase-1 has become an attractive therapeutic target for a range of inflammatory diseases. The development of selective caspase-1 inhibitors is therefore of significant interest. Ac-YVAD-CHO was one of the early and pivotal discoveries in this area, designed as a peptide-based inhibitor that mimics the caspase-1 cleavage site in pro-IL-1β.[2] Its high potency and selectivity have made it an invaluable tool for studying the biological functions of caspase-1 and a foundational molecule for the development of more advanced caspase-1-targeting therapeutics.

Discovery and Development

The development of Ac-YVAD-CHO was rooted in the understanding of the substrate specificity of caspase-1. Researchers identified the YVAD (Tyr-Val-Ala-Asp) amino acid sequence as the recognition and cleavage site within pro-IL-1β. This led to the rational design of peptide-based inhibitors incorporating this sequence. The addition of a C-terminal aldehyde group (CHO) creates a reversible covalent inhibitor that interacts with the active site cysteine of the caspase. The N-terminal acetylation (Ac) enhances cell permeability, allowing for its use in cell-based assays.

Mechanism of Action

Ac-YVAD-CHO acts as a competitive, reversible inhibitor of caspase-1. The aldehyde group of the inhibitor forms a thiohemiacetal adduct with the catalytic cysteine residue in the active site of caspase-1. This reversible covalent bond effectively blocks the access of the natural substrate, pro-IL-1β, to the active site, thereby preventing its cleavage and maturation. The tetrapeptide sequence (YVAD) confers specificity, ensuring that the inhibitor preferentially binds to caspase-1.

Quantitative Data: Inhibitory Activity

The potency and selectivity of Ac-YVAD-CHO have been characterized across numerous studies. The following table summarizes key quantitative data, including inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values against various human caspases.

Caspase TargetInhibitorKi (nM)IC50 (µM)Reference
Caspase-1 Ac-YVAD-CHO 0.76 - [3][4]
Caspase-1 (mouse)Ac-YVAD-CHO3.0-
Caspase-2Ac-YVAD-CHO>10,000-
Caspase-3Ac-YVAD-CHO>10,000-
Caspase-4Ac-YVAD-CHO163 - 970-
Caspase-5Ac-YVAD-CHO163 - 970-
Caspase-6Ac-YVAD-CHO>10,000-
Caspase-7Ac-YVAD-CHO>10,000-
Caspase-8Ac-YVAD-CHO163 - 970-
Caspase-9Ac-YVAD-CHO163 - 970-
Caspase-10Ac-YVAD-CHO163 - 970-
IL-1β (human)Ac-YVAD-CHO-0.7
IL-1β (mouse)Ac-YVAD-CHO-2.5

Experimental Protocols

In Vitro Caspase-1 Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory activity of a compound, such as Ac-YVAD-CHO, on recombinant human caspase-1.

Materials:

  • Recombinant human caspase-1

  • Ac-YVAD-CHO (positive control)

  • Test inhibitor

  • Caspase Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

  • Caspase-1 substrate, e.g., Ac-YVAD-AFC (7-amino-4-trifluoromethylcoumarin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

  • Prepare Reagents:

    • Dilute recombinant caspase-1 to the desired concentration in ice-cold Caspase Assay Buffer.

    • Prepare a stock solution of Ac-YVAD-CHO (e.g., 10 mM in DMSO) and create serial dilutions in Caspase Assay Buffer to generate a range of concentrations for the positive control.

    • Prepare stock solutions of test inhibitors in DMSO and create serial dilutions in Caspase Assay Buffer.

    • Prepare the caspase-1 substrate solution in Caspase Assay Buffer.

  • Assay Setup (in triplicate):

    • Blank wells: Add 50 µL of Caspase Assay Buffer.

    • Negative control wells (enzyme activity without inhibitor): Add 40 µL of Caspase Assay Buffer and 10 µL of diluted caspase-1.

    • Positive control wells (Ac-YVAD-CHO): Add 40 µL of the various dilutions of Ac-YVAD-CHO and 10 µL of diluted caspase-1.

    • Test inhibitor wells: Add 40 µL of the various dilutions of the test inhibitor and 10 µL of diluted caspase-1.

  • Pre-incubation:

    • Tap the plate gently to mix.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 50 µL of the caspase-1 substrate solution to all wells.

  • Measurement:

    • Immediately measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

    • Continue to read the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all other readings.

    • Determine the rate of substrate cleavage (change in fluorescence over time).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

In Vivo Inhibition of LPS-Induced IL-1β Production in Mice

This protocol provides a general framework for assessing the in vivo efficacy of Ac-YVAD-CHO in a mouse model of endotoxemia.

Materials:

  • Ac-YVAD-CHO

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Mice (e.g., C57BL/6)

  • Equipment for intraperitoneal (i.p.) injection

  • ELISA kit for mouse IL-1β

Procedure:

  • Animal Acclimatization:

    • House mice in a controlled environment for at least one week before the experiment.

  • Preparation of Reagents:

    • Dissolve Ac-YVAD-CHO in a suitable vehicle (e.g., sterile saline or PBS). The final concentration should be such that the desired dose can be administered in a reasonable volume (e.g., 100-200 µL).

    • Dissolve LPS in sterile saline.

  • Experimental Groups (n=6-8 per group):

    • Vehicle control: Administer the vehicle solution i.p.

    • LPS only: Administer the vehicle i.p., followed by LPS injection.

    • Ac-YVAD-CHO + LPS: Administer Ac-YVAD-CHO i.p. at the desired dose (e.g., 10 mg/kg), followed by LPS injection.

  • Dosing and LPS Challenge:

    • Administer the vehicle or Ac-YVAD-CHO via i.p. injection.

    • After a pre-determined time (e.g., 1 hour), challenge the mice with an i.p. injection of LPS (e.g., 1 mg/kg).

  • Sample Collection:

    • At a specific time point after the LPS challenge (e.g., 2-4 hours), collect blood samples via cardiac puncture or from the tail vein.

    • Isolate serum or plasma and store at -80°C until analysis.

  • Measurement of IL-1β:

    • Quantify the levels of mature IL-1β in the serum or plasma samples using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the IL-1β levels between the different experimental groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Visualizations

Caspase-1 Activation and Signaling Pathway

Caspase1_Pathway cluster_stimulus Stimulus cluster_inflammasome Inflammasome Assembly cluster_activation Caspase-1 Activation cluster_inhibition Inhibition cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs->NLRP3 activates ASC ASC NLRP3->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocatalytic cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves AcYVAD Ac-YVAD-CHO AcYVAD->Casp1 inhibits IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: Caspase-1 activation pathway and inhibition by Ac-YVAD-CHO.

Experimental Workflow for In Vitro Caspase-1 Inhibition Assay

Caspase1_Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) start->prep_reagents setup_plate Set up 96-well Plate (Blank, Negative, Positive, Test) prep_reagents->setup_plate pre_incubation Pre-incubate Plate (15 min at 37°C) setup_plate->pre_incubation add_substrate Add Caspase-1 Substrate pre_incubation->add_substrate measure_fluorescence Measure Fluorescence (Ex: 400 nm, Em: 505 nm) add_substrate->measure_fluorescence data_analysis Data Analysis (Calculate % Inhibition, IC50) measure_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for a fluorometric in vitro caspase-1 inhibition assay.

Conclusion

Ac-YVAD-CHO remains a cornerstone in the study of caspase-1 biology and the broader field of inflammation. Its high potency and selectivity have enabled significant advances in our understanding of the inflammasome pathway and its role in disease. While newer generations of caspase-1 inhibitors with improved pharmacokinetic properties are being developed for clinical applications, Ac-YVAD-CHO continues to be an indispensable research tool. This guide provides a comprehensive resource for the effective utilization of Ac-YVAD-CHO in both in vitro and in vivo experimental settings, facilitating further discoveries in the realm of inflammatory and apoptotic signaling.

References

A Technical Guide to Ac-YVAD-CHO: A Potent Caspase-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl-aldehyde (Ac-YVAD-CHO), a highly selective and reversible inhibitor of caspase-1. Ac-YVAD-CHO is an indispensable tool for investigating the inflammatory response, particularly the activation of the inflammasome and the subsequent maturation of key cytokines.

Core Mechanism of Action

Ac-YVAD-CHO is a synthetic tetrapeptide aldehyde designed to mimic the preferred cleavage site of caspase-1 (Tyr-Val-Ala-Asp).[1] The aldehyde functional group acts as a "warhead" that forms a reversible covalent bond with the active-site cysteine residue of caspase-1, effectively blocking its proteolytic activity.[1] Its primary function is to inhibit the interleukin-1β converting enzyme (ICE), now known as caspase-1, thereby preventing the processing of pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, biologically active forms.[2][3] This inhibition directly attenuates the inflammatory cascade and a form of programmed cell death known as pyroptosis.[2]

Signaling Pathway Inhibition

Ac-YVAD-CHO specifically targets caspase-1, the effector enzyme of the canonical inflammasome pathway. This pathway is a critical component of the innate immune system, activated by various pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). The diagram below illustrates the canonical NLRP3 inflammasome pathway and the precise point of inhibition by Ac-YVAD-CHO.

G cluster_activation Signal 1: Priming cluster_assembly Signal 2: Activation & Assembly cluster_cleavage Effector Phase PAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription NFkB->Transcription pro_IL1B Pro-IL-1β Transcription->pro_IL1B NLRP3_inactive Inactive NLRP3 Transcription->NLRP3_inactive pro_IL1B_cleavage Pro-IL-1β NLRP3_active Active NLRP3 DAMPs DAMPs (e.g., ATP, Nigericin) DAMPs->NLRP3_active K+ efflux Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + Pro-Caspase-1) NLRP3_active->Inflammasome recruits ASC ASC ASC->Inflammasome recruits Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome recruits Casp1 Active Caspase-1 Inflammasome->Casp1 autocatalysis Casp1->pro_IL1B_cleavage cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleaves IL1B Mature IL-1β pro_IL1B_cleavage->IL1B GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Lysis) GSDMD_N->Pyroptosis Secretion IL-1β Secretion GSDMD_N->Secretion AcYVAD Ac-YVAD-CHO AcYVAD->Casp1 Inhibits

Canonical NLRP3 inflammasome pathway showing inhibition of Caspase-1 by Ac-YVAD-CHO.

Quantitative Data: Inhibitory Potency and Selectivity

Ac-YVAD-CHO demonstrates high potency for caspase-1 and significant selectivity over other caspase family members. This selectivity is crucial for attributing experimental outcomes specifically to the inhibition of caspase-1.

Enzyme TargetInhibition Constant (Ki)Selectivity ProfileReference
Human Caspase-1 0.76 nM Highly Potent
Mouse Caspase-13.0 nMHighly Potent
Caspase-4, -5, -8, -9, -10163 - 970 nM~214 to 1276-fold less sensitive than Caspase-1
Caspase-2, -3, -6, -7>10,000 nM>13,150-fold less sensitive than Caspase-1

Note: Lower Ki values indicate higher binding affinity and potency.

Key Experimental Protocols

Ac-YVAD-CHO is widely used as a positive control inhibitor in various assays to confirm caspase-1 specific activity. Below are outlines for two common experimental applications.

This assay directly measures the ability of Ac-YVAD-CHO to inhibit recombinant caspase-1 activity.

Principle: Active caspase-1 cleaves a specific fluorogenic substrate, such as Ac-YVAD-AFC. The cleavage releases free 7-amino-4-trifluoromethyl coumarin (AFC), which fluoresces at an emission wavelength of ~505 nm when excited at ~400 nm. The presence of an inhibitor like Ac-YVAD-CHO reduces the rate of substrate cleavage and, consequently, the fluorescence signal.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a 1X Caspase Assay Buffer from a concentrated stock, supplementing with DTT (final concentration ~10 mM) just before use.

    • Reconstitute recombinant human Caspase-1 enzyme in assay buffer. Keep on ice and dilute to the working concentration immediately before the assay.

    • Prepare the fluorogenic substrate Ac-YVAD-AFC to a working concentration (e.g., 50 µM final concentration).

    • Prepare a stock solution of Ac-YVAD-CHO in DMSO (e.g., 1 mM) and create serial dilutions to test a range of concentrations for IC50 determination.

  • Assay Procedure (96-well plate format):

    • Inhibitor Wells: Add 5 µL of diluted Caspase-1 enzyme and 5 µL of the Ac-YVAD-CHO dilution to triplicate wells.

    • 100% Activity Control: Add 5 µL of diluted Caspase-1 enzyme and 5 µL of the solvent (e.g., DMSO) used for the inhibitor.

    • Background Control: Add 10 µL of Caspase Assay Buffer to triplicate wells.

  • Incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the Caspase-1 substrate (Ac-YVAD-AFC) to all wells to initiate the reaction.

  • Measurement: Cover the plate and incubate for 1-2 hours at room temperature or 37°C, protected from light. Read the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of inhibition for each Ac-YVAD-CHO concentration relative to the 100% activity control.

This protocol assesses the ability of Ac-YVAD-CHO to block IL-1β secretion from cultured cells following inflammasome activation.

Principle: The human monocytic cell line THP-1 can be differentiated into macrophage-like cells that provide a robust model for studying the inflammasome. A two-signal model is used for activation: a priming signal (e.g., LPS) upregulates pro-IL-1β and NLRP3 expression, and an activation signal (e.g., nigericin or ATP) triggers inflammasome assembly and caspase-1 activation. Ac-YVAD-CHO is added before the activation signal to inhibit caspase-1.

Detailed Methodology:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.

    • Seed cells into 96-well plates and differentiate into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) (e.g., 20 nM for 3 days).

  • Priming (Signal 1):

    • Replace the PMA-containing medium with fresh medium.

    • Prime the differentiated THP-1 cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 3-5 hours to induce the expression of pro-IL-1β.

  • Inhibition:

    • Pre-treat the primed cells with Ac-YVAD-CHO (e.g., 10-40 µM) or a vehicle control (DMSO) for 1 hour.

  • Activation (Signal 2):

    • Add an inflammasome activator such as Nigericin (e.g., 20 µM) or ATP (e.g., 5 mM) and incubate for an appropriate time (e.g., 1-2.5 hours).

  • Sample Collection and Analysis:

    • Centrifuge the plate to pellet the cells.

    • Collect the cell culture supernatant.

    • Quantify the concentration of mature IL-1β in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • (Optional) Assess cell death/pyroptosis by measuring lactate dehydrogenase (LDH) release from the supernatant using a cytotoxicity assay kit.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for a cell-based inflammasome inhibition experiment.

G Start Start: THP-1 Monocytes PMA Differentiate with PMA (e.g., 3 days) Start->PMA LPS Prime (Signal 1) with LPS (e.g., 3-5 hours) PMA->LPS Inhibitor Inhibit with Ac-YVAD-CHO (e.g., 1 hour) LPS->Inhibitor Activator Activate (Signal 2) with Nigericin/ATP (e.g., 1-2 hours) Inhibitor->Activator Collect Collect Supernatant Activator->Collect Analysis Downstream Analysis: - ELISA (IL-1β) - LDH Assay (Pyroptosis) Collect->Analysis End End Analysis->End

Workflow for assessing inflammasome inhibition in THP-1 macrophages using Ac-YVAD-CHO.

Applications and Considerations

Ac-YVAD-CHO is a cornerstone reagent for:

  • Confirming the role of caspase-1 in various biological processes.

  • Studying the mechanisms of inflammasome activation and pyroptosis.

  • Screening for novel modulators of the inflammatory response.

  • Investigating the pathophysiology of inflammatory diseases in cellular and animal models.

Important Considerations:

  • Solubility: Ac-YVAD-CHO is soluble in DMSO, DMF, and ethanol, and to a lesser extent in aqueous buffers like PBS. Prepare concentrated stock solutions in an organic solvent and dilute further in aqueous media for experiments.

  • Stability: Store stock solutions at -20°C or -80°C for long-term stability.

  • Controls: Always include appropriate vehicle controls (e.g., DMSO) and positive activation controls in cellular experiments to ensure the observed effects are due to the inhibitor and not the solvent or other experimental variables.

References

Ac-YVAD-CHO: A Technical Guide to its Effects on Cytokine Processing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of Ac-YVAD-CHO as a potent and selective inhibitor of caspase-1, and its subsequent effects on the processing of critical pro-inflammatory cytokines. This document provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for studying these effects, and a summary of quantitative data to support further research and development in this area.

Introduction: The Inflammasome and Cytokine Activation

The innate immune system utilizes a sophisticated network of proteins to detect and respond to pathogens and cellular damage. Central to this response is the inflammasome, a multi-protein complex that, when activated, triggers a cascade of inflammatory events. A key effector molecule in this pathway is caspase-1, a cysteine protease responsible for the cleavage and activation of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β) and interleukin-18 (IL-18). The maturation of these cytokines is a critical step in initiating and amplifying the inflammatory response.

Ac-YVAD-CHO (N-acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl-aldehyde) is a synthetic tetrapeptide aldehyde that acts as a potent, reversible, and selective inhibitor of caspase-1. Its sequence is designed to mimic the caspase-1 cleavage site in pro-IL-1β, allowing it to bind to the active site of the enzyme and block its proteolytic activity. This inhibitory action makes Ac-YVAD-CHO an invaluable tool for studying the intricate processes of inflammasome activation and cytokine maturation.

Mechanism of Action: Inhibition of Caspase-1

Ac-YVAD-CHO functions as a competitive inhibitor of caspase-1. The aldehyde group of Ac-YVAD-CHO forms a reversible covalent bond with the catalytic cysteine residue in the active site of caspase-1, thereby preventing it from binding to and cleaving its natural substrates, pro-IL-1β and pro-IL-18. This inhibition directly halts the maturation and subsequent secretion of these potent pro-inflammatory cytokines.

Quantitative Data: Inhibitory Potency and Efficacy

The following tables summarize the quantitative data on the inhibitory effects of Ac-YVAD-CHO on caspase-1 activity and cytokine production from various studies.

Table 1: In Vitro Inhibitory Activity of Ac-YVAD-CHO

Target EnzymeInhibitorKi (nM)IC50 (µM)SpeciesReference
Caspase-1 (ICE)Ac-YVAD-CHO0.760.7 (for IL-1β)Human[1]
Caspase-1 (ICE)Ac-YVAD-CHO3.02.5 (for IL-1β)Mouse[1]
Caspase-4Ac-YVAD-CHO163-970-Human[2]
Caspase-5Ac-YVAD-CHO163-970-Human[2]
Caspase-8Ac-YVAD-CHO163-970-Human
Caspase-9Ac-YVAD-CHO163-970-Human
Caspase-10Ac-YVAD-CHO163-970-Human
Caspase-2Ac-YVAD-CHO>10,000-Human
Caspase-3Ac-YVAD-CHO>10,000-Human
Caspase-6Ac-YVAD-CHO>10,000-Human
Caspase-7Ac-YVAD-CHO>10,000-Human

Table 2: In Vivo and Ex Vivo Effects of Ac-YVAD-CHO on Cytokine Levels

Experimental ModelTreatmentCytokine MeasuredReductionReference
Rat Endotoxemia (in vivo)Inhaled Ac-YVAD-CHOPlasma IL-1β58%
Rat Endotoxemia (in vivo)Inhaled Ac-YVAD-CHOPlasma IL-1851%
Rat Endotoxemia (in vivo)Inhaled Ac-YVAD-CHOBALF IL-1β59%
Listeria monocytogenes-infected J774 cells (ex vivo)Ac-YVAD-CHOIL-18 productionDose-dependent reduction
LPS-treated P. acnes-sensitized mice (in vivo)30 mg/kg Ac-YVAD-CHO (i.p.)Blood IL-1βSuppression
Cerulein-induced acute pancreatitis in mice (in vivo)12.5 µmol/kg Ac-YVAD-CHOSerum IL-1βReduction
Cerulein-induced acute pancreatitis in mice (in vivo)12.5 µmol/kg Ac-YVAD-CHOPancreatic IL-18Reduction

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in inflammasome activation and the points of intervention for Ac-YVAD-CHO.

NLRP3_Inflammasome_Activation cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Cytokine Processing & Inhibition PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB Pro_IL1B_mRNA pro-IL-1β mRNA NFkB->Pro_IL1B_mRNA Pro_IL18_mRNA pro-IL-18 mRNA NFkB->Pro_IL18_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA Translation Translation Pro_IL1B_mRNA->Translation Pro_IL18_mRNA->Translation NLRP3_mRNA->Translation Pro_IL1B pro-IL-1β Translation->Pro_IL1B Pro_IL18 pro-IL-18 Translation->Pro_IL18 NLRP3_inactive NLRP3 (inactive) Translation->NLRP3_inactive IL1B Mature IL-1β Pro_IL1B->IL1B IL18 Mature IL-18 Pro_IL18->IL18 NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active Stimuli K+ Efflux, ROS, Lysosomal Damage Stimuli->NLRP3_inactive ASC ASC NLRP3_active->ASC Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome Pro_Casp1 pro-Caspase-1 ASC->Pro_Casp1 ASC->Inflammasome Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Casp1->Pro_IL1B Casp1->Pro_IL18 AcYVADCHO Ac-YVAD-CHO AcYVADCHO->Casp1 Secretion Secretion IL1B->Secretion IL18->Secretion

Caption: NLRP3 Inflammasome Activation Pathway and Ac-YVAD-CHO Inhibition.

Experimental_Workflow cluster_0 In Vitro / Ex Vivo cluster_1 In Vivo Cell_Culture 1. Cell Culture (e.g., THP-1, BMDMs) Priming 2. Priming (e.g., LPS) Cell_Culture->Priming Inhibitor 3. Add Ac-YVAD-CHO Priming->Inhibitor Activation 4. Inflammasome Activation (e.g., ATP, Nigericin) Inhibitor->Activation Collection 5. Collect Supernatant & Cell Lysate Activation->Collection Analysis_vitro 6. Analysis (ELISA, Western Blot, Caspase Activity Assay) Collection->Analysis_vitro Animal_Model 1. Animal Model (e.g., Mouse, Rat) Inhibitor_vivo 2. Administer Ac-YVAD-CHO (e.g., i.p., inhalation) Animal_Model->Inhibitor_vivo Induction 3. Induce Inflammation (e.g., LPS) Inhibitor_vivo->Induction Sample_Collection 4. Collect Samples (e.g., Blood, BALF, Tissue) Induction->Sample_Collection Analysis_vivo 5. Analysis (ELISA, Western Blot) Sample_Collection->Analysis_vivo

Caption: General Experimental Workflows for Studying Ac-YVAD-CHO Effects.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Ac-YVAD-CHO's effects on cytokine processing.

In Vitro Caspase-1 Inhibition Assay

Objective: To determine the inhibitory effect of Ac-YVAD-CHO on caspase-1 activity in a cell-free system.

Materials:

  • Recombinant human caspase-1

  • Caspase-1 substrate (e.g., Ac-YVAD-pNA or a fluorogenic substrate like Ac-YVAD-AFC)

  • Ac-YVAD-CHO

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare a stock solution of Ac-YVAD-CHO in DMSO.

  • Prepare serial dilutions of Ac-YVAD-CHO in assay buffer to achieve a range of final concentrations.

  • In a 96-well plate, add the diluted Ac-YVAD-CHO or vehicle control (DMSO in assay buffer) to triplicate wells.

  • Add recombinant caspase-1 to all wells except for the blank controls.

  • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the caspase-1 substrate to all wells.

  • Immediately measure the absorbance (for pNA substrate) or fluorescence (for AFC substrate) at time zero.

  • Incubate the plate at 37°C and take readings at regular intervals (e.g., every 5 minutes for 30-60 minutes).

  • Calculate the rate of substrate cleavage for each concentration of Ac-YVAD-CHO.

  • Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

In Vitro Inflammasome Activation and Cytokine Measurement in THP-1 Cells

Objective: To assess the effect of Ac-YVAD-CHO on IL-1β and IL-18 secretion from cultured human monocytic (THP-1) cells following inflammasome activation.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • Ac-YVAD-CHO

  • ELISA kits for human IL-1β and IL-18

  • Reagents for Western blotting (antibodies against caspase-1 p20, IL-1β p17)

Procedure:

  • Culture THP-1 cells in RPMI-1640 medium. For some experiments, differentiate the cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL for 48-72 hours).

  • Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β, pro-IL-18, and NLRP3.

  • Inhibition: After priming, wash the cells and incubate with fresh serum-free medium containing various concentrations of Ac-YVAD-CHO or vehicle control for 1 hour.

  • Activation (Signal 2): Stimulate the cells with an NLRP3 inflammasome activator such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.

  • Sample Collection: Centrifuge the cell culture plates and collect the supernatants. Lyse the remaining cells with an appropriate lysis buffer.

  • Cytokine Measurement (ELISA): Measure the concentration of mature IL-1β and IL-18 in the collected supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis: Analyze the cell lysates and concentrated supernatants by Western blot to detect the cleaved (active) forms of caspase-1 (p20 subunit) and IL-1β (p17 subunit).

In Vivo Model of Endotoxemia

Objective: To evaluate the in vivo efficacy of Ac-YVAD-CHO in reducing systemic cytokine levels in a rodent model of endotoxemia.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice

  • Lipopolysaccharide (LPS) from E. coli

  • Ac-YVAD-CHO

  • Sterile saline or appropriate vehicle for administration

  • Anesthesia

  • Equipment for blood and bronchoalveolar lavage fluid (BALF) collection

  • ELISA kits for rat/mouse IL-1β and IL-18

Procedure:

  • Acclimatize the animals to the laboratory conditions for at least one week.

  • Randomly assign animals to different treatment groups: vehicle control, LPS only, and LPS + Ac-YVAD-CHO (at various doses).

  • Administer Ac-YVAD-CHO or vehicle to the animals via the desired route (e.g., intraperitoneal injection, intravenous injection, or inhalation) at a specified time before LPS challenge.

  • Induce endotoxemia by administering a single dose of LPS (e.g., 5 mg/kg, i.v. for rats).

  • At a predetermined time point after LPS administration (e.g., 4 hours), anesthetize the animals and collect blood samples via cardiac puncture.

  • If assessing pulmonary inflammation, perform a bronchoalveolar lavage to collect BALF.

  • Euthanize the animals and collect tissues of interest if required.

  • Process the blood to obtain plasma or serum. Centrifuge the BALF to remove cells.

  • Measure the concentrations of IL-1β and IL-18 in the plasma/serum and BALF using specific ELISA kits.

Conclusion

Ac-YVAD-CHO is a cornerstone research tool for dissecting the molecular mechanisms of inflammation. Its high potency and selectivity for caspase-1 allow for the precise investigation of the roles of IL-1β and IL-18 in various physiological and pathological processes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute experiments aimed at understanding and targeting caspase-1-mediated inflammation. Further research utilizing Ac-YVAD-CHO and similar inhibitors will continue to be instrumental in the development of novel therapeutics for a wide range of inflammatory diseases.

References

Ac-YVAD-CHO in Cellular Inflammation Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the caspase-1 inhibitor, Ac-YVAD-CHO, and its application in cellular models of inflammation. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the critical signaling pathways and workflows involved in its use.

Core Concepts: Mechanism of Action

Ac-YVAD-CHO is a synthetic, cell-permeable tetrapeptide that acts as a potent and selective inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2] Its inhibitory activity is crucial in the study of inflammatory processes, particularly those mediated by the inflammasome.

The inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the activation of caspase-1.[3] Activated caspase-1 is responsible for the cleavage of pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, secreted forms, IL-1β and IL-18.[3][4] These cytokines are pivotal mediators of the inflammatory response. Ac-YVAD-CHO effectively blocks this process by binding to the active site of caspase-1, thereby preventing the maturation and release of these key cytokines.

Quantitative Data Summary

The efficacy of Ac-YVAD-CHO has been quantified in various assays. The following tables summarize its inhibitory constants (Ki), half-maximal inhibitory concentrations (IC50), and its effects on cytokine release in different experimental settings.

Table 1: Inhibitory Potency of Ac-YVAD-CHO
ParameterSpeciesValueNotes
Ki (caspase-1)Human0.76 nMPotent and reversible inhibitor.
Ki (caspase-1)Mouse3.0 nM
IC50 (IL-1β)Human0.7 µM
IC50 (IL-1β)Mouse2.5 µM
Table 2: Selectivity of Ac-YVAD-CHO for Caspases
Caspase TargetKi (nM)Selectivity vs. Caspase-1
Caspase-10.76-
Caspase-4163 - 970~214 - 1276 fold
Caspase-5163 - 970~214 - 1276 fold
Caspase-8163 - 970~214 - 1276 fold
Caspase-9163 - 970~214 - 1276 fold
Caspase-10163 - 970~214 - 1276 fold
Caspase-2>10,000>13,157 fold
Caspase-3>10,000>13,157 fold
Caspase-6>10,000>13,157 fold
Caspase-7>10,000>13,157 fold
Data compiled from Cayman Chemical product information sheet.
Table 3: Efficacy of Ac-YVAD-CHO in Cellular and In Vivo Models
Model SystemTreatmentEffectReference
LPS-treated THP-1 cell homogenates5 µM Ac-YVAD-CHOInhibition of caspase-1 activation and IL-1β processing.
Rat model of endotoxemiaInhaled Ac-YVAD-CHO (0.5 mg and 5 mg)Significant reduction of IL-1β (-59% in BALF, -58% in plasma) and IL-18 (-51% in plasma).
Mouse model of acute pancreatitis12.5 µmol/kg Ac-YVAD-CHOReduced pancreatic IL-18 and serum IL-1β levels.
Listeria monocytogenes-infected J774 macrophagesVarying concentrations of Ac-YVAD-CHODose-dependent inhibition of IL-18 production.

Experimental Protocols

The following are detailed methodologies for utilizing Ac-YVAD-CHO in common cellular inflammation models.

General Materials
  • Cell Lines: THP-1 (human monocytic leukemia), J774 (mouse macrophage-like), or primary bone marrow-derived macrophages (BMDMs).

  • Reagents:

    • Ac-YVAD-CHO (prepared in sterile DMSO)

    • Lipopolysaccharide (LPS) from E. coli

    • Adenosine triphosphate (ATP) or Nigericin

    • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

    • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and antibiotics)

    • Phosphate-buffered saline (PBS)

    • ELISA kits for human or mouse IL-1β and IL-18

Protocol 1: Inflammasome Activation in THP-1 Cells

This protocol describes the induction of NLRP3 inflammasome activation in the human monocytic cell line THP-1.

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • To differentiate into macrophage-like cells, seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 12-well plate and treat with 50-100 ng/mL PMA for 24-48 hours. After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.

  • Inhibitor Pre-treatment:

    • Prepare stock solutions of Ac-YVAD-CHO in sterile DMSO. Dilute to the desired final concentrations (e.g., 1, 10, 50 µM) in complete culture medium.

    • Pre-incubate the differentiated THP-1 cells with the Ac-YVAD-CHO-containing medium or vehicle control (DMSO) for 1-2 hours at 37°C.

  • Inflammasome Priming (Signal 1):

    • Prime the cells by adding LPS to a final concentration of 1 µg/mL.

    • Incubate for 3-4 hours at 37°C.

  • Inflammasome Activation (Signal 2):

    • Activate the NLRP3 inflammasome by adding one of the following:

      • ATP: Add to a final concentration of 5 mM and incubate for 30-60 minutes.

      • Nigericin: Add to a final concentration of 10-20 µM and incubate for 1-2 hours.

  • Sample Collection and Analysis:

    • Collect the cell culture supernatants.

    • Centrifuge the supernatants to remove any cellular debris.

    • Measure the concentrations of secreted IL-1β and IL-18 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 2: Inflammasome Activation in Murine Macrophages (J774 or BMDMs)

This protocol is suitable for the murine macrophage-like cell line J774 or for primary bone marrow-derived macrophages.

  • Cell Culture:

    • Culture J774 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • For BMDMs, isolate bone marrow from mice and differentiate for 7 days in medium containing M-CSF.

    • Seed the cells in 12-well plates at a density that allows for confluency on the day of the experiment.

  • Inhibitor Pre-treatment:

    • Pre-incubate the macrophages with desired concentrations of Ac-YVAD-CHO or vehicle control (DMSO) in complete medium for 1-2 hours at 37°C.

  • Inflammasome Priming and Activation:

    • Follow the same priming and activation steps as described for THP-1 cells (Protocol 3.2, steps 3 and 4), using appropriate concentrations of LPS, ATP, or nigericin.

  • Sample Collection and Analysis:

    • Collect and process the cell culture supernatants as described for THP-1 cells.

    • Quantify the levels of mouse IL-1β and IL-18 using specific ELISA kits.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for using Ac-YVAD-CHO.

Canonical NLRP3 Inflammasome Activation Pathway

NLRP3_Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_downstream Downstream Events PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Gene Transcription NFkB->Transcription proIL1B pro-IL-1β Transcription->proIL1B proIL18 pro-IL-18 Transcription->proIL18 NLRP3_exp NLRP3 Transcription->NLRP3_exp IL1B Mature IL-1β proIL1B->IL1B cleavage IL18 Mature IL-18 proIL18->IL18 cleavage Activators Activators (e.g., ATP, Nigericin) K_efflux K+ Efflux Activators->K_efflux NLRP3_active NLRP3 Activation K_efflux->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome proCasp1 pro-Caspase-1 proCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Pyroptosis Pyroptosis Casp1->Pyroptosis AcYVADCHO Ac-YVAD-CHO AcYVADCHO->Casp1 inhibition Secretion Cytokine Secretion IL1B->Secretion IL18->Secretion

Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of Ac-YVAD-CHO.

Experimental Workflow for Ac-YVAD-CHO in a Cellular Inflammation Model

Experimental_Workflow start Start culture_cells 1. Culture and Differentiate THP-1 or Macrophages start->culture_cells pre_treat 2. Pre-treat with Ac-YVAD-CHO (or vehicle) culture_cells->pre_treat prime 3. Prime with LPS (Signal 1) pre_treat->prime activate 4. Activate with ATP/Nigericin (Signal 2) prime->activate collect 5. Collect Supernatants activate->collect analyze 6. Analyze Cytokine Levels (IL-1β, IL-18) via ELISA collect->analyze end End analyze->end

Caption: A typical experimental workflow for assessing the inhibitory effect of Ac-YVAD-CHO.

References

Methodological & Application

Application Notes and Protocols for In Vivo Use of Ac-YVAD-CHO in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-YVAD-CHO is a potent, reversible, and selective inhibitor of caspase-1, an enzyme crucial for the activation of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18.[1][2][3] Caspase-1 activation is a key event in the formation of inflammasomes, multi-protein complexes that respond to cellular danger signals and pathogens.[4] By blocking caspase-1 activity, Ac-YVAD-CHO can effectively suppress inflammatory responses, making it a valuable tool for studying the role of caspase-1-mediated inflammation in various disease models and for the development of novel anti-inflammatory therapeutics. These application notes provide detailed protocols and supporting data for the in vivo use of Ac-YVAD-CHO in mouse models.

Mechanism of Action

Ac-YVAD-CHO is a tetrapeptide aldehyde that mimics the cleavage site of pro-IL-1β, allowing it to bind to the active site of caspase-1 and inhibit its enzymatic activity. This inhibition prevents the proteolytic processing of pro-IL-1β and pro-IL-18 into their mature, biologically active forms. Consequently, the downstream inflammatory cascade, including the induction of other pro-inflammatory cytokines like TNF-α and IL-6, is attenuated. The inhibition of caspase-1 also prevents pyroptosis, a form of pro-inflammatory cell death, by blocking the cleavage of Gasdermin D.

Signaling Pathway

The following diagram illustrates the canonical inflammasome activation pathway and the point of inhibition by Ac-YVAD-CHO.

Caspase-1 Signaling Pathway cluster_0 Cell Exterior cluster_1 Cytosol cluster_2 Inflammatory Response PAMPs_DAMPs PAMPs / DAMPs PRR PRR (e.g., NLRP3) PAMPs_DAMPs->PRR Signal 1 (Priming) NF-κB activation ASC ASC (Adaptor) PRR->ASC Inflammasome Inflammasome Complex pro_caspase1 Pro-Caspase-1 ASC->pro_caspase1 Caspase1 Active Caspase-1 pro_caspase1->Caspase1 Autocatalysis pro_IL1b Pro-IL-1β Caspase1->pro_IL1b Cleavage pro_IL18 Pro-IL-18 Caspase1->pro_IL18 Cleavage GSDMD Gasdermin D Caspase1->GSDMD Cleavage IL1b Mature IL-1β Secretion Cytokine Secretion & Pyroptosis IL1b->Secretion IL18 Mature IL-18 IL18->Secretion GSDMD_N GSDMD-N (pore) GSDMD_N->Secretion AcYVADCHO Ac-YVAD-CHO AcYVADCHO->Caspase1

Caption: Inflammasome signaling pathway and Ac-YVAD-CHO inhibition.

Experimental Protocols

A. Preparation of Ac-YVAD-CHO for In Vivo Administration

Materials:

  • Ac-YVAD-CHO powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile, pH 7.2

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Protocol:

  • Reconstitution: Ac-YVAD-CHO is soluble in DMSO. Prepare a stock solution by dissolving the powder in sterile DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of Ac-YVAD-CHO in 1 mL of DMSO.

  • Working Solution Preparation: For intraperitoneal (i.p.) injection, a common vehicle is a mixture of DMSO and PBS. A final concentration of 10% DMSO is generally well-tolerated by mice.

    • To prepare a working solution for a dose of 12.5 µmol/kg in a 25g mouse with an injection volume of 200 µL, first calculate the required amount of inhibitor.

    • Freshly dissolve the required amount of Ac-YVAD-CHO stock solution in sterile PBS to achieve the final desired concentration and a DMSO concentration of no more than 10%.

    • For example, if the stock is 10 mg/mL in DMSO, and the final desired concentration is 1 mg/mL, dilute 1 part of the stock solution with 9 parts of sterile PBS.

  • Vehicle Control: Prepare a vehicle control solution with the same final concentration of DMSO in PBS (e.g., 10% DMSO in PBS) without the inhibitor.

B. Intraperitoneal (i.p.) Injection Protocol

Materials:

  • Prepared Ac-YVAD-CHO working solution or vehicle control

  • 25-27 gauge needle with an appropriately sized syringe

  • Mouse restraint device (optional)

  • 70% ethanol for disinfection

Protocol:

  • Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail.

  • Injection Site: The recommended injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.

  • Procedure:

    • Tilt the mouse's head slightly downwards to cause the abdominal organs to shift cranially.

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 30-45 degree angle with the bevel facing up.

    • Gently aspirate to ensure no fluid (blood or urine) is drawn into the syringe. If fluid is present, withdraw the needle and reinject at a different site with a new needle.

    • Slowly inject the solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress post-injection.

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo study using Ac-YVAD-CHO in a mouse model of acute inflammation.

Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Prepare Ac-YVAD-CHO Working Solution B2 Administer Ac-YVAD-CHO or Vehicle (e.g., i.p. injection) A1->B2 A2 Prepare Vehicle Control A2->B2 B1 Animal Grouping & Acclimatization B1->B2 Pre-treatment B3 Induce Disease Model (e.g., LPS challenge) B2->B3 e.g., 30 min prior B4 Monitor Animals & Collect Samples B3->B4 e.g., 4-24 hours post-induction C1 Cytokine Analysis (ELISA, Western Blot) B4->C1 C2 Histopathology B4->C2 C3 Gene Expression (RT-PCR) B4->C3 C4 Data Analysis & Interpretation C1->C4 C2->C4 C3->C4

Caption: A typical in vivo experimental workflow using Ac-YVAD-CHO.

Data Presentation

The efficacy of Ac-YVAD-CHO has been demonstrated in various mouse models. The following tables summarize quantitative data from representative studies.

Table 1: In Vivo Efficacy of Ac-YVAD-CHO in a Rat Model of Endotoxemia
Parameter MeasuredTreatment GroupResultPercent Change vs. LPS OnlyReference
Plasma IL-1β LPS + Ac-YVAD-CHO (5 mg, inhaled)Significant Reduction-58%
Plasma IL-18 LPS + Ac-YVAD-CHO (5 mg, inhaled)Significant Reduction-51%
BALF IL-1β LPS + Ac-YVAD-CHO (5 mg, inhaled)Significant Reduction-59%

BALF: Bronchoalveolar Lavage Fluid

Table 2: In Vivo Efficacy of Ac-YVAD-CHO in Mouse Models
Mouse ModelAdministration Route & DoseKey FindingsReference
LPS-induced Endotoxemia i.p., 5 and 10 mg/kgPrevents LPS-induced death
Cerulein-induced Acute Pancreatitis i.p., 12.5 µmol/kgReduced pancreatic IL-18 and serum IL-1β levels; reduced pyroptosis
P. acnes-sensitized LPS model i.p., 30 mg/kgSuppressed IL-1β levels in blood
Cold-restraint Stress Gastric Injury i.p., 12.5 µmol/kgReduced cleaved caspase-1, IL-1β, and IL-18 in gastric tissue; improved survival
Table 3: In Vivo Efficacy of Ac-YVAD-CHO in a Rat Neurological Model
Rat ModelAdministration Route & DoseKey FindingsReference
Quinolinic Acid-induced Apoptosis Intrastriatal infusion, 2-8 µgInhibited increases in caspase-1 activity and p53 protein levels; attenuated apoptosis

Conclusion

Ac-YVAD-CHO is a valuable and effective tool for the in vivo investigation of caspase-1-dependent inflammatory pathways in mouse models. The protocols and data presented here provide a comprehensive guide for researchers to design and execute experiments aimed at understanding the role of the inflammasome in health and disease, and for the preclinical evaluation of caspase-1 inhibition as a therapeutic strategy. Proper preparation of the inhibitor and adherence to correct in vivo administration techniques are critical for obtaining reliable and reproducible results.

References

Ac-YVAD-CHO: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-YVAD-CHO is a potent, reversible, and selective synthetic tetrapeptide inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2] This peptide aldehyde effectively blocks the proteolytic activity of caspase-1, thereby inhibiting the maturation and release of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1] These application notes provide a comprehensive guide for the use of Ac-YVAD-CHO in research settings, including its mechanism of action, recommended dosages for in vitro and in vivo experiments, and detailed protocols for key applications.

Mechanism of Action

Ac-YVAD-CHO specifically targets the active site of caspase-1. The peptide sequence Tyr-Val-Ala-Asp (YVAD) mimics the cleavage site in pro-IL-1β, allowing the inhibitor to bind to the enzyme. The C-terminal aldehyde group (-CHO) forms a reversible covalent bond with the cysteine residue in the catalytic site of caspase-1, effectively blocking its enzymatic activity.

This inhibition is highly selective for caspase-1. While it demonstrates a high affinity for caspase-1, its inhibitory activity against other caspases, such as caspase-2, -3, -6, and -7, is significantly lower.[3] This selectivity makes Ac-YVAD-CHO an invaluable tool for studying the specific roles of caspase-1 in inflammatory pathways.

The primary signaling pathway influenced by Ac-YVAD-CHO is the inflammasome pathway. Inflammasomes are multi-protein complexes that, upon activation by various stimuli, recruit and activate pro-caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms. By inhibiting caspase-1, Ac-YVAD-CHO effectively downstream signaling, leading to a reduction in inflammation.

cluster_0 Inflammasome Activation cluster_1 Caspase-1 Activity and Inhibition PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome (or other inflammasomes) PAMPs_DAMPs->NLRP3 Activation ASC ASC Adaptor NLRP3->ASC Recruitment Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruitment Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Autocatalytic Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleavage AcYVADCHO Ac-YVAD-CHO AcYVADCHO->Caspase1 Inhibition IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation

Figure 1. Ac-YVAD-CHO inhibits the inflammasome signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for Ac-YVAD-CHO, compiled from various sources.

Parameter Species Value Reference
Ki Human0.76 nM
Mouse3.0 nM
IC50 Human IL-1β0.7 µM
Mouse IL-1β2.5 µM

Table 1. Inhibitory Constants of Ac-YVAD-CHO

Application Cell Line / Model Concentration / Dosage Reference
In Vitro LPS-treated THP-1 cell homogenates5 µM
SNAP-treated thymocytes15.6 µM
HUVEC cells10 µM
In Vivo Mouse model of acute pancreatitis12.5 µmol/kg
LPS-induced death in C3H/HeN mice10 mg/kg
P. acnes-sensitized mice30 mg/kg (i.p.)
Quinolinic acid-treated rats2-8 µg (intrastriatal infusion)
Rat endotoxemia model0.5 - 5 mg (inhaled)

Table 2. Recommended Working Concentrations and Dosages

Experimental Protocols

In Vitro Inhibition of Caspase-1 in Cell Culture

This protocol describes a general procedure for treating cultured cells with Ac-YVAD-CHO to inhibit caspase-1 activity.

start Start: Seed cells pretreat Pre-treat with Ac-YVAD-CHO (e.g., 10-50 µM for 1h) start->pretreat stimulate Stimulate with inflammasome activator (e.g., LPS + ATP) pretreat->stimulate incubate Incubate (time dependent on assay) stimulate->incubate collect Collect supernatant and/or cell lysate incubate->collect analyze Analyze for: - IL-1β/IL-18 release (ELISA) - Caspase-1 activity - Cell death (pyroptosis) collect->analyze end End analyze->end

Figure 2. General workflow for in vitro caspase-1 inhibition.

Materials:

  • Ac-YVAD-CHO

  • Cell culture medium appropriate for your cell line

  • Sterile, tissue culture-treated plates

  • Inflammasome activators (e.g., LPS, ATP, nigericin)

  • Reagents for downstream analysis (e.g., ELISA kits, caspase activity assay kits)

Procedure:

  • Cell Seeding: Plate cells at the desired density in a suitable culture plate and allow them to adhere overnight.

  • Preparation of Ac-YVAD-CHO Stock Solution: Dissolve Ac-YVAD-CHO in a suitable solvent such as DMSO or sterile water to prepare a stock solution (e.g., 10 mM). Store aliquots at -20°C.

  • Pre-treatment: On the day of the experiment, dilute the Ac-YVAD-CHO stock solution in cell culture medium to the desired final concentration (e.g., 10-50 µM). Remove the old medium from the cells and add the medium containing Ac-YVAD-CHO.

  • Incubation: Incubate the cells with the inhibitor for a period of 1 to 2 hours at 37°C in a CO2 incubator. This allows for sufficient cell permeability.

  • Stimulation: Following pre-treatment, add the inflammasome-activating stimulus to the culture medium. The choice of stimulus will depend on the specific inflammasome being investigated.

  • Further Incubation: Incubate the cells for the appropriate duration for the stimulus to take effect and for the downstream readouts to be measurable (typically 6-24 hours for cytokine release).

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant for the measurement of secreted cytokines like IL-1β and IL-18.

    • Cell Lysate: Wash the cells with cold PBS and lyse them using a suitable lysis buffer for the analysis of intracellular proteins or caspase-1 activity.

  • Downstream Analysis:

    • Cytokine Measurement: Quantify the levels of IL-1β and IL-18 in the supernatant using ELISA.

    • Caspase-1 Activity Assay: Measure caspase-1 activity in the cell lysates using a fluorometric or colorimetric assay kit.

    • Western Blotting: Analyze the processing of pro-caspase-1 to its active fragments or the cleavage of its substrates.

In Vivo Administration for Murine Models

This protocol provides a general guideline for the intraperitoneal (i.p.) administration of Ac-YVAD-CHO in mice.

Materials:

  • Ac-YVAD-CHO

  • Sterile, pyrogen-free saline or other suitable vehicle

  • Syringes and needles for injection

Procedure:

  • Preparation of Dosing Solution: Dissolve Ac-YVAD-CHO in a sterile vehicle to the desired concentration. Ensure complete dissolution. The final volume for injection should be appropriate for the size of the animal (e.g., 100-200 µL for a mouse).

  • Animal Handling: Handle the animals according to approved institutional guidelines for animal care and use.

  • Administration: Administer the Ac-YVAD-CHO solution via intraperitoneal injection. The timing of administration relative to the inflammatory challenge is critical and should be optimized for the specific experimental model. Typically, the inhibitor is given 30 minutes to 2 hours prior to the stimulus.

  • Induction of Inflammation: Induce the inflammatory response according to your experimental model (e.g., i.p. injection of LPS).

  • Monitoring and Sample Collection: Monitor the animals for clinical signs of inflammation. At the desired time point, collect blood and/or tissues for the analysis of cytokines and other inflammatory markers.

Concluding Remarks

Ac-YVAD-CHO is a powerful and selective tool for the investigation of caspase-1-mediated inflammatory processes. The protocols and data presented here provide a foundation for its effective use in both in vitro and in vivo research. It is crucial for researchers to optimize concentrations, incubation times, and administration routes for their specific experimental systems to ensure reliable and reproducible results. Always consult the relevant literature for model-specific details and adhere to all laboratory and animal handling safety guidelines.

References

Preparing Ac-YVAD-CHO Stock Solution in DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-YVAD-CHO, also known as N-acetyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxyl-1-formylethyl]-L-alaninamide, is a potent, reversible, and selective inhibitor of caspase-1.[1][2] Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a critical enzyme in the inflammatory pathway, responsible for the proteolytic processing and activation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.[3] The activation of these cytokines plays a pivotal role in the innate immune response and the induction of pyroptosis, a pro-inflammatory form of programmed cell death.[3]

Due to its selectivity, Ac-YVAD-CHO is an invaluable tool for studying the role of caspase-1 in various physiological and pathological processes, including inflammation, autoimmune diseases, and neurodegenerative disorders.[4] Accurate and consistent preparation of Ac-YVAD-CHO stock solutions is paramount for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation of Ac-YVAD-CHO stock solutions in dimethyl sulfoxide (DMSO), along with important technical data and handling information.

Technical Data

A summary of the key quantitative data for Ac-YVAD-CHO is presented in the table below for easy reference.

PropertyValueReference
Molecular Formula C₂₃H₃₂N₄O₈
Molecular Weight 492.5 g/mol
Purity ≥95%
Solubility in DMSO 5-30 mg/mL
Ki for human caspase-1 0.76 nM
Storage Temperature -20°C
Stability ≥ 4 years (at -20°C)

Signaling Pathway of Caspase-1 Inhibition

Ac-YVAD-CHO acts by targeting the active site of caspase-1, thereby preventing the cleavage of its substrates. The simplified signaling pathway illustrating the point of inhibition is depicted below.

G cluster_0 Inflammasome Activation cluster_1 Caspase-1 Activity & Inhibition cluster_2 Downstream Effects PAMPs_DAMPs PAMPs/DAMPs Inflammasome Inflammasome Assembly (e.g., NLRP3) PAMPs_DAMPs->Inflammasome Pro_Casp1 Pro-caspase-1 Inflammasome->Pro_Casp1 recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocatalytic cleavage AcYVADCHO Ac-YVAD-CHO Casp1->AcYVADCHO Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleavage AcYVADCHO->Casp1 IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation GSDMD_N GSDMD N-terminal (pore formation) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Figure 1: Simplified signaling pathway of inflammasome activation and caspase-1 inhibition by Ac-YVAD-CHO.

Experimental Protocol: Preparation of Ac-YVAD-CHO Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of Ac-YVAD-CHO in DMSO.

Materials:

  • Ac-YVAD-CHO (powder)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, amber, or foil-wrapped microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Workflow for Stock Solution Preparation:

G start Start: Equilibrate Reagents weigh 1. Weigh Ac-YVAD-CHO start->weigh calculate 2. Calculate required volume of DMSO weigh->calculate add_dmso 3. Add DMSO to Ac-YVAD-CHO calculate->add_dmso dissolve 4. Dissolve the powder (Vortex/Warm if necessary) add_dmso->dissolve aliquot 5. Aliquot into sterile tubes dissolve->aliquot store 6. Store at -20°C aliquot->store end End: Stock Solution Ready store->end

Figure 2: Experimental workflow for preparing Ac-YVAD-CHO stock solution.

Procedure:

  • Equilibration: Allow the vial of Ac-YVAD-CHO powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh out the desired amount of Ac-YVAD-CHO powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.925 mg of Ac-YVAD-CHO (Molecular Weight = 492.5 g/mol ).

  • Calculation of DMSO Volume: Calculate the required volume of DMSO to achieve the desired concentration.

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • For 4.925 mg of Ac-YVAD-CHO to make a 10 mM (0.01 M) solution:

      • Volume (L) = (0.004925 g / 492.5 g/mol ) / 0.01 mol/L = 0.001 L = 1 mL

  • Dissolution: a. Add the calculated volume of DMSO to the vial containing the Ac-YVAD-CHO powder. b. Vortex the solution for 1-2 minutes to facilitate dissolution. c. If the compound does not fully dissolve, you may warm the solution briefly at 37°C for 5-10 minutes and vortex again. Note: While some sources indicate a solubility of up to 30 mg/mL in DMSO, it is recommended to start with a lower concentration (e.g., 5 mg/mL or approximately 10 mM) to ensure complete dissolution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber or foil-wrapped) microcentrifuge tubes. The volume of the aliquots should be based on your experimental needs.

  • Storage: Store the aliquots at -20°C for long-term storage. When stored properly, the solution is stable for at least four years.

Application in Caspase-1 Assays

The prepared Ac-YVAD-CHO stock solution can be used as a specific inhibitor in caspase-1 activity assays to confirm that the observed enzymatic activity is indeed from caspase-1. In such assays, a parallel experiment is typically run with and without the inhibitor. A significant reduction in signal in the presence of Ac-YVAD-CHO confirms caspase-1 specific activity. The final working concentration of Ac-YVAD-CHO in cell-based or enzymatic assays typically ranges from 1 µM to 50 µM, depending on the specific experimental setup.

Safety Precautions

  • Ac-YVAD-CHO is for research use only and not for human or veterinary use.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and DMSO.

  • DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care in a well-ventilated area.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols for Ac-YVAD-CHO in Western Blot Analysis of Caspase-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-YVAD-CHO is a potent, reversible, and selective inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2] This tetrapeptide aldehyde acts as a transition-state analog, binding to the active site of caspase-1 to block its proteolytic activity. In the study of inflammatory signaling pathways, Ac-YVAD-CHO is an invaluable tool for investigating the role of caspase-1 in the maturation of pro-inflammatory cytokines such as pro-IL-1β and pro-IL-18, as well as in the induction of pyroptosis, a form of programmed cell death. Western blot analysis is a key technique to observe the activation of caspase-1 by detecting its cleaved subunits and to confirm the inhibitory effect of Ac-YVAD-CHO.

Mechanism of Action

Caspase-1 is a cysteine protease that is synthesized as an inactive zymogen, pro-caspase-1.[3] Upon activation by multi-protein complexes called inflammasomes, pro-caspase-1 undergoes autoproteolytic cleavage, generating the active p20 and p10 subunits which form a heterodimer.[3][4] Ac-YVAD-CHO mimics the YVAD tetrapeptide cleavage site in pro-IL-1β, allowing it to bind to the catalytic site of the active caspase-1. The aldehyde group of Ac-YVAD-CHO forms a reversible covalent bond with the cysteine residue in the active site of caspase-1, thereby inhibiting its enzymatic activity.

Data Presentation: Inhibitory Activity of Ac-YVAD-CHO

The following table summarizes the quantitative data on the inhibitory potency of Ac-YVAD-CHO against caspase-1 and its selectivity over other caspases.

Target EnzymeInhibitorKi (nM)IC50 (µM)Species
Caspase-1Ac-YVAD-CHO0.760.7Human
Caspase-1Ac-YVAD-CHO3.02.5Mouse
Caspase-4Ac-YVAD-CHO163-970-Human
Caspase-5Ac-YVAD-CHO163-970-Human
Caspase-8Ac-YVAD-CHO163-970-Human
Caspase-9Ac-YVAD-CHO163-970-Human
Caspase-10Ac-YVAD-CHO163-970-Human
Caspase-2Ac-YVAD-CHO>10,000-Human
Caspase-3Ac-YVAD-CHO>10,000-Human
Caspase-6Ac-YVAD-CHO>10,000-Human
Caspase-7Ac-YVAD-CHO>10,000-Human

Data compiled from multiple sources.

Signaling Pathway: Caspase-1 Activation and Inhibition

The following diagram illustrates the canonical inflammasome pathway leading to caspase-1 activation and its inhibition by Ac-YVAD-CHO.

Caspase1_Pathway cluster_0 Cellular Environment cluster_1 Inflammasome Activation cluster_2 Caspase-1 Activity and Inhibition cluster_3 Downstream Effects PAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs->PRR activates ASC ASC Adaptor Protein PRR->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits & activates Active_Casp1 Active Caspase-1 (p20/p10) Pro_Casp1->Active_Casp1 autocleavage Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Active_Casp1->Pro_IL18 cleaves GSDMD Gasdermin D Active_Casp1->GSDMD cleaves Ac_YVAD_CHO Ac-YVAD-CHO Ac_YVAD_CHO->Active_Casp1 inhibits IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 GSDMD_N GSDMD-N (pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis induces

Caption: Caspase-1 activation pathway and its inhibition by Ac-YVAD-CHO.

Experimental Protocols

Experimental Workflow for Western Blot Analysis of Caspase-1 Inhibition

The following diagram outlines the general workflow for assessing the inhibitory effect of Ac-YVAD-CHO on caspase-1 activation using Western blot.

WB_Workflow cluster_workflow Experimental Workflow A 1. Cell Culture and Treatment - Plate cells (e.g., THP-1 monocytes) - Pre-treat with Ac-YVAD-CHO (10-50 µM) - Stimulate with inflammasome activator (e.g., LPS + Nigericin) B 2. Sample Collection - Collect supernatant and cell lysate separately A->B C 3. Protein Concentration Determination - Use BCA or Bradford assay B->C D 4. SDS-PAGE - Separate proteins by size C->D E 5. Protein Transfer - Transfer proteins to a PVDF membrane D->E F 6. Immunoblotting - Block non-specific sites - Incubate with primary antibody (anti-Caspase-1 p20) - Incubate with HRP-conjugated secondary antibody E->F G 7. Detection - Use ECL substrate and image the blot F->G H 8. Analysis - Compare cleaved caspase-1 levels between treated and untreated samples G->H

Caption: Workflow for Western blot analysis of caspase-1 inhibition.

Detailed Protocol for Western Blot Analysis of Caspase-1

This protocol is designed for the analysis of caspase-1 activation in cultured cells, such as the human monocytic cell line THP-1.

Materials and Reagents:

  • Ac-YVAD-CHO (caspase-1 inhibitor)

  • Lipopolysaccharide (LPS)

  • Nigericin

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay reagent (e.g., BCA kit)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Running buffer (Tris-Glycine-SDS)

  • Transfer buffer (Tris-Glycine-Methanol)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-caspase-1 p20 subunit

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

  • Cell Culture and Treatment:

    • Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • For differentiation, treat THP-1 cells with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

    • Pre-incubate the cells with Ac-YVAD-CHO (a typical concentration range is 10-50 µM) for 1-2 hours prior to stimulation.

    • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.

    • Stimulate the cells with an inflammasome activator such as Nigericin (e.g., 10-20 µM) for 30-60 minutes.

  • Sample Preparation:

    • Supernatant: Carefully collect the cell culture supernatant. To concentrate the secreted proteins, use methods like trichloroacetic acid (TCA) precipitation or centrifugal filters.

    • Cell Lysate: Wash the adherent cells with ice-cold PBS. Lyse the cells in ice-cold lysis buffer. Scrape the cells and collect the lysate. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant (total cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein amounts for each sample. Mix the lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel (a 12-15% gel is suitable for resolving the p20 subunit).

    • Run the gel until adequate separation of proteins is achieved.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the caspase-1 p20 subunit (cleaved, active form) overnight at 4°C.

    • Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Prepare the ECL detection reagent according to the manufacturer's protocol and apply it to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

    • Analyze the band intensities. A decrease in the intensity of the p20 band in the Ac-YVAD-CHO treated samples compared to the stimulated, untreated samples indicates inhibition of caspase-1 activation.

Conclusion

Ac-YVAD-CHO is a critical tool for elucidating the function of caspase-1 in inflammatory processes. When used in conjunction with Western blot analysis, it allows for the definitive identification of caspase-1-dependent events. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize Ac-YVAD-CHO in their studies of caspase-1 signaling.

References

Application Notes and Protocols for Inhibiting IL-1β Production Using Ac-YVAD-CHO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a critical role in the innate immune response. Its production is tightly regulated, and dysregulation is associated with a wide range of inflammatory diseases. IL-1β is synthesized as an inactive precursor, pro-IL-1β, which requires cleavage by the enzyme caspase-1 for its activation and secretion. Ac-YVAD-CHO is a synthetic tetrapeptide that acts as a potent, reversible, and selective inhibitor of caspase-1, thereby preventing the processing of pro-IL-1β and subsequent release of mature, biologically active IL-1β.[1][2][3] These application notes provide a comprehensive guide for the use of Ac-YVAD-CHO to inhibit IL-1β production in in vitro experimental settings.

Mechanism of Action

The production of mature IL-1β is a multi-step process. The first signal, typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the transcriptional upregulation and synthesis of pro-IL-1β. A second signal, such as extracellular ATP, triggers the assembly of a multi-protein complex called the inflammasome.[4] This complex activates pro-caspase-1 into its active form, caspase-1. Activated caspase-1 then cleaves pro-IL-1β into the mature 17 kDa IL-1β, which is subsequently secreted from the cell.[5]

Ac-YVAD-CHO specifically targets and inhibits the enzymatic activity of caspase-1. By binding to the active site of caspase-1, it prevents the proteolytic cleavage of pro-IL-1β, thus effectively blocking the production and release of mature IL-1β.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of Ac-YVAD-CHO on caspase-1 and IL-1β production.

Table 1: Inhibitory Potency of Ac-YVAD-CHO against Caspases

Target EnzymeInhibitorKi (nM)IC50 (µM)SpeciesReference
Caspase-1 (ICE)Ac-YVAD-CHO0.760.7Human
Caspase-1 (ICE)Ac-YVAD-CHO3.02.5Mouse
Caspase-4Ac-YVAD-CHO163-970-Human
Caspase-5Ac-YVAD-CHO163-970-Human
Caspase-2, -3, -6, -7Ac-YVAD-CHO>10,000-Human
Caspase-8, -9, -10Ac-YVAD-CHO163-970-Human

Table 2: In Vitro Inhibition of IL-1β Production by Ac-YVAD-CHO

Cell TypeStimulationAc-YVAD-CHO Concentration% Inhibition of IL-1βReference
LPS-treated THP-1 cell homogenates-5 µMSignificant inhibition of IL-1β activation
P. acnes-sensitized mice-30 mg/kg (i.p.)Suppression of IL-1β levels in blood
Rat endotoxemia modelLPS (5 mg/kg, i.v.)0.5 mg and 5 mg (inhaled)59% reduction in BALF, 58% reduction in plasma

Experimental Protocols

Protocol 1: Inhibition of IL-1β Production in THP-1 Macrophages

This protocol describes the induction of IL-1β production in the human monocytic cell line THP-1 and its inhibition by Ac-YVAD-CHO.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • Adenosine triphosphate (ATP)

  • Ac-YVAD-CHO (solubilized in DMSO)

  • Phosphate-buffered saline (PBS)

  • Human IL-1β ELISA kit

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in complete RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.

    • To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL and treat with 5 ng/ml PMA for 48-72 hours. After differentiation, wash the cells with fresh medium.

  • Priming with LPS (Signal 1):

    • Prime the differentiated THP-1 cells by incubating them with 1 µg/mL of LPS in fresh culture medium for 3-4 hours at 37°C. This step induces the transcription and translation of pro-IL-1β.

  • Inhibitor Treatment:

    • Prepare different concentrations of Ac-YVAD-CHO (e.g., 1 µM, 10 µM, 50 µM) in culture medium. The final DMSO concentration should be kept below 0.1%.

    • Pre-incubate the LPS-primed cells with the desired concentrations of Ac-YVAD-CHO or vehicle (DMSO) for 1 hour at 37°C.

  • Inflammasome Activation with ATP (Signal 2):

    • Following the inhibitor pre-incubation, stimulate the cells with 5 mM ATP for 30-60 minutes at 37°C to activate the NLRP3 inflammasome and induce caspase-1 activation.

  • Sample Collection and Analysis:

    • After ATP stimulation, centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the cell culture supernatants for the measurement of secreted IL-1β.

    • Quantify the concentration of mature IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

Protocol 2: Caspase-1 Activity Assay

This protocol provides a method to directly measure the inhibitory effect of Ac-YVAD-CHO on caspase-1 activity.

Materials:

  • Recombinant human caspase-1

  • Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AFC)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • Ac-YVAD-CHO

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Inhibitor Preparation:

    • Prepare a serial dilution of Ac-YVAD-CHO in the assay buffer to achieve a range of desired concentrations.

  • Enzyme and Inhibitor Incubation:

    • In a 96-well black microplate, add the diluted Ac-YVAD-CHO or vehicle control.

    • Add recombinant human caspase-1 to each well and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Substrate Addition and Measurement:

    • Initiate the enzymatic reaction by adding the caspase-1 fluorogenic substrate (Ac-YVAD-AFC) to each well.

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation/505 nm emission for AFC) in a kinetic mode for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (slope of the fluorescence versus time curve).

    • Determine the percentage of inhibition for each Ac-YVAD-CHO concentration relative to the vehicle control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

IL1B_Signaling_Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_inhibition Inhibition cluster_secretion Secretion PAMPs PAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB proIL1B_mRNA pro-IL-1β mRNA NFkB->proIL1B_mRNA Transcription proIL1B pro-IL-1β (31 kDa) proIL1B_mRNA->proIL1B Translation matureIL1B Mature IL-1β (17 kDa) proIL1B->matureIL1B Cleavage DAMPs DAMPs (e.g., ATP) P2X7R P2X7R DAMPs->P2X7R Inflammasome Inflammasome Assembly (NLRP3) P2X7R->Inflammasome K+ efflux proCasp1 pro-Caspase-1 Inflammasome->proCasp1 Recruitment Casp1 Active Caspase-1 proCasp1->Casp1 Cleavage Casp1->proIL1B AcYVADCHO Ac-YVAD-CHO AcYVADCHO->Casp1 Inhibits Secretion Secretion matureIL1B->Secretion

Caption: IL-1β production and inhibition pathway.

Experimental_Workflow start Start culture_cells Culture & Differentiate THP-1 Cells with PMA start->culture_cells prime_lps Prime with LPS (Signal 1) culture_cells->prime_lps pre_incubate Pre-incubate with Ac-YVAD-CHO or Vehicle prime_lps->pre_incubate stimulate_atp Stimulate with ATP (Signal 2) pre_incubate->stimulate_atp collect_supernatant Collect Supernatant stimulate_atp->collect_supernatant elisa Measure IL-1β by ELISA collect_supernatant->elisa analyze_data Analyze Data elisa->analyze_data end End analyze_data->end Logical_Relationship Inflammasome_Activation Inflammasome Activation Caspase1_Activation Caspase-1 Activation Inflammasome_Activation->Caspase1_Activation Leads to ProIL1B_Cleavage pro-IL-1β Cleavage Caspase1_Activation->ProIL1B_Cleavage Mediates AcYVADCHO Ac-YVAD-CHO AcYVADCHO->Caspase1_Activation Inhibits Mature_IL1B Mature IL-1β Production ProIL1B_Cleavage->Mature_IL1B Results in

References

Application Notes and Protocols for Ac-YVAD-CHO in Rat Endotoxemia Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endotoxemia, a severe systemic inflammatory response triggered by lipopolysaccharide (LPS) from Gram-negative bacteria, is a critical area of research in sepsis and inflammatory diseases. A key mediator in this process is caspase-1, an enzyme responsible for the maturation of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18). Ac-YVAD-CHO, a synthetic tetrapeptide, is a potent and selective inhibitor of caspase-1, making it a valuable tool for investigating the role of this enzyme in the inflammatory cascade of endotoxemia.[1][2][3] These application notes provide detailed protocols for the use of Ac-YVAD-CHO in rat models of endotoxemia, along with summarized data and relevant signaling pathways.

Mechanism of Action

Ac-YVAD-CHO is a reversible and specific inhibitor of caspase-1, also known as IL-1β converting enzyme (ICE).[1] It functions by targeting the active site of caspase-1, thereby preventing the cleavage of pro-IL-1β and pro-IL-18 into their biologically active forms. This inhibition effectively dampens the downstream inflammatory signaling cascade initiated by these cytokines. The activation of caspase-1 itself is a tightly regulated process occurring within a multi-protein complex called the inflammasome, which is assembled in response to cellular danger signals like LPS.

Signaling Pathway

The signaling pathway illustrates the mechanism of LPS-induced inflammation and the point of intervention for Ac-YVAD-CHO.

endotoxemia_pathway cluster_cell Immune Cell (e.g., Macrophage) LPS LPS TLR4 TLR4 LPS->TLR4 Binds Inflammasome Inflammasome (e.g., NLRP3) TLR4->Inflammasome Activates ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Autocleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 Cleaves AcYVAD Ac-YVAD-CHO AcYVAD->Casp1 Inhibits IL1b Mature IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 ProIL18->IL18 IL18->Inflammation

Caption: LPS-induced inflammatory signaling pathway and Ac-YVAD-CHO inhibition.

Experimental Protocols

Below are detailed protocols for inducing endotoxemia in rats and for the administration of Ac-YVAD-CHO. These protocols are based on methodologies from published research.

Protocol 1: Intraperitoneal (i.p.) LPS-Induced Endotoxemia and i.p. Ac-YVAD-CHO Treatment

This protocol is suitable for general studies on systemic inflammation.

Materials:

  • Male Sprague-Dawley or Wistar rats (weight and age to be consistent across experimental groups)

  • Lipopolysaccharide (LPS) from E. coli or Salmonella Typhosa

  • Ac-YVAD-CHO

  • Sterile, pyrogen-free 0.9% saline

  • Dimethyl sulfoxide (DMSO, if needed for dissolving Ac-YVAD-CHO)

  • Syringes and needles for injection

Procedure:

  • Acclimatization: House rats under standard laboratory conditions for at least one week prior to the experiment.

  • Preparation of Reagents:

    • LPS Solution: Dissolve LPS in sterile saline to a final concentration of 1 mg/mL for a dose of 0.5 mg/kg. Adjust concentration based on the desired dosage.

    • Ac-YVAD-CHO Solution: Dissolve Ac-YVAD-CHO in a suitable vehicle. For a 30 mg/kg dose, prepare the solution accordingly. A stock solution in DMSO can be prepared and then diluted in sterile saline. Ensure the final DMSO concentration is low and consistent across all groups, including the vehicle control.

  • Experimental Groups:

    • Sham (Vehicle control)

    • LPS + Vehicle

    • LPS + Ac-YVAD-CHO

  • Administration:

    • Administer Ac-YVAD-CHO (e.g., 30 mg/kg) or vehicle via intraperitoneal injection one hour prior to the LPS challenge.

    • Induce endotoxemia by injecting LPS (e.g., 0.5 mg/kg) intraperitoneally.

  • Monitoring and Sample Collection:

    • Monitor animals for clinical signs of endotoxemia (e.g., piloerection, lethargy, huddling).

    • At predetermined time points (e.g., 1.5, 4, 6, 12, or 24 hours post-LPS), collect blood and tissue samples for analysis (e.g., cytokine measurement, histological examination).

Protocol 2: Intravenous (i.v.) LPS-Induced Endotoxemia and Inhaled Ac-YVAD-CHO Treatment

This protocol is particularly relevant for studies focusing on pulmonary inflammation and the acute respiratory distress syndrome (ARDS) model.

Materials:

  • Male Sprague-Dawley rats

  • LPS

  • Ac-YVAD-CHO

  • Nebulizer for aerosol administration

  • Sterile, pyrogen-free 0.9% saline

  • Catheters for intravenous injection

Procedure:

  • Acclimatization and Catheterization: Acclimatize rats as described above. If required, surgically implant a catheter into a suitable vein (e.g., jugular or femoral) for i.v. injections a day before the experiment.

  • Preparation of Reagents:

    • LPS Solution: Prepare a sterile solution of LPS in saline for intravenous administration (e.g., for a dose of 5 mg/kg).

    • Ac-YVAD-CHO for Inhalation: Prepare a solution of Ac-YVAD-CHO for nebulization to achieve total inhaled doses of 0.5 mg or 5 mg.

  • Experimental Groups:

    • Control (no LPS, no treatment)

    • LPS only

    • LPS + Ac-YVAD-CHO (low dose)

    • LPS + Ac-YVAD-CHO (high dose)

  • Administration:

    • Administer Ac-YVAD-CHO via inhalation using a nebulizer before the LPS infusion.

    • Induce endotoxemia by a bolus intravenous injection of LPS (5 mg/kg).

  • Monitoring and Sample Collection:

    • After 4 hours of endotoxemia, collect blood and bronchoalveolar lavage fluid (BALF) for cytokine analysis.

    • Harvest lung tissue for protein expression analysis (e.g., iNOS, COX-2) via Western blotting.

Experimental Workflow

The following diagram outlines a typical experimental workflow for studying the effects of Ac-YVAD-CHO in a rat model of endotoxemia.

experimental_workflow start Start: Animal Acclimatization grouping Randomize into Experimental Groups (Sham, LPS+Vehicle, LPS+Ac-YVAD-CHO) start->grouping pretreatment Pre-treatment: Administer Ac-YVAD-CHO or Vehicle (e.g., i.p., i.v., or inhalation) grouping->pretreatment lps_challenge Induce Endotoxemia: Administer LPS (e.g., i.p. or i.v.) pretreatment->lps_challenge (e.g., 1 hour prior) monitoring Monitor Animal Behavior and Vital Signs lps_challenge->monitoring sampling Sample Collection at Pre-defined Time Points (Blood, Tissues, BALF) monitoring->sampling analysis Data Analysis: - Cytokine Levels (ELISA) - Protein Expression (Western Blot) - Histology - Survival Rate sampling->analysis end End: Interpretation of Results analysis->end

Caption: General experimental workflow for Ac-YVAD-CHO studies in rat endotoxemia.

Data Presentation

The following tables summarize quantitative data from studies using Ac-YVAD-CHO in rat endotoxemia models.

Table 1: Effect of Ac-YVAD-CHO on Cytokine Levels in LPS-Induced Endotoxemia in Rats
Treatment GroupCytokineSample TypeReduction (%)p-valueReference
Inhaled Ac-YVAD-CHOIL-1βPlasma58%<0.05
Inhaled Ac-YVAD-CHOIL-18Plasma51%<0.05
Inhaled Ac-YVAD-CHOIL-1βBALF59%<0.05
Table 2: Effect of Ac-YVAD-cmk (an irreversible caspase-1 inhibitor) on Survival in LPS-Induced Endotoxemia in Rats
Treatment GroupLPS Dose (mg/kg, i.v.)Mortality Rate (%)p-valueReference
LPS + Vehicle6583%-
LPS + Ac-YVAD-cmk (12.5 µmol/kg)6533%Significant

Note: Ac-YVAD-cmk is an irreversible inhibitor, while Ac-YVAD-CHO is a reversible inhibitor. Both target caspase-1.

Conclusion

Ac-YVAD-CHO is a critical research tool for elucidating the role of the caspase-1-mediated inflammatory pathway in endotoxemia. The protocols and data presented here provide a comprehensive guide for researchers utilizing rat models to study sepsis and related inflammatory conditions. Careful consideration of the administration route, dosage, and timing of both the inhibitor and the LPS challenge is essential for obtaining robust and reproducible results. These studies can contribute to the development of novel therapeutic strategies targeting the inflammasome pathway for the treatment of severe inflammatory diseases.

References

Ac-YVAD-CHO: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Ac-YVAD-CHO, a potent and selective inhibitor of caspase-1. This document outlines its mechanism of action, cell permeability characteristics, and detailed protocols for its application in in vitro and in vivo research settings.

Introduction and Mechanism of Action

N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl-CHO (Ac-YVAD-CHO) is a synthetic tetrapeptide aldehyde that acts as a potent, reversible, and selective inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2] Caspase-1 is a critical inflammatory caspase that plays a central role in the innate immune response. Its activation triggers the maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) and can lead to a form of programmed cell death called pyroptosis.[2]

Ac-YVAD-CHO exerts its inhibitory effect by targeting the active site of caspase-1, thereby preventing the proteolytic cleavage of its substrates. This blockade of caspase-1 activity makes Ac-YVAD-CHO an invaluable tool for studying the physiological and pathological roles of the inflammasome signaling pathway.

Quantitative Data

The following tables summarize the key quantitative parameters of Ac-YVAD-CHO, providing a reference for experimental design.

Table 1: Inhibitory Potency of Ac-YVAD-CHO

TargetOrganismInhibition Constant (Kᵢ)IC₅₀Reference(s)
Caspase-1/ICEHuman0.76 nM0.7 µM (for IL-1β)[1][2]
Caspase-1/ICEMouse3.0 nM2.5 µM (for IL-1β)

Table 2: Selectivity Profile of Ac-YVAD-CHO Against Other Human Caspases

Caspase TargetInhibition Constant (Kᵢ)Selectivity vs. Caspase-1Reference(s)
Caspase-4163-970 nM>200-fold
Caspase-5163-970 nM>200-fold
Caspase-8163-970 nM>200-fold
Caspase-9163-970 nM>200-fold
Caspase-10163-970 nM>200-fold
Caspase-2>10,000 nM>13,000-fold
Caspase-3>10,000 nM>13,000-fold
Caspase-6>10,000 nM>13,000-fold
Caspase-7>10,000 nM>13,000-fold

Table 3: Solubility and Storage

SolventSolubilityStorage TemperatureStability of Stock SolutionReference(s)
DMSO≥ 30 mg/mL-20°C or -80°CUp to 1 month at -20°C, up to 6 months at -80°C
DMF≥ 30 mg/mL-20°CNot specified
Ethanol≥ 30 mg/mL-20°CNot specified
PBS (pH 7.2)~5 mg/mL-20°CPrepare fresh

Cell Permeability and Uptake

Ac-YVAD-CHO is widely described as a cell-permeable peptide inhibitor, allowing it to target intracellular caspase-1. The addition of the N-terminal acetyl group enhances its hydrophobicity, which is thought to facilitate its passage across the cell membrane.

While its cell permeability is well-established functionally in numerous cell-based assays, specific quantitative data, such as permeability coefficients (Papp), are not extensively reported in the available literature. Researchers should empirically determine the optimal concentration and incubation time for their specific cell type and experimental conditions.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway inhibited by Ac-YVAD-CHO and a general workflow for its experimental use.

Caspase-1 Signaling Pathway Canonical Inflammasome and Pyroptosis Pathway cluster_0 Cell Exterior cluster_1 Cytosol PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs_DAMPs->PRR Signal 1: Recognition ASC ASC Adaptor PRR->ASC Recruitment Inflammasome Inflammasome Complex PRR->Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment ASC->Inflammasome Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Activation Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage AcYVADCHO Ac-YVAD-CHO AcYVADCHO->Casp1 Inhibition IL1b Mature IL-1β Pro_IL1b->IL1b cluster_0 cluster_0 IL1b->cluster_0 Secretion IL18 Mature IL-18 Pro_IL18->IL18 IL18->cluster_0 Secretion GSDMD_N GSDMD N-terminal (Pore-forming) GSDMD->GSDMD_N Pore Membrane Pore GSDMD_N->Pore Formation Pyroptosis Pyroptosis Pore->Pyroptosis

Caption: Canonical inflammasome pathway leading to pyroptosis and its inhibition by Ac-YVAD-CHO.

Experimental_Workflow General Experimental Workflow for In Vitro Inhibition of Pyroptosis start Start cell_culture Culture cells (e.g., THP-1 monocytes, primary macrophages) start->cell_culture priming Prime cells with Signal 1 (e.g., LPS) cell_culture->priming inhibitor Pre-incubate with Ac-YVAD-CHO (various concentrations) priming->inhibitor activation Activate inflammasome with Signal 2 (e.g., Nigericin, ATP) inhibitor->activation incubation Incubate for a defined period (e.g., 1-24 hours) activation->incubation analysis Analysis incubation->analysis supernatant Collect Supernatant analysis->supernatant cell_lysate Prepare Cell Lysate analysis->cell_lysate elisa ELISA for IL-1β/IL-18 supernatant->elisa ldh LDH Assay for Pyroptosis supernatant->ldh western Western Blot for Cleaved Caspase-1/GSDMD cell_lysate->western caspase_assay Caspase-1 Activity Assay cell_lysate->caspase_assay end End elisa->end ldh->end western->end caspase_assay->end

Caption: A typical workflow for studying the inhibitory effects of Ac-YVAD-CHO on pyroptosis in vitro.

Experimental Protocols

The following are detailed protocols for common applications of Ac-YVAD-CHO.

In Vitro Inhibition of Pyroptosis in THP-1 Monocytes

This protocol describes the induction of pyroptosis in the human monocytic cell line THP-1 and its inhibition by Ac-YVAD-CHO.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • Ac-YVAD-CHO (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

Protocol:

  • Cell Differentiation:

    • Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

    • Differentiate the cells into macrophage-like cells by treating with 50-100 ng/mL PMA for 24-48 hours.

    • After differentiation, remove the PMA-containing medium and replace it with fresh, complete RPMI-1640 medium. Allow cells to rest for 24 hours.

  • Priming:

    • Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours. This step upregulates the expression of pro-IL-1β and components of the NLRP3 inflammasome.

  • Inhibitor Treatment:

    • Prepare serial dilutions of Ac-YVAD-CHO in complete medium. A typical concentration range to test is 1-100 µM.

    • Pre-incubate the LPS-primed cells with the desired concentrations of Ac-YVAD-CHO or vehicle control (DMSO) for 1 hour.

  • Inflammasome Activation:

    • Induce pyroptosis by treating the cells with an NLRP3 inflammasome activator, such as 10 µM Nigericin or 5 mM ATP, for 1-2 hours.

  • Analysis:

    • Cytokine Release: Collect the cell culture supernatant to measure the levels of secreted IL-1β and IL-18 by ELISA.

    • Pyroptosis Assessment: Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptotic cell death.

    • Western Blot Analysis: Prepare cell lysates to detect the cleavage of caspase-1 (p20 subunit) and Gasdermin D (GSDMD, p30 subunit) by Western blot.

In Vivo Administration

Ac-YVAD-CHO has been successfully used in various animal models to study the in vivo roles of caspase-1. The optimal dose and route of administration will depend on the specific animal model and research question.

Table 4: Examples of In Vivo Administration of Ac-YVAD-CHO

Animal ModelAdministration RouteDosageApplicationReference(s)
Mice (C3H/HeN)Intraperitoneal (i.p.)5 and 10 mg/kgPrevention of LPS-induced death
Mice (P. acnes-sensitized)Intraperitoneal (i.p.)30 mg/kgSuppression of IL-1β levels in blood
Rats (Sprague-Dawley)Intrastriatal infusion2-8 µgAttenuation of quinolinic acid-induced apoptosis
Rats (Sprague-Dawley)Inhalation0.5 and 5 mgReduction of pulmonary and systemic inflammation in endotoxemia

General Considerations for In Vivo Use:

  • Solubility: For intraperitoneal injections, Ac-YVAD-CHO can be dissolved in a vehicle such as saline or PBS. Ensure complete dissolution before administration.

  • Pharmacokinetics: Be aware that Ac-YVAD-CHO is cleared from the blood relatively quickly. For instance, after intraperitoneal injection in mice, its concentration can drop significantly within 30-60 minutes. The timing of administration relative to the inflammatory challenge is therefore critical.

  • Controls: Always include a vehicle control group to account for any effects of the solvent.

Caspase-1 Activity Assay

The activity of caspase-1 can be measured using a fluorometric assay based on the cleavage of a specific substrate.

Materials:

  • Cell or tissue lysates

  • Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AFC)

  • Assay buffer (typically provided with the substrate)

  • Ac-YVAD-CHO (as a positive control for inhibition)

  • 96-well black microplate

  • Fluorometer

Protocol:

  • Lysate Preparation: Prepare cell or tissue lysates according to standard protocols. Determine the protein concentration of the lysates.

  • Assay Setup:

    • In a 96-well black plate, add a consistent amount of protein lysate (e.g., 50 µg) to each well.

    • Include a blank (assay buffer only), a negative control (lysate from untreated cells), and a positive control for inhibition (lysate from activated cells pre-incubated with Ac-YVAD-CHO).

  • Reaction Initiation:

    • Add the caspase-1 substrate (e.g., Ac-YVAD-AFC) to each well to a final concentration of 50 µM.

  • Incubation:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).

    • The increase in fluorescence corresponds to the caspase-1 activity.

Troubleshooting and Considerations

  • Inhibitor Specificity: While Ac-YVAD-CHO is highly selective for caspase-1, it can inhibit caspases-4 and -5 at higher concentrations. It is crucial to use the lowest effective concentration to maintain specificity.

  • Cell Type Variability: The optimal concentration of Ac-YVAD-CHO and the kinetics of pyroptosis can vary significantly between different cell types. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific system.

  • Alternative Inhibitors: For irreversible inhibition of caspase-1, consider using Ac-YVAD-cmk.

  • Cytotoxicity: At very high concentrations or with prolonged incubation, Ac-YVAD-CHO may have off-target effects on cell viability. It is advisable to assess cell viability (e.g., using an MTT or similar assay) in parallel with your experiments, especially when using a new cell line.

By following these guidelines and protocols, researchers can effectively utilize Ac-YVAD-CHO to investigate the intricate roles of caspase-1 in health and disease.

References

Application Notes and Protocols for Ac-YVAD-CHO in Co-Immunoprecipitation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the caspase-1 inhibitor, Ac-YVAD-CHO, in co-immunoprecipitation (co-IP) assays to study protein-protein interactions within the inflammasome complex.

Introduction

Ac-YVAD-CHO is a potent, reversible, and selective inhibitor of caspase-1, an enzyme crucial for the activation of pro-inflammatory cytokines IL-1β and IL-18. In the context of inflammasome research, Ac-YVAD-CHO is an invaluable tool. The inflammasome is a multi-protein complex that plays a central role in innate immunity by activating caspase-1 in response to various stimuli. The transient and dynamic nature of inflammasome assembly can make it challenging to study the interactions between its constituent proteins. Ac-YVAD-CHO can be employed to stabilize the inflammasome complex by preventing the auto-processing of pro-caspase-1 and subsequent cleavage of other components, thereby "trapping" the complex in a state amenable to co-immunoprecipitation and subsequent analysis. This allows for the detailed investigation of protein-protein interactions that are critical for inflammasome activation and signaling.

Principle of Application

The primary application of Ac-YVAD-CHO in co-immunoprecipitation assays is to stabilize the assembled inflammasome complex. The NLRP3 inflammasome, a well-characterized example, consists of the sensor protein NLRP3, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and the effector pro-caspase-1. Upon activation, these proteins oligomerize. By inhibiting the enzymatic activity of caspase-1, Ac-YVAD-CHO prevents the downstream events of cytokine processing and pyroptosis, and more importantly for co-IP, it can help maintain the integrity of the multi-protein complex. This allows for the efficient pull-down of the entire complex using an antibody against one of its components, enabling the identification and quantification of interacting partners.

Data Presentation

The following tables summarize quantitative data from representative co-immunoprecipitation experiments investigating the NLRP3 inflammasome assembly.

Table 1: Effect of Ac-YVAD-CHO on the Co-immunoprecipitation of NLRP3 with ASC

TreatmentInput (NLRP3)IP: anti-ASCIgG Control
IB: NLRP3 IB: NLRP3
Untreated Control+--
LPS + ATP++++-
LPS + ATP + Ac-YVAD-CHO (20 µM)+++++-

Data are representative of typical results and presented as relative band intensities from Western blot analysis. "+" indicates the presence of a band, with more "+" signs indicating higher intensity. "-" indicates the absence of a detectable band.

Table 2: Co-immunoprecipitation of Caspase-1 with ASC in the Presence of Ac-YVAD-CHO

TreatmentInput (pro-caspase-1)IP: anti-ASCIgG Control
IB: Caspase-1 IB: Caspase-1
Untreated Control++--
LPS + Nigericin+++++-
LPS + Nigericin + Ac-YVAD-CHO (20 µM)++++++-

Data are representative of typical results and presented as relative band intensities from Western blot analysis. "+" indicates the presence of a band, with more "+" signs indicating higher intensity. "-" indicates the absence of a detectable band.

Experimental Protocols

Protocol 1: Co-immunoprecipitation of Endogenous NLRP3 and ASC from Macrophages

This protocol describes the co-immunoprecipitation of the endogenous NLRP3-ASC complex from THP-1 macrophage-like cells.

Materials:

  • THP-1 cells

  • PMA (Phorbol 12-myristate 13-acetate)

  • LPS (Lipopolysaccharide)

  • ATP (Adenosine triphosphate)

  • Ac-YVAD-CHO (prepared in DMSO)

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, with freshly added protease and phosphatase inhibitors)

  • Anti-ASC antibody (for immunoprecipitation)

  • Anti-NLRP3 antibody (for Western blotting)

  • Normal Rabbit/Mouse IgG (Isotype control)

  • Protein A/G magnetic beads

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Culture and Differentiation: Culture THP-1 monocytes and differentiate them into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

  • Inflammasome Priming and Activation:

    • Prime the differentiated THP-1 cells with LPS (1 µg/mL) for 4 hours.

    • Pre-incubate the cells with Ac-YVAD-CHO (20 µM) or vehicle (DMSO) for 30 minutes.

    • Activate the NLRP3 inflammasome by treating with ATP (5 mM) for 30 minutes.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in ice-cold Co-IP Lysis/Wash Buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant to a new pre-chilled microfuge tube.

  • Pre-clearing the Lysate:

    • Add Protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

    • Pellet the beads using a magnetic stand and transfer the supernatant (pre-cleared lysate) to a new tube.

  • Immunoprecipitation:

    • Set aside a small aliquot of the pre-cleared lysate as "input" control.

    • To the remaining lysate, add the anti-ASC antibody or an isotype control IgG.

    • Incubate overnight at 4°C on a rotator.

  • Capture of Immune Complexes:

    • Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.

    • Incubate for 2-4 hours at 4°C on a rotator.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by adding 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.

    • Analyze the input and immunoprecipitated samples by SDS-PAGE and Western blotting using an anti-NLRP3 antibody.

Mandatory Visualizations

NLRP3 Inflammasome Activation Pathway

NLRP3_Inflammasome_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB pro_IL1b pro-IL-1β Transcription NFkB->pro_IL1b NLRP3_exp NLRP3 Transcription NFkB->NLRP3_exp NLRP3_inactive Inactive NLRP3 Stimuli K+ Efflux, ROS, etc. Stimuli->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC PYD-PYD Inflammasome Assembled Inflammasome pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 CARD-CARD caspase1 Active Caspase-1 Inflammasome->caspase1 AcYVADCHO Ac-YVAD-CHO AcYVADCHO->caspase1 Inhibition pro_IL1b_protein pro-IL-1β caspase1->pro_IL1b_protein Cleavage GSDMD Gasdermin-D caspase1->GSDMD Cleavage IL1b Mature IL-1β pro_IL1b_protein->IL1b Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: NLRP3 inflammasome activation pathway and the inhibitory action of Ac-YVAD-CHO.

Co-Immunoprecipitation Experimental Workflow

CoIP_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_ip Immunoprecipitation cluster_analysis Analysis start Start: Culture THP-1 cells differentiate Differentiate with PMA start->differentiate prime Prime with LPS differentiate->prime inhibit Pre-treat with Ac-YVAD-CHO prime->inhibit activate Activate with ATP inhibit->activate lyse Cell Lysis activate->lyse preclear Pre-clear Lysate lyse->preclear ip_ab Incubate with anti-ASC Ab preclear->ip_ab capture Capture with Protein A/G Beads ip_ab->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute sds_page SDS-PAGE elute->sds_page western Western Blot (IB: anti-NLRP3) sds_page->western end End: Analyze Results western->end

Caption: Experimental workflow for co-immunoprecipitation using Ac-YVAD-CHO.

Logical Relationships in Inflammasome Assembly and Inhibition

Logical_Relationships cluster_assembly Inflammasome Assembly cluster_inhibition Inhibition by Ac-YVAD-CHO NLRP3 NLRP3 ASC ASC NLRP3->ASC interacts with pro_casp1 pro-Caspase-1 ASC->pro_casp1 interacts with casp1_activity Caspase-1 Activity pro_casp1->casp1_activity leads to AcYVADCHO Ac-YVAD-CHO AcYVADCHO->casp1_activity inhibits complex_stability Complex Stability AcYVADCHO->complex_stability promotes casp1_activity->complex_stability destabilizes co_ip_efficiency Co-IP Efficiency complex_stability->co_ip_efficiency increases

Caption: Logical relationship of Ac-YVAD-CHO action in enhancing co-IP efficiency.

Troubleshooting & Optimization

Ac-YVAD-CHO solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ac-YVAD-CHO, a potent and reversible inhibitor of caspase-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Ac-YVAD-CHO in various experimental settings. Here you will find troubleshooting advice for common solubility issues and detailed protocols for its application.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and challenges encountered when working with Ac-YVAD-CHO, with a focus on solubility and solution stability.

Q1: What is the recommended solvent for dissolving Ac-YVAD-CHO?

Ac-YVAD-CHO is most commonly dissolved in dimethyl sulfoxide (DMSO).[1][2][3][4] Other solvents such as ethanol and dimethylformamide (DMF) can also be used.[1] For aqueous solutions, phosphate-buffered saline (PBS) at pH 7.2 has been used, although the solubility is lower compared to organic solvents.

Q2: I'm observing precipitation when I add my Ac-YVAD-CHO stock solution to my cell culture medium. What should I do?

This is a common issue that can arise from several factors, including the final concentration of Ac-YVAD-CHO, the concentration of the organic solvent in the final solution, and the temperature of the medium.

Troubleshooting Steps:

  • Reduce the Final DMSO Concentration: Aim to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v), as higher concentrations can be toxic to cells and can also cause the compound to precipitate.

  • Optimize the Dilution Process:

    • Pre-warm your cell culture medium to 37°C before adding the Ac-YVAD-CHO stock solution.

    • Add the stock solution dropwise to the pre-warmed medium while gently swirling to ensure rapid and even dispersion.

    • Avoid adding a cold stock solution directly to cold media, as this can decrease solubility.

  • Lower the Final Ac-YVAD-CHO Concentration: If precipitation persists, it may be necessary to use a lower final concentration of the inhibitor in your experiment.

  • Prepare a Fresh Stock Solution: Ensure that your stock solution is freshly prepared and that the Ac-YVAD-CHO is fully dissolved in the solvent before further dilution.

Q3: What are the recommended storage conditions for Ac-YVAD-CHO as a solid and in solution?

  • Solid Form: Ac-YVAD-CHO should be stored at -20°C.

  • Stock Solutions: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store at -80°C for long-term storage (up to 6 months).

    • For short-term storage, -20°C is suitable for up to one month.

Q4: Is Ac-YVAD-CHO stable in aqueous solutions?

The stability of Ac-YVAD-CHO in aqueous solutions can be limited. It is recommended to prepare fresh aqueous solutions for each experiment. If you must store an aqueous solution, it is best to filter-sterilize it and use it as soon as possible.

Quantitative Data Summary

The following tables provide a summary of the solubility and key inhibitory concentrations of Ac-YVAD-CHO.

Table 1: Solubility of Ac-YVAD-CHO in Various Solvents

SolventConcentrationReference
DMSO30 mg/mL
DMF30 mg/mL
Ethanol30 mg/mL
PBS (pH 7.2)5 mg/mL

Table 2: Key Inhibitory Concentrations of Ac-YVAD-CHO

ParameterValueCell/SystemReference
Ki (human)0.76 nMRecombinant ICE
Ki (mouse)3.0 nMRecombinant ICE
IC50 (human IL-1β)0.7 µMLPS-treated monocytes
IC50 (mouse IL-1β)2.5 µMLPS-treated monocytes
Effective Concentration15.6 µMNO-induced thymocyte apoptosis
Effective Concentration5 µMCell-free assay with THP-1 cell homogenates

Experimental Protocols

Below are detailed protocols for common applications of Ac-YVAD-CHO.

Protocol 1: Preparation of Ac-YVAD-CHO Stock Solution

Objective: To prepare a concentrated stock solution of Ac-YVAD-CHO for use in various in vitro experiments.

Materials:

  • Ac-YVAD-CHO (solid)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of Ac-YVAD-CHO to equilibrate to room temperature before opening.

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. The molecular weight of Ac-YVAD-CHO is approximately 492.5 g/mol .

  • Add the calculated volume of DMSO to the vial of Ac-YVAD-CHO.

  • Vortex the solution until the peptide is completely dissolved. Gentle warming to 37°C can aid in dissolution.

  • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: In Vitro Caspase-1 Inhibition Assay

Objective: To determine the inhibitory effect of Ac-YVAD-CHO on caspase-1 activity in a cell-free system.

Materials:

  • Ac-YVAD-CHO stock solution (e.g., 10 mM in DMSO)

  • Recombinant human Caspase-1

  • Caspase-1 substrate (e.g., Ac-YVAD-pNA or a fluorogenic substrate)

  • Assay Buffer (e.g., containing HEPES, DTT, and glycerol)

  • 96-well microplate (black for fluorescence, clear for colorimetric)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the Ac-YVAD-CHO stock solution in assay buffer to create a range of inhibitor concentrations.

  • In a 96-well plate, add the diluted Ac-YVAD-CHO solutions to the appropriate wells. Include a vehicle control (DMSO in assay buffer) and a no-enzyme control.

  • Add the recombinant caspase-1 enzyme to all wells except the no-enzyme control.

  • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the caspase-1 substrate to all wells.

  • Immediately measure the absorbance (for pNA substrate) or fluorescence at the appropriate wavelengths using a plate reader. Take kinetic readings every 1-2 minutes for 30-60 minutes.

  • Calculate the rate of substrate cleavage for each concentration of the inhibitor.

  • Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Visualizations

Caspase-1 Activation and Inhibition Pathway

The following diagram illustrates the canonical inflammasome pathway leading to caspase-1 activation and the point of inhibition by Ac-YVAD-CHO.

Caspase1_Pathway PAMPs/DAMPs PAMPs/DAMPs PRR PRR Inflammasome Complex Inflammasome Complex PRR->Inflammasome Complex assembles Pro-Caspase-1 Pro-Caspase-1 Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β cleaves Pro-IL-18 Pro-IL-18 Caspase-1->Pro-IL-18 cleaves Gasdermin D Gasdermin D Caspase-1->Gasdermin D cleaves Ac-YVAD-CHO Ac-YVAD-CHO Ac-YVAD-CHO->Caspase-1 inhibits Inflammasome Complex->Pro-Caspase-1 recruits & cleaves IL-1β IL-1β Pro-IL-1β->IL-1β IL-18 IL-18 Pro-IL-18->IL-18 GSDMD-N GSDMD-N Gasdermin D->GSDMD-N Pyroptosis Pyroptosis GSDMD-N->Pyroptosis induces

Caption: Caspase-1 activation pathway and inhibition by Ac-YVAD-CHO.

General Experimental Workflow for Using Ac-YVAD-CHO

This diagram outlines a typical workflow for an experiment involving the treatment of cells with Ac-YVAD-CHO.

Experimental_Workflow start Start prep_stock Prepare Ac-YVAD-CHO Stock Solution (in DMSO) start->prep_stock treatment Treat Cells with Ac-YVAD-CHO & Stimulus prep_stock->treatment cell_culture Culture Cells to Desired Confluency cell_culture->treatment incubation Incubate for Defined Period treatment->incubation harvest Harvest Cells and/or Supernatant incubation->harvest analysis Downstream Analysis (e.g., Western Blot, ELISA, Flow Cytometry) harvest->analysis end End analysis->end

Caption: General experimental workflow for cell-based assays with Ac-YVAD-CHO.

References

Technical Support Center: Ac-YVAD-CHO In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ac-YVAD-CHO, a selective, reversible inhibitor of Caspase-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on in vivo applications, address common challenges, and offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is Ac-YVAD-CHO and what is its primary mechanism of action? Ac-YVAD-CHO is a synthetic, cell-permeable tetrapeptide that acts as a potent and reversible inhibitor of Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2] Its mechanism of action is to block the proteolytic activity of Caspase-1, thereby preventing the cleavage of pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms.[1][3] This inhibition also prevents the Caspase-1-mediated cleavage of Gasdermin D, a key step in pyroptosis, a pro-inflammatory form of cell death.[3]

Q2: What are the main challenges associated with the in vivo delivery of Ac-YVAD-CHO? The primary challenges for in vivo delivery include:

  • Solubility: The peptide has limited solubility in aqueous solutions like saline or PBS, often requiring a co-solvent like DMSO.

  • Pharmacokinetics: Ac-YVAD-CHO is cleared from the bloodstream very rapidly, which necessitates careful consideration of the timing and frequency of administration relative to the experimental insult.

  • Bioavailability: Achieving sufficient concentrations at the target tissue can be difficult depending on the administration route and the specific organ of interest.

Q3: How should I prepare and dissolve Ac-YVAD-CHO for in vivo administration? Due to its limited aqueous solubility, a two-step process is typically required. First, dissolve the peptide in an organic solvent such as DMSO. Then, this stock solution can be further diluted into a physiologically compatible vehicle like PBS or saline for injection. It is critical to ensure the final concentration of the organic solvent is low to avoid toxicity in the animal model. For detailed steps, refer to the Experimental Protocols section.

Q4: What are the recommended dosages and administration routes? The optimal dosage and route are highly dependent on the animal model, the target tissue, and the specific research question. Published studies provide a starting point for various routes:

  • Intraperitoneal (i.p.) Injection: Doses ranging from 5 to 50 mg/kg have been used in mouse models to reduce systemic inflammation.

  • Intrastriatal Infusion: For neurological models in rats, direct infusion of low microgram amounts (e.g., 2-8 µg) has been shown to be effective.

  • Inhalation: Nebulized delivery has been successfully used in rats to target pulmonary inflammation. Refer to the data in Table 2 for more detailed examples.

Q5: How can I verify that the inhibitor is active in my in vivo model? To confirm the biological activity of Ac-YVAD-CHO in your experiment, you should measure downstream markers of Caspase-1 activity. Common methods include:

  • ELISA or Western Blot: Measure the levels of mature IL-1β or IL-18 in plasma, serum, tissue homogenates, or bronchoalveolar lavage fluid (BALF). A significant reduction in the treated group compared to the vehicle control indicates inhibitor efficacy.

  • Immunohistochemistry: Assess the reduction of pyroptotic cells in the target tissue.

  • Caspase-1 Activity Assay: Directly measure the enzymatic activity of Caspase-1 in tissue lysates.

Q6: What are the potential off-target effects of Ac-YVAD-CHO? Ac-YVAD-CHO is highly selective for Caspase-1. However, like any small molecule inhibitor, the potential for off-target effects exists, especially at high concentrations. It shows significantly lower affinity for other caspases, such as caspases-2, -3, -6, and -7. To minimize risks, it is crucial to use the lowest effective dose and include appropriate controls, such as a vehicle-only group, in your experimental design.

Troubleshooting Guide

Problem: I am not observing the expected reduction in IL-1β or other downstream effects.

Possible Cause Recommended Solution
Inhibitor Inactivity Ensure the compound has been stored correctly (-20°C) and has not expired. Prepare fresh solutions for each experiment, as stability in aqueous solution can be limited.
Rapid Clearance Ac-YVAD-CHO has a very short half-life in circulation. The timing of administration is critical. Administer the inhibitor shortly before (e.g., 30-60 minutes) the inflammatory stimulus. Consider multiple doses or a continuous delivery method if the stimulus is prolonged.
Insufficient Dosage The dose may be too low to achieve therapeutic concentrations at the target site. Perform a dose-response study to determine the optimal concentration for your specific model and administration route.
Poor Bioavailability The chosen administration route (e.g., i.p.) may not be optimal for your target organ. Consider a more direct delivery method, such as intrastriatal infusion for the brain or inhalation for the lungs.
Inhibitor Precipitation The inhibitor may be precipitating out of solution upon dilution into the aqueous vehicle. Visually inspect the final solution for any precipitate. Refer to the preparation protocol below and consider adjusting the final solvent concentration or using a different formulation strategy.
Caspase-1 Independent Pathway The inflammatory response in your specific model may not be primarily driven by Caspase-1. Confirm the role of Caspase-1 in your model by analyzing Caspase-1 activation in untreated animals.

Problem: I am observing toxicity or adverse effects in the treated animals.

Possible Cause Recommended Solution
Solvent Toxicity High concentrations of solvents like DMSO can be toxic. Ensure the final concentration of the organic solvent in the injected volume is minimal (typically <5-10%). Run a vehicle-only control group that receives the same concentration of solvent to assess its effects.
Dose Too High The dose of Ac-YVAD-CHO may be in a toxic range. Reduce the dose and perform a dose-escalation study to find the maximum tolerated dose (MTD) in your model.
Off-Target Effects Although selective, high concentrations could lead to off-target inhibition. Lower the dose and confirm target engagement by measuring downstream markers (e.g., IL-1β) to ensure you are using a specific, non-toxic concentration.

Data Presentation

Table 1: Solubility of Ac-YVAD-CHO

Solvent Concentration
DMSO 30 mg/mL
DMF 30 mg/mL
Ethanol 30 mg/mL
PBS (pH 7.2) 5 mg/mL

Data sourced from Cayman Chemical.

Table 2: Summary of In Vivo Experimental Parameters for Ac-YVAD-CHO

Species Model Dosage Administration Route Key Outcome Reference
Mouse P. acnes Sensitization 30 mg/kg Intraperitoneal (i.p.) Suppressed IL-1β levels in blood.
Mouse LPS-induced Endotoxemia 10 mg/kg Intraperitoneal (i.p.) Prevented LPS-induced death.
Mouse Cerulein-induced Pancreatitis 12.5 µmol/kg Not Specified Reduced pancreatic IL-18 and serum IL-1β.
Rat Quinolinic Acid Injection 2-8 µg Intrastriatal Infusion Attenuated apoptosis in the striatum.

| Rat | LPS-induced Endotoxemia | 0.5 mg & 5 mg (total dose) | Inhalation (Nebulized) | Reduced IL-1β and IL-18 in plasma and BALF. | |

Table 3: Selectivity Profile of Ac-YVAD-CHO

Caspase Inhibition Constant (Ki)
Caspase-1 0.76 nM
Caspase-4, -5, -8, -9, -10 163 - 970 nM
Caspase-2, -3, -6, -7 >10,000 nM

Data sourced from Cayman Chemical and MedChemExpress.

Experimental Protocols

Protocol 1: Preparation of Ac-YVAD-CHO for Intraperitoneal (i.p.) Injection

Materials:

  • Ac-YVAD-CHO powder

  • Sterile, anhydrous DMSO

  • Sterile, pyrogen-free 1X Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes and syringes

Procedure:

  • Calculate Required Amount: Determine the total amount of Ac-YVAD-CHO needed for your study based on the desired dose (e.g., 30 mg/kg) and the number and weight of the animals.

  • Prepare Stock Solution:

    • Aseptically weigh the Ac-YVAD-CHO powder and place it in a sterile microcentrifuge tube.

    • Add a minimal volume of sterile DMSO to dissolve the powder completely. A common stock concentration is 10-30 mg/mL. Vortex gently until the solid is fully dissolved.

  • Prepare Working Solution for Injection:

    • On the day of the experiment, dilute the DMSO stock solution into sterile PBS to the final desired concentration.

    • Crucial Step: Add the DMSO stock into the PBS (not the other way around) while gently vortexing to prevent precipitation.

    • Ensure the final concentration of DMSO in the injected volume is below 10% (ideally <5%) to avoid solvent toxicity. For example, to achieve a 5% DMSO solution, add 50 µL of the DMSO stock to 950 µL of PBS.

  • Administration:

    • Administer the freshly prepared solution to the animals via i.p. injection.

    • The injection volume should be appropriate for the animal size (e.g., 100-200 µL for a mouse).

    • Always include a vehicle control group that receives an identical solution containing the same final concentration of DMSO in PBS but without Ac-YVAD-CHO.

Protocol 2: In Vivo Efficacy Assessment - Measuring IL-1β Levels

Procedure:

  • Sample Collection: At a predetermined time point after the inflammatory stimulus, collect blood from both the vehicle-treated and Ac-YVAD-CHO-treated groups. Collect the blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 15 minutes at 4°C) to separate the plasma. Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

  • Quantification of IL-1β:

    • Use a commercially available ELISA kit specific for the species being studied (e.g., mouse IL-1β ELISA kit).

    • Follow the manufacturer’s instructions precisely for the assay.

    • Run all samples, standards, and controls in duplicate or triplicate for accuracy.

  • Data Analysis:

    • Calculate the concentration of IL-1β in each sample based on the standard curve.

    • Compare the IL-1β levels between the vehicle control group and the Ac-YVAD-CHO treated group using an appropriate statistical test (e.g., t-test or ANOVA). A statistically significant decrease in the treated group indicates effective in vivo inhibition of Caspase-1.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Extracellular Space PAMPs PAMPs / DAMPs NLRP3 Inflammasome (e.g., NLRP3) PAMPs->NLRP3 Signal 1 & 2 Pro_IL1b Pro-IL-1β IL1b Mature IL-1β (Inflammation) Pro_IL1b->IL1b Pro_GSDMD Pro-Gasdermin D Pore GSDMD Pore (Pyroptosis) Pro_GSDMD->Pore Pro_Casp1 Pro-Caspase-1 NLRP3->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocleavage Casp1->Pro_IL1b cleaves Casp1->Pro_GSDMD cleaves AcYVAD Ac-YVAD-CHO AcYVAD->Casp1 Inhibits

Caption: Caspase-1 activation pathway and inhibition by Ac-YVAD-CHO.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Dissolve Ac-YVAD-CHO in DMSO (Stock) B 2. Dilute Stock in PBS (Working Sol.) A->B C 3. Administer Inhibitor or Vehicle to Animals B->C D 4. Induce Inflammatory Stimulus (e.g., LPS) C->D E 5. Collect Blood and/or Target Tissues D->E F 6. Process Samples (e.g., Isolate Plasma) E->F G 7. Measure Biomarkers (e.g., IL-1β via ELISA) F->G H 8. Statistical Analysis & Interpretation G->H

Caption: General experimental workflow for an in vivo study.

G Start No reduction in IL-1β observed Q1 Was the inhibitor prepared freshly and stored correctly? Start->Q1 Sol1 Solution: Use new vial, prepare fresh solution before each use. Q1->Sol1 No Q2 Was the timing between inhibitor and stimulus optimal? Q1->Q2 Yes A1_yes Yes A1_no No Sol2 Solution: Administer 30-60 min before stimulus. Check literature for PK data. Q2->Sol2 No Q3 Is the dose sufficient for the model and route? Q2->Q3 Yes A2_yes Yes A2_no No Sol3 Solution: Perform a dose-response study to find the optimal effective dose. Q3->Sol3 No End Consider alternative issues: - Poor bioavailability - Caspase-1 independent pathway Q3->End Yes A3_yes Yes A3_no No

Caption: Troubleshooting decision tree for "No Observed Effect".

References

Ac-YVAD-CHO inconsistent results in cell lysates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ac-YVAD-CHO. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experiments using the caspase-1 inhibitor, Ac-YVAD-CHO, in cell lysates.

Frequently Asked Questions (FAQs)

Q1: What is Ac-YVAD-CHO and what is its primary function?

Ac-YVAD-CHO is a potent, reversible, and specific synthetic tetrapeptide inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1] Its primary function is to block the catalytic activity of caspase-1, thereby preventing the cleavage of its substrates, such as pro-inflammatory cytokines pro-IL-1β and pro-IL-18, and the induction of pyroptosis.[1][2]

Q2: What is the selectivity of Ac-YVAD-CHO for caspase-1?

Ac-YVAD-CHO exhibits high selectivity for caspase-1. It is significantly less effective at inhibiting other caspases. For instance, its inhibition constant (Ki) for caspase-1 is in the nanomolar range, while for caspases-2, -3, -6, and -7, the Ki is greater than 10,000 nM.[3][4] It shows moderate inhibition of caspase-4 and -5.

Q3: How should Ac-YVAD-CHO be stored and handled?

For long-term stability, Ac-YVAD-CHO should be stored at -20°C. Stock solutions, typically prepared in DMSO or ethanol, should also be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles, which can lead to inhibitor inactivation. When stored at -20°C, a stock solution is typically stable for at least one month, and for up to six months at -80°C.

Q4: What are the optimal working concentrations for Ac-YVAD-CHO in cell lysates?

The optimal concentration of Ac-YVAD-CHO can vary depending on the cell type, the level of caspase-1 activation, and the specific experimental conditions. However, a common starting concentration for in vitro assays with cell lysates is between 5 µM and 10 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Troubleshooting Guide for Inconsistent Results

Issue 1: High Variability in Caspase-1 Inhibition

High variability between replicate experiments is a common challenge. Several factors can contribute to this issue.

Potential Cause Recommended Solution
Inconsistent Inhibitor Activity Aliquot the Ac-YVAD-CHO stock solution upon reconstitution to minimize freeze-thaw cycles. Ensure the inhibitor is fully dissolved before use.
Variable Caspase-1 Activity in Lysates Prepare fresh cell lysates for each experiment. If lysates must be stored, aliquot and freeze them at -80°C immediately after preparation. Avoid repeated freeze-thaw cycles of the lysates, as this can significantly decrease enzyme activity.
Pipetting Inaccuracies Use calibrated pipettes and ensure thorough mixing of reagents. When preparing reaction mixes, create a master mix to ensure consistency across all samples.
Inconsistent Incubation Times Use a timer to ensure precise and consistent incubation times for all steps of the assay, particularly the inhibitor pre-incubation and substrate reaction times.
Issue 2: No or Low Inhibition of Caspase-1 Activity

Observing minimal to no inhibition can be perplexing. The following table outlines potential causes and solutions.

Potential Cause Recommended Solution
Inactive Inhibitor Verify the storage conditions and age of the Ac-YVAD-CHO. If in doubt, use a fresh vial. Confirm the inhibitor's activity with a positive control (e.g., recombinant active caspase-1).
Suboptimal Inhibitor Concentration Perform a concentration-response curve to determine the IC50 of Ac-YVAD-CHO in your experimental system. The required concentration can be cell-type dependent.
Insufficient Pre-incubation Pre-incubate the cell lysate with Ac-YVAD-CHO for a sufficient period (e.g., 10-30 minutes) on ice before adding the substrate to allow for inhibitor binding.
Low Caspase-1 Activity Ensure that your stimulus is effectively activating caspase-1. Include a positive control for caspase-1 activation (e.g., LPS and ATP treatment for macrophages). The protein concentration of the cell lysate might be too low; aim for a concentration of 1-4 mg/mL.
Rapid Caspase-1 Inactivation Activated caspase-1 can be unstable. Perform assays promptly after lysate preparation and activation.
Issue 3: High Background Signal

A high background signal can mask the true inhibitory effect of Ac-YVAD-CHO.

Potential Cause Recommended Solution
Autofluorescence of Media/Reagents If using a fluorescence-based assay, check for autofluorescence from the cell culture media or assay buffer. Consider using phenol red-free media for cell culture prior to lysis. Include a "no-cell" control to determine the background signal from the reagents alone.
Non-specific Substrate Cleavage Some proteases in the cell lysate other than caspase-1 may cleave the substrate. Ensure the use of a specific caspase-1 substrate (e.g., Ac-YVAD-AMC or Ac-WEHD-AFC). Include a control with lysate and a broad-spectrum caspase inhibitor to assess non-caspase protease activity.
Contaminated Samples Check cell cultures for microbial contamination, which can lead to non-specific fluorescence or enzymatic activity.
Reader Settings Optimize the gain and number of flashes on your microplate reader to reduce background noise and variability.

Experimental Protocols

Key Experimental Parameters

The following table provides a summary of typical quantitative data and parameters for a caspase-1 activity assay in cell lysates.

ParameterTypical Range/ValueNotes
Cell Lysate Protein Concentration 1 - 4 mg/mLDetermined by a protein assay compatible with the lysis buffer (e.g., BCA).
Ac-YVAD-CHO Concentration 1 - 20 µM (IC50 can vary)A dose-response curve is recommended to determine the optimal concentration.
Caspase-1 Substrate Concentration 50 - 200 µMDependent on the specific substrate (e.g., Ac-YVAD-AMC, Ac-WEHD-pNA).
Incubation Time (Substrate) 1 - 2 hours at 37°CMonitor kinetics to ensure the reaction is in the linear range.
Expected Signal Varies by instrument and assay typeCompare the signal from stimulated vs. unstimulated lysates. Expect a significant reduction with Ac-YVAD-CHO treatment.
Detailed Protocol: Caspase-1 Activity Assay in Cell Lysates

This protocol provides a general workflow for measuring caspase-1 activity in cell lysates using a fluorogenic substrate and can be adapted for colorimetric substrates.

1. Cell Lysis

  • Induce caspase-1 activation in your cells using an appropriate stimulus (e.g., LPS followed by ATP for macrophages). Include an unstimulated control group.

  • Harvest cells (e.g., 1-5 x 10^6 cells) by centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the cell pellet in 50 µL of chilled lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, and 10% sucrose).

  • Incubate on ice for 10-15 minutes.

  • Centrifuge at 10,000 x g for 5-10 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (cell lysate) to a pre-chilled tube on ice.

  • Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA). Adjust the concentration to be within the 1-4 mg/mL range.

2. Caspase-1 Assay

  • In a 96-well black plate (for fluorescent assays), add 50-100 µg of protein lysate to each well. Adjust the volume with lysis buffer to a final volume of 50 µL.

  • Add Ac-YVAD-CHO to the desired final concentration to the appropriate wells. For control wells, add the vehicle (e.g., DMSO).

  • Pre-incubate the plate on ice for 10-30 minutes to allow the inhibitor to bind to caspase-1.

  • Prepare the reaction buffer containing the fluorogenic substrate (e.g., Ac-YVAD-AMC to a final concentration of 50 µM).

  • Add 50 µL of the reaction buffer to each well to initiate the reaction.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence using a microplate reader with excitation at ~400 nm and emission at ~505 nm.

3. Data Analysis

  • Subtract the background fluorescence (from wells with lysis buffer and reaction buffer but no lysate).

  • Plot the fluorescence values for your samples.

  • Calculate the percentage of inhibition by comparing the fluorescence of Ac-YVAD-CHO-treated samples to the vehicle-treated control.

Visualizations

Canonical Caspase-1 Activation Pathway

Caspase1_Pathway PAMPs PAMPs / DAMPs PRR PRR (e.g., NLRP3) PAMPs->PRR Signal 1 ASC ASC Adaptor PRR->ASC Recruitment Inflammasome Inflammasome Complex PRR->Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment ASC->Inflammasome Pro_Casp1->Inflammasome Active_Casp1 Active Caspase-1 Inflammasome->Active_Casp1 Autocatalysis Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Active_Casp1->Pro_IL18 Cleavage GSDMD Gasdermin D Active_Casp1->GSDMD Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 GSDMD_N GSDMD N-terminal (pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Pore Formation AcYVADCHO Ac-YVAD-CHO AcYVADCHO->Active_Casp1 Inhibition

Caption: Canonical inflammasome-mediated caspase-1 activation pathway and its inhibition by Ac-YVAD-CHO.

Troubleshooting Workflow for Ac-YVAD-CHO Experiments

Troubleshooting_Workflow Start Inconsistent Results with Ac-YVAD-CHO Check_Inhibitor Check Inhibitor Integrity: - Proper storage? - Freeze-thaw cycles? Start->Check_Inhibitor Check_Lysate Assess Lysate Quality: - Freshly prepared? - Protein concentration? Start->Check_Lysate Check_Assay Review Assay Protocol: - Correct controls? - Optimal concentrations? Start->Check_Assay No_Inhibition Problem: No/Low Inhibition Check_Inhibitor->No_Inhibition Check_Lysate->No_Inhibition High_Variability Problem: High Variability Check_Lysate->High_Variability Check_Assay->High_Variability High_Background Problem: High Background Check_Assay->High_Background Sol_Inhibitor Solution: - Use fresh inhibitor aliquot - Perform dose-response No_Inhibition->Sol_Inhibitor Sol_Lysate Solution: - Prepare fresh lysates - Optimize protein concentration No_Inhibition->Sol_Lysate High_Variability->Sol_Lysate Sol_Assay Solution: - Include positive/negative controls - Optimize incubation times High_Variability->Sol_Assay Sol_Background Solution: - Check for autofluorescence - Use no-cell controls High_Background->Sol_Background End Consistent Results Sol_Inhibitor->End Sol_Lysate->End Sol_Assay->End Sol_Background->End

Caption: A logical workflow for troubleshooting inconsistent results in Ac-YVAD-CHO experiments.

References

Technical Support Center: Ac-YVAD-CHO Activity Confirmation in Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the activity of the caspase-1 inhibitor, Ac-YVAD-CHO, in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is Ac-YVAD-CHO and how does it work?

Ac-YVAD-CHO is a synthetic, cell-permeable tetrapeptide that acts as a potent and reversible inhibitor of caspase-1.[1] Its sequence, N-acetyl-tyrosyl-valyl-alanyl-aspartal, mimics the cleavage site in pro-interleukin-1β (pro-IL-1β), allowing it to bind to the active site of caspase-1 and block its proteolytic activity. By inhibiting caspase-1, Ac-YVAD-CHO prevents the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18, and can inhibit pyroptosis, a form of inflammatory cell death.[2]

Q2: What is the optimal concentration of Ac-YVAD-CHO to use in my cell-based assay?

The optimal concentration of Ac-YVAD-CHO can vary depending on the cell type, treatment conditions, and the specific assay being performed. A typical starting point is to perform a dose-response experiment ranging from 1 µM to 50 µM. For many cell types, a concentration of 10-20 µM is effective. It is crucial to determine the lowest effective concentration that inhibits caspase-1 activity without causing significant cytotoxicity.

Q3: How should I prepare and store my Ac-YVAD-CHO stock solution?

Ac-YVAD-CHO is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is recommended to aliquot the stock solution into single-use volumes and store them at -20°C to avoid repeated freeze-thaw cycles, which can reduce its activity. When preparing your working solution, dilute the DMSO stock in your cell culture medium to the final desired concentration. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: What are the essential positive and negative controls for my experiment?

Proper controls are critical for validating your results.

  • Positive Control (for Caspase-1 Activation): A stimulus known to activate the inflammasome and caspase-1 in your specific cell type. Common examples include Lipopolysaccharide (LPS) followed by ATP, nigericin, or silica crystals.

  • Negative Control (Untreated): Cells that are not treated with the caspase-1 activating stimulus or Ac-YVAD-CHO. This group represents the basal level of caspase-1 activity.

  • Vehicle Control: Cells treated with the caspase-1 activating stimulus and the same concentration of the solvent (e.g., DMSO) used to dissolve Ac-YVAD-CHO. This control accounts for any effects of the solvent on caspase-1 activity.

  • Inhibitor Control (Ac-YVAD-CHO alone): Cells treated only with Ac-YVAD-CHO to assess any potential off-target effects or inherent cytotoxicity of the inhibitor.

Troubleshooting Guides

Problem 1: No inhibition of caspase-1 activity is observed with Ac-YVAD-CHO treatment.
Probable Cause Solution
Inactive Inhibitor Ensure Ac-YVAD-CHO has been stored correctly at -20°C in aliquots to prevent degradation from multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock vial if necessary.
Insufficient Inhibitor Concentration Perform a dose-response experiment with a wider range of Ac-YVAD-CHO concentrations (e.g., 1 µM to 100 µM) to determine the optimal inhibitory concentration for your specific cell type and experimental conditions.
Inadequate Pre-incubation Time The inhibitor needs sufficient time to enter the cells and bind to caspase-1 before the activating stimulus is applied. Pre-incubate the cells with Ac-YVAD-CHO for at least 30-60 minutes before adding the stimulus. You may need to optimize this pre-incubation time.
Cell Permeability Issues While Ac-YVAD-CHO is cell-permeable, its uptake can vary between cell types. If you suspect permeability issues, you may need to try a different caspase-1 inhibitor or use a delivery agent, though this should be done with caution as it can affect cell health.
Incorrect Assay Timing Caspase-1 activation can be transient. Perform a time-course experiment to identify the peak of caspase-1 activity after stimulation. Your single time point for measurement might be too early or too late.
Problem 2: High background signal in the caspase-1 activity assay.
Probable Cause Solution
Non-specific Substrate Cleavage The caspase-1 substrate (e.g., YVAD-pNA, YVAD-AFC) may be cleaved by other proteases in the cell lysate. Include a "no-lysate" control (buffer and substrate only) to measure the spontaneous substrate degradation. Subtract this background from all your readings. Some assay kits also recommend the use of a proteasome inhibitor like MG-132.[3]
Over-activation of Caspase-1 The concentration of the activating stimulus (e.g., LPS, ATP) may be too high, leading to an overwhelmingly strong signal that is difficult to inhibit. Titrate the concentration of your stimulus to achieve a robust but sub-maximal activation of caspase-1.
Contamination Microbial contamination can lead to protease activity that cleaves the substrate. Ensure your cell cultures are free from contamination.
Autofluorescence (Fluorometric Assays) Cells or compounds in your media may be autofluorescent at the excitation/emission wavelengths of your assay. Include a "no-substrate" control to measure this background fluorescence and subtract it from your measurements.
Problem 3: Difficulty interpreting IL-1β Western blot results.
Probable Cause Solution
No detectable pro-IL-1β (approx. 31 kDa) Many cell types do not constitutively express pro-IL-1β. A priming step with a Toll-like receptor (TLR) agonist like LPS (e.g., 100 ng/mL for 3-4 hours) is often required to induce its expression.
No detectable mature IL-1β (approx. 17 kDa) in the supernatant Caspase-1 needs to be activated to cleave pro-IL-1β. Ensure you have included an appropriate inflammasome activator (e.g., ATP, nigericin) after the LPS priming step. Also, confirm that your cells are competent for inflammasome activation.
Mature IL-1β detected in the vehicle control This could indicate "spontaneous" inflammasome activation due to cell stress, high cell density, or contamination. Ensure optimal cell culture conditions. The concentration of the priming agent (LPS) might also be too high or the incubation time too long.
Multiple bands on the blot This could be due to non-specific antibody binding, protein degradation, or post-translational modifications. Ensure you are using a validated antibody for IL-1β. Including appropriate positive and negative cell lysate controls can help in identifying the correct bands. The pro-form of IL-1β is typically found in the cell lysate, while the mature form is secreted into the supernatant.
High background on the blot This can be caused by several factors including insufficient blocking, too high antibody concentration, or inadequate washing steps. Optimize your Western blot protocol by increasing the blocking time, titrating your primary and secondary antibodies, and increasing the number and duration of washes.

Quantitative Data Summary

Parameter Ac-YVAD-CHO Reference
Target Caspase-1 (ICE)
Ki (human) 0.76 nM
Ki (mouse) 3.0 nM
IC50 (human IL-1β production) 0.7 µM
IC50 (mouse IL-1β production) 2.5 µM
Selectivity Selective for caspase-1 over caspases-2, -3, -4, -5, -6, -7, -8, -9, and -10.

Experimental Protocols

Caspase-1 Activity Assay (Colorimetric)

This protocol is a general guideline and may need to be optimized for your specific cell type and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Priming (if necessary): For many cell types (e.g., macrophages), prime with LPS (e.g., 100 ng/mL) for 3-4 hours to induce pro-caspase-1 expression.

  • Inhibitor Treatment: Pre-incubate cells with various concentrations of Ac-YVAD-CHO (or vehicle control) for 1 hour.

  • Caspase-1 Activation: Add the inflammasome activator (e.g., ATP at 5 mM or nigericin at 10 µM) and incubate for the predetermined optimal time (e.g., 30-60 minutes).

  • Cell Lysis: Centrifuge the plate and carefully remove the supernatant (can be saved for IL-1β analysis). Lyse the cells by adding 50 µL of chilled cell lysis buffer to each well. Incubate on ice for 10 minutes.

  • Lysate Collection: Centrifuge the plate at 10,000 x g for 5 minutes at 4°C. Carefully transfer the supernatant (cell lysate) to a fresh 96-well plate.

  • Protein Quantification: Determine the protein concentration of each lysate to normalize the caspase-1 activity.

  • Caspase-1 Assay:

    • To each well of a new 96-well plate, add 50 µL of cell lysate.

    • Add 50 µL of 2x Reaction Buffer containing 10 mM DTT.

    • Add 5 µL of the caspase-1 substrate YVAD-pNA (final concentration 200 µM).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance readings to the protein concentration of each sample. Compare the activity in the Ac-YVAD-CHO treated samples to the vehicle-treated control.

IL-1β Western Blot
  • Sample Collection:

    • Supernatant: After your experiment, collect the cell culture supernatant. To concentrate the secreted proteins, use a centrifugal filter unit with a 10 kDa cutoff.

    • Cell Lysate: Lyse the remaining cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix the cell lysate or concentrated supernatant with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel (a 12-15% gel is suitable for resolving both pro- and mature IL-1β).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for IL-1β (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. Pro-IL-1β will appear at ~31 kDa in the cell lysate, and mature IL-1β will be at ~17 kDa, primarily in the supernatant.

Visualizations

Ac_YVAD_CHO_Mechanism cluster_0 Cellular Environment Pro-Caspase-1 Pro-Caspase-1 Caspase-1 (active) Caspase-1 (active) Pro-Caspase-1->Caspase-1 (active) cleavage Pro-IL-1beta Pro-IL-1beta Caspase-1 (active)->Pro-IL-1beta cleaves IL-1beta (mature) IL-1beta (mature) Pro-IL-1beta->IL-1beta (mature) maturation Inflammasome Inflammasome Inflammasome->Pro-Caspase-1 activates Ac-YVAD-CHO Ac-YVAD-CHO Ac-YVAD-CHO->Caspase-1 (active) inhibits

Caption: Mechanism of Ac-YVAD-CHO inhibition of Caspase-1.

Experimental_Workflow cluster_assays Downstream Assays start Seed Cells prime Prime with LPS (optional) start->prime inhibit Pre-treat with Ac-YVAD-CHO or Vehicle prime->inhibit activate Activate Inflammasome (e.g., ATP, Nigericin) inhibit->activate collect Collect Supernatant & Lyse Cells activate->collect caspase_assay Caspase-1 Activity Assay (Lysate) collect->caspase_assay wb_assay IL-1β Western Blot (Lysate & Supernatant) collect->wb_assay elisa_assay IL-1β ELISA (Supernatant) collect->elisa_assay

Caption: Experimental workflow for confirming Ac-YVAD-CHO activity.

Troubleshooting_Logic cluster_solutions Potential Solutions start No Inhibition Observed check_inhibitor Check Inhibitor Activity: - Fresh stock? - Correct storage? start->check_inhibitor check_conc Optimize Concentration: - Perform dose-response check_inhibitor->check_conc If inhibitor is active solution1 Use fresh Ac-YVAD-CHO check_inhibitor->solution1 check_time Optimize Timing: - Pre-incubation time? - Assay time point? check_conc->check_time If concentration is optimal solution2 Increase inhibitor concentration check_conc->solution2 solution3 Adjust pre-incubation and assay measurement times check_time->solution3

Caption: Troubleshooting logic for lack of Ac-YVAD-CHO inhibition.

References

Ac-YVAD-CHO degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of the caspase-1 inhibitor, Ac-YVAD-CHO.

Frequently Asked Questions (FAQs)

Q1: What is Ac-YVAD-CHO and what is its primary mechanism of action?

Ac-YVAD-CHO is a synthetic, cell-permeable tetrapeptide aldehyde that acts as a potent, reversible inhibitor of caspase-1.[1] Caspase-1 is a key inflammatory enzyme responsible for the proteolytic processing and activation of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18). By binding to the active site of caspase-1, Ac-YVAD-CHO prevents the maturation of these cytokines, thereby blocking their downstream inflammatory effects. It is a highly selective inhibitor for caspase-1.[2]

Q2: What are the recommended storage conditions for Ac-YVAD-CHO?

For optimal stability, Ac-YVAD-CHO should be stored under specific conditions in both lyophilized and solubilized forms. Repeated freeze-thaw cycles should be avoided as they can lead to degradation.

Table 1: Recommended Storage Conditions for Ac-YVAD-CHO

FormStorage TemperatureDurationNotes
Lyophilized Powder-20°C≥ 4 years[2]Store desiccated and protected from light.
In DMSO-80°CUp to 6 months[1]Aliquot to avoid repeated freeze-thaw cycles.
In DMSO-20°CUp to 1 month[1]For shorter-term storage, aliquot to minimize freeze-thaw cycles.

Q3: In which solvents can I dissolve Ac-YVAD-CHO?

Ac-YVAD-CHO has good solubility in several common laboratory solvents. The choice of solvent will depend on the specific requirements of your experiment, such as compatibility with cell culture media.

Table 2: Solubility of Ac-YVAD-CHO

SolventConcentration
DMSO30 mg/mL
DMF30 mg/mL
Ethanol30 mg/mL
PBS (pH 7.2)5 mg/mL

Q4: Is Ac-YVAD-CHO a reversible or irreversible inhibitor?

Ac-YVAD-CHO is a reversible inhibitor of caspase-1. The aldehyde functional group forms a reversible covalent bond with the active site cysteine of the caspase.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of Ac-YVAD-CHO in experimental settings.

Issue 1: Loss of Inhibitory Activity

Potential Cause Troubleshooting Steps
Improper Storage Ensure that both the lyophilized powder and stock solutions have been stored at the recommended temperatures and protected from light and moisture. Avoid repeated freeze-thaw cycles of stock solutions.
Degradation in Aqueous Media Peptide aldehydes can be susceptible to degradation in aqueous solutions, especially at non-neutral pH and elevated temperatures. Prepare fresh dilutions in your experimental buffer or cell culture medium just before use. For longer experiments, consider the stability of the compound in your specific medium and at your experimental temperature.
Oxidation The tyrosine residue in Ac-YVAD-CHO can be susceptible to oxidation. When preparing stock solutions, use high-quality, anhydrous solvents. Consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing and storing.
Incorrect Concentration Verify the initial concentration of your stock solution. If possible, confirm the concentration using spectrophotometry or an analytical technique like HPLC. Ensure that the final concentration in your assay is sufficient to inhibit caspase-1, typically in the nanomolar to low micromolar range for in vitro assays.

Issue 2: Precipitation in Cell Culture Media

Potential Cause Troubleshooting Steps
Low Solubility in Aqueous Media Although soluble in PBS at 5 mg/mL, precipitation can occur when a concentrated DMSO stock is diluted into complex cell culture media. Try pre-diluting the stock solution in a small volume of pre-warmed (37°C) medium before adding it to the final culture volume. Add the inhibitor dropwise while gently swirling the culture vessel.
High Final Solvent Concentration Ensure that the final concentration of the organic solvent (e.g., DMSO) in your cell culture is non-toxic and does not exceed the recommended limit (typically <0.5%). High solvent concentrations can cause the compound to precipitate.
Interaction with Media Components Components in serum or complex media may interact with the inhibitor, leading to precipitation. If possible, test the solubility in a simpler buffer or serum-free medium first.

Issue 3: Unexpected or Off-Target Effects

| Potential Cause | Troubleshooting Steps | | Inhibitor Specificity | While Ac-YVAD-CHO is highly selective for caspase-1, at very high concentrations it may show some activity against other caspases, such as caspase-4 and caspase-5. Use the lowest effective concentration possible and consider using a negative control peptide (e.g., a scrambled version of the peptide) to confirm that the observed effects are specific to caspase-1 inhibition. | | Aldehyde Reactivity | The aldehyde group is reactive and at high concentrations could potentially interact with other cellular components. Include appropriate controls to rule out non-specific effects of the aldehyde moiety. | | Purity of the Compound | Ensure you are using a high-purity batch of Ac-YVAD-CHO. Impurities from the synthesis could have off-target biological activities. If in doubt, verify the purity using HPLC. |

Experimental Protocols

Protocol 1: In Vitro Caspase-1 Activity Assay (Fluorometric)

This protocol describes a method to measure the activity of purified caspase-1 or caspase-1 in cell lysates using a fluorogenic substrate.

Materials:

  • Recombinant active Caspase-1 or cell lysate containing active caspase-1

  • Ac-YVAD-CHO (for inhibitor control)

  • Caspase Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

  • Fluorogenic Caspase-1 Substrate (e.g., Ac-YVAD-AFC)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

  • Prepare the Caspase Assay Buffer and keep it on ice.

  • Prepare your samples (purified enzyme or cell lysates) and dilute them to the desired concentration in ice-cold Caspase Assay Buffer.

  • To test the inhibitory effect of Ac-YVAD-CHO, pre-incubate the samples with the desired concentration of the inhibitor (e.g., 100 nM) for 15-30 minutes on ice. For the control, add an equivalent volume of the inhibitor's solvent (e.g., DMSO).

  • Add 50 µL of your sample (with or without inhibitor) to each well of the 96-well plate.

  • Prepare the substrate solution by diluting the Ac-YVAD-AFC stock in the Caspase Assay Buffer to a final concentration of 50 µM.

  • Initiate the reaction by adding 50 µL of the substrate solution to each well.

  • Immediately place the plate in the fluorometric plate reader and measure the fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.

  • Calculate the rate of reaction (Vmax) from the linear portion of the fluorescence versus time plot. The percentage of inhibition can be calculated by comparing the reaction rates of the inhibitor-treated samples to the control samples.

Protocol 2: Assessment of Ac-YVAD-CHO Stability (General Guideline)

This protocol provides a general framework for assessing the stability of Ac-YVAD-CHO in a specific buffer or cell culture medium using HPLC.

Materials:

  • Ac-YVAD-CHO

  • The aqueous buffer or cell culture medium of interest

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid)

  • Incubator or water bath set to the desired temperature

Procedure:

  • Prepare a stock solution of Ac-YVAD-CHO in a suitable organic solvent (e.g., DMSO) at a known concentration.

  • Dilute the stock solution into your aqueous buffer or cell culture medium to a final concentration suitable for HPLC analysis.

  • Immediately after preparation (t=0), inject an aliquot of the solution into the HPLC system to obtain an initial chromatogram and determine the peak area of the intact Ac-YVAD-CHO.

  • Incubate the remaining solution at the desired temperature (e.g., 37°C).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.

  • Monitor the chromatograms for a decrease in the peak area of the intact Ac-YVAD-CHO and the appearance of any new peaks, which would indicate degradation products.

  • Calculate the percentage of Ac-YVAD-CHO remaining at each time point relative to the initial time point (t=0).

  • The degradation rate can be determined by plotting the natural logarithm of the remaining concentration against time.

Visualizations

Caspase-1 Inflammasome Signaling Pathway Caspase-1 Inflammasome Signaling Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs_DAMPs->PRR Signal 1 & 2 ASC ASC (Adaptor Protein) PRR->ASC Inflammasome Inflammasome Complex PRR->Inflammasome Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 ASC->Inflammasome Pro_Caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 autocatalysis Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleavage GSDMD Gasdermin D Caspase1->GSDMD Cleavage Ac_YVAD_CHO Ac-YVAD-CHO Ac_YVAD_CHO->Caspase1 Inhibition IL1b Active IL-1β Pro_IL1b->IL1b IL18 Active IL-18 Pro_IL18->IL18 GSDMD_N GSDMD N-terminal (pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: Caspase-1 inflammasome signaling pathway and the inhibitory action of Ac-YVAD-CHO.

Troubleshooting_Workflow Ac-YVAD-CHO Troubleshooting Workflow Start Experiment with Ac-YVAD-CHO Shows Unexpected Results Check_Activity Is there a loss of inhibitory activity? Start->Check_Activity Check_Precipitation Is there precipitation in the media? Check_Activity->Check_Precipitation No Storage Verify Storage Conditions (-20°C powder, -80°C stock) Check_Activity->Storage Yes Check_Off_Target Are there unexpected off-target effects? Check_Precipitation->Check_Off_Target No Solubility Optimize Solubilization (pre-warm media, dropwise addition) Check_Precipitation->Solubility Yes Dose_Response Perform Dose-Response and Use Lowest Effective Dose Check_Off_Target->Dose_Response Yes Success Problem Resolved Check_Off_Target->Success No Fresh_Dilution Prepare Fresh Dilutions Immediately Before Use Storage->Fresh_Dilution Concentration Confirm Stock and Final Concentrations Fresh_Dilution->Concentration Concentration->Success Solvent_Conc Check Final Solvent Concentration (<0.5%) Solubility->Solvent_Conc Solvent_Conc->Success Controls Use Negative Controls (e.g., scrambled peptide) Dose_Response->Controls Purity Verify Purity of Ac-YVAD-CHO Batch Controls->Purity Purity->Success

Caption: A logical workflow for troubleshooting common issues with Ac-YVAD-CHO.

References

addressing cytotoxicity of Ac-YVAD-CHO at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ac-YVAD-CHO, a selective and reversible inhibitor of caspase-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Ac-YVAD-CHO and to address common issues, particularly its potential for cytotoxicity at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Ac-YVAD-CHO?

Ac-YVAD-CHO is a synthetic tetrapeptide that acts as a potent and selective inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1] It functions by binding to the active site of caspase-1, thereby preventing the proteolytic cleavage of its substrates, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18). This blockade ultimately inhibits the maturation and secretion of these pro-inflammatory cytokines.

Q2: What are the common research applications of Ac-YVAD-CHO?

Ac-YVAD-CHO is widely used in cell culture and in vivo studies to investigate the role of caspase-1 in various biological processes, including:

  • Inflammation: To study the signaling pathways involved in inflammatory responses mediated by IL-1β and IL-18.

  • Pyroptosis: To explore this pro-inflammatory form of programmed cell death, which is dependent on caspase-1 activation.

  • Apoptosis: While primarily targeting caspase-1, it can be used to distinguish caspase-1-mediated cell death from other apoptotic pathways.[2]

  • Neuroinflammation and Neurodegeneration: To investigate the role of caspase-1 in neurological disorders.

Q3: At what concentrations is Ac-YVAD-CHO typically effective?

The effective concentration of Ac-YVAD-CHO can vary depending on the cell type, experimental conditions, and the specific research question. Based on published literature, here are some general guidelines:

ApplicationEffective Concentration RangeReference(s)
In vitro Caspase-1 Inhibition (cell-free)0.76 nM (Ki)[1]
Inhibition of IL-1β production in cells0.01 - 100 µM
Reduction of apoptosis in thymocytes15.6 µM

Note: It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental setup.

Q4: Is Ac-YVAD-CHO cytotoxic at high concentrations?

Yes, like many biologically active small molecules, Ac-YVAD-CHO can exhibit cytotoxicity at high concentrations. The aldehyde functional group, which is essential for its inhibitory activity, can react non-specifically with other cellular components, leading to off-target effects and reduced cell viability. The exact concentration at which cytotoxicity occurs is cell-type dependent.

Q5: What are some alternatives to Ac-YVAD-CHO?

If cytotoxicity is a concern, or if you require an irreversible inhibitor, several alternatives are available:

  • Z-YVAD-FMK: An irreversible caspase-1 inhibitor.

  • VX-765 (Belnacasan): A more potent and selective caspase-1 inhibitor that has been evaluated in clinical trials.

  • NLRP3 inflammasome inhibitors (e.g., MCC950): If your research focuses on the NLRP3 inflammasome pathway upstream of caspase-1 activation.

  • Genetic approaches (e.g., siRNA, CRISPR/Cas9): To specifically knockdown or knockout caspase-1 expression.

Troubleshooting Guide: Addressing Ac-YVAD-CHO Cytotoxicity

This guide provides a step-by-step approach to troubleshoot and mitigate cytotoxicity observed with Ac-YVAD-CHO treatment.

Issue: Decreased cell viability, morphological changes (e.g., rounding, detachment), or unexpected experimental results after treatment with Ac-YVAD-CHO.

Workflow for Troubleshooting Ac-YVAD-CHO Cytotoxicity

Troubleshooting Ac-YVAD-CHO Cytotoxicity cluster_0 Initial Observation cluster_1 Verification & Optimization cluster_2 Further Troubleshooting cluster_3 Resolution A Decreased cell viability or unexpected results with Ac-YVAD-CHO treatment B Step 1: Confirm Cytotoxicity (Perform Cell Viability Assay) A->B Start Troubleshooting C Step 2: Optimize Concentration (Dose-Response Curve) B->C Cytotoxicity Confirmed D Step 3: Optimize Treatment Duration (Time-Course Experiment) C->D Determine Lowest Effective, Non-Toxic Dose G Optimized experimental protocol with minimal cytotoxicity and effective caspase-1 inhibition C->G Optimal concentration found E Step 4: Assess Off-Target Effects (Use Negative Control Peptide) D->E Cytotoxicity persists at effective concentrations D->G Optimized conditions identified F Step 5: Consider Alternatives (e.g., Z-YVAD-FMK, VX-765) E->F Off-target effects suspected F->G Select suitable alternative

Caption: A step-by-step workflow for troubleshooting cytotoxicity associated with Ac-YVAD-CHO.

Step 1: Confirm and Quantify Cytotoxicity

  • Action: Perform a quantitative cell viability assay to confirm that the observed effects are due to cytotoxicity.

  • Recommended Assays:

    • MTT Assay: Measures metabolic activity.

    • LDH Release Assay: Measures membrane integrity.

  • Controls:

    • Untreated cells: Baseline viability.

    • Vehicle control (e.g., DMSO): To account for any solvent effects.

    • Positive control for cell death (e.g., staurosporine): To ensure the assay is working correctly.

Step 2: Determine the Optimal Concentration with a Dose-Response Curve

  • Action: Titrate Ac-YVAD-CHO across a wide range of concentrations (e.g., from nanomolar to high micromolar) to identify the lowest concentration that effectively inhibits caspase-1 without causing significant cell death.

  • Procedure:

    • Seed cells at a consistent density in a multi-well plate.

    • Treat cells with a serial dilution of Ac-YVAD-CHO.

    • Incubate for the desired duration of your experiment.

    • Perform a cell viability assay (MTT or LDH).

    • Concurrently, assess caspase-1 inhibition at each concentration (e.g., by measuring IL-1β levels via ELISA).

  • Goal: To find the therapeutic window where caspase-1 is inhibited, but cell viability remains high.

Step 3: Optimize the Treatment Duration

  • Action: Conduct a time-course experiment to determine if shorter incubation times can achieve the desired inhibitory effect while minimizing cytotoxicity.

  • Procedure:

    • Treat cells with the determined optimal concentration of Ac-YVAD-CHO.

    • Assess cell viability and caspase-1 activity at different time points (e.g., 2, 4, 8, 12, 24 hours).

Step 4: Rule Out Non-Specific Effects

  • Action: Use a negative control peptide to determine if the observed cytotoxicity is due to the specific chemical properties of Ac-YVAD-CHO or a more general effect of peptide inhibitors.

  • Recommendation: A scrambled or reverse peptide sequence of YVAD that is not expected to bind to the caspase-1 active site.

Step 5: Consider Alternative Inhibitors

  • Action: If cytotoxicity persists even at low concentrations, or if complete inhibition of caspase-1 is required for a prolonged period, consider using an alternative inhibitor.

Experimental Protocols

Protocol: MTT Cell Viability Assay

This protocol is for assessing cell viability based on the metabolic activity of cells.

Materials:

  • Cells of interest

  • Ac-YVAD-CHO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of Ac-YVAD-CHO. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

Protocol: LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • Cells of interest

  • Ac-YVAD-CHO

  • 96-well cell culture plates

  • LDH assay kit (commercially available)

  • Plate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include the following controls as per the kit instructions:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer provided in the kit.

  • Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully transfer the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution from the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength.

Data Analysis for Cytotoxicity Assays:

Calculate the percentage of cytotoxicity using the following formula:

% Cytotoxicity = [ (Test Compound Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] * 100

Signaling Pathway Diagram

Caspase-1 Activation and Inhibition by Ac-YVAD-CHO

Caspase-1 Activation and Inhibition cluster_0 Upstream Signaling cluster_1 Caspase-1 Activation cluster_2 Downstream Effects cluster_3 Inhibition PAMPs PAMPs / DAMPs Inflammasome Inflammasome Assembly (e.g., NLRP3) PAMPs->Inflammasome Activate ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Autocatalytic Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 Cleaves GSDMD Gasdermin D Casp1->GSDMD Cleaves IL1b Mature IL-1β ProIL1b->IL1b IL18 Mature IL-18 ProIL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis Induces Pore Formation AcYVADCHO Ac-YVAD-CHO AcYVADCHO->Casp1 Inhibits

References

Validation & Comparative

Ac-YVAD-CHO: A Guide to Validating its Specificity for Caspase-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating inflammation, apoptosis, and pyroptosis, the specific inhibition of caspase-1 is crucial for delineating its precise role in these complex signaling pathways. Ac-YVAD-CHO, a synthetic tetrapeptide aldehyde, has emerged as a potent and widely used reversible inhibitor of caspase-1. This guide provides a comprehensive comparison of Ac-YVAD-CHO with other caspase inhibitors, supported by experimental data and detailed protocols to aid researchers in validating its specificity.

Comparative Analysis of Inhibitor Specificity

The efficacy of a caspase inhibitor is determined by its potency (Ki or IC50 value) and its selectivity for the target caspase over other family members. Ac-YVAD-CHO demonstrates high potency and selectivity for caspase-1.

Table 1: Inhibitory Potency of Ac-YVAD-CHO Against Various Human Caspases

Caspase TargetInhibition Constant (Ki)IC50Reference(s)
Caspase-1 0.76 nM ~50 µM (in situ) [1][2]
Caspase-2>10,000 nM-[2]
Caspase-3>10,000 nM-
Caspase-4163-970 nM-
Caspase-5163-970 nM-
Caspase-6>10,000 nM-
Caspase-7>10,000 nM-
Caspase-8163-970 nM-
Caspase-9163-970 nM-
Caspase-10163-970 nM-

As the data indicates, Ac-YVAD-CHO is a nanomolar inhibitor of caspase-1, while its inhibitory activity against other caspases, particularly the apoptotic caspases-3 and -7, is significantly lower, with Ki values in the micromolar range. This selectivity is critical for distinguishing caspase-1-mediated inflammatory pathways from apoptotic pathways. While it shows some cross-reactivity with other inflammatory caspases (caspase-4, -5) and initiator caspases (caspase-8, -9, -10), its preference for caspase-1 is pronounced.

Inflammasome Signaling Pathways and Ac-YVAD-CHO's Point of Intervention

Caspase-1 is a key effector molecule in the inflammasome signaling pathways, which are critical for the host's innate immune response. Its activation leads to the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of programmed cell death called pyroptosis. Ac-YVAD-CHO specifically targets the active site of caspase-1, preventing the processing of its substrates.

G cluster_0 Canonical Inflammasome cluster_1 Non-Canonical Inflammasome PAMPs PAMPs/DAMPs Sensor Sensor Protein (e.g., NLRP3, AIM2) PAMPs->Sensor ASC ASC Sensor->ASC ProCasp1_C Pro-Caspase-1 ASC->ProCasp1_C Casp1_C Active Caspase-1 ProCasp1_C->Casp1_C ProIL1b Pro-IL-1β Casp1_C->ProIL1b ProIL18 Pro-IL-18 Casp1_C->ProIL18 GSDMD Gasdermin D Casp1_C->GSDMD LPS Cytosolic LPS ProCasp11 Pro-Caspase-4/5/11 LPS->ProCasp11 Casp11 Active Caspase-4/5/11 ProCasp11->Casp11 Casp11->ProCasp1_C activates Casp11->GSDMD IL1b Mature IL-1β ProIL1b->IL1b IL18 Mature IL-18 ProIL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis AcYVADCHO Ac-YVAD-CHO AcYVADCHO->Casp1_C inhibits

Canonical and Non-Canonical Inflammasome Pathways

Experimental Protocols for Specificity Validation

To experimentally validate the specificity of Ac-YVAD-CHO in your model system, a combination of in vitro and cell-based assays is recommended.

In Vitro Caspase Activity Assay

This assay directly measures the ability of Ac-YVAD-CHO to inhibit the enzymatic activity of purified caspases.

G RecombinantCaspase Purified Recombinant Caspase (e.g., Caspase-1, -3, -8) Incubation1 Pre-incubation RecombinantCaspase->Incubation1 Inhibitor Ac-YVAD-CHO (or other inhibitor) Inhibitor->Incubation1 Incubation2 Reaction Incubation Incubation1->Incubation2 Substrate Fluorogenic Substrate (e.g., Ac-YVAD-AFC for Casp-1) Substrate->Incubation2 Detection Measure Fluorescence Incubation2->Detection

In Vitro Caspase Activity Assay Workflow

Methodology:

  • Reagent Preparation:

    • Reconstitute purified, active recombinant caspases (e.g., caspase-1, -3, -8) in assay buffer.

    • Prepare a stock solution of Ac-YVAD-CHO in DMSO and create a dilution series.

    • Prepare the appropriate fluorogenic caspase substrate (e.g., Ac-YVAD-AFC for caspase-1, Ac-DEVD-AFC for caspase-3).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add the diluted Ac-YVAD-CHO or vehicle control (DMSO) to the respective wells.

    • Add the purified caspase to all wells except the blank.

    • Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation/emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).

  • Data Analysis:

    • Calculate the rate of substrate cleavage (RFU/min).

    • Determine the percent inhibition for each concentration of Ac-YVAD-CHO.

    • Calculate the IC50 value by plotting percent inhibition against the log of the inhibitor concentration.

Cell-Based Inflammasome Activation Assay

This assay confirms the ability of Ac-YVAD-CHO to inhibit caspase-1 activity within a cellular context, typically by measuring the downstream consequences of its activation, such as IL-1β secretion.

G Cells Immune Cells (e.g., THP-1 monocytes, BMDMs) Priming Prime with LPS (Signal 1) Cells->Priming Inhibitor Pre-treat with Ac-YVAD-CHO Priming->Inhibitor Activation Activate with Inflammasome Agonist (e.g., Nigericin, ATP - Signal 2) Inhibitor->Activation Incubation Incubate Activation->Incubation Supernatant Collect Supernatant Incubation->Supernatant Analysis Measure IL-1β (ELISA) Supernatant->Analysis

Cell-Based Inflammasome Activation Assay Workflow

Methodology:

  • Cell Culture and Priming:

    • Culture immune cells such as human THP-1 monocytes or mouse bone marrow-derived macrophages (BMDMs).

    • Prime the cells with lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3 (Signal 1).

  • Inhibitor Treatment:

    • Pre-incubate the primed cells with various concentrations of Ac-YVAD-CHO or vehicle control for 30-60 minutes.

  • Inflammasome Activation:

    • Activate the inflammasome by adding a second signal, such as nigericin or ATP (for NLRP3) or transfecting poly(dA:dT) (for AIM2).

  • Sample Collection and Analysis:

    • Incubate for the appropriate time (e.g., 1-6 hours).

    • Collect the cell culture supernatant.

    • Quantify the concentration of secreted IL-1β in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Compare the levels of IL-1β secretion in Ac-YVAD-CHO-treated samples to the vehicle control.

    • A dose-dependent decrease in IL-1β levels validates the inhibitory effect of Ac-YVAD-CHO on caspase-1 activity in cells.

Conclusion

References

Confirming Caspase-1's Role: A Head-to-Head Comparison of Genetic Knockdown and Ac-YVAD-CHO Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in immunology, inflammation, and drug discovery, definitively linking experimental outcomes to the activity of caspase-1 is crucial. While the peptide inhibitor Ac-YVAD-CHO has long been a staple for implicating this key inflammatory enzyme, its use is often followed by the crucial validation step of genetic knockdown. This guide provides a direct comparison of these two methodologies, offering experimental data, detailed protocols, and pathway visualizations to aid in experimental design and data interpretation.

The activation of caspase-1 is a central event in the innate immune response, triggering the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18, and inducing a form of inflammatory cell death known as pyroptosis.[1] To investigate the downstream consequences of caspase-1 activation, scientists have traditionally relied on pharmacological inhibitors. Ac-YVAD-CHO, a synthetic tetrapeptide, is a potent, reversible inhibitor of caspase-1, valued for its ease of use.[2][3] However, to ensure that the observed effects are specifically due to the inhibition of caspase-1 and not off-target interactions, genetic approaches such as siRNA, shRNA, or CRISPR-Cas9-mediated knockdown or knockout are now considered the gold standard for validation.

This guide explores the nuances of both approaches, presenting a clear comparison of their performance, specificity, and the practical considerations for their implementation in the lab.

Performance Comparison: Genetic Knockdown vs. Pharmacological Inhibition

The most direct way to compare these two methods is to examine their effects on key downstream events of caspase-1 activation: cytokine release and pyroptotic cell death. The following tables summarize quantitative data from studies employing either caspase-1 genetic knockdown/knockout or the Ac-YVAD-CHO inhibitor.

Table 1: Effect of Caspase-1 Knockdown/Knockout on Cellular Outcomes

Experimental SystemMethodOutcome MeasuredResultReference
661W Photoreceptor CellsCRISPR-Cas9 KnockoutCell Viability (post-light exposure)Increased vs. Wild-Type[4]
661W Photoreceptor CellsCRISPR-Cas9 KnockoutLDH Release (pyroptosis marker)Reduced vs. Wild-Type[4]
661W Photoreceptor CellsCRISPR-Cas9 KnockoutDownstream Pyroptosis Factor Expression (mRNA & Protein)Markedly Decreased vs. Wild-Type
Murine MacrophagessiRNA KnockdownIL-1β SecretionSignificantly Reduced vs. Control siRNA

Table 2: Effect of Ac-YVAD-CHO Inhibition on Cellular and In Vivo Outcomes

Experimental SystemTreatmentOutcome MeasuredResultReference
Rat Model of EndotoxemiaInhaled Ac-YVAD-CHO (5 mg)Plasma IL-1β Release~58% Reduction
Rat Model of EndotoxemiaInhaled Ac-YVAD-CHO (5 mg)Plasma IL-18 Release~51% Reduction
Rat Model of EndotoxemiaInhaled Ac-YVAD-CHO (5 mg)Bronchoalveolar Lavage Fluid IL-1β~59% Reduction
LM-infected J774 MacrophagesAc-YVAD-CHOIL-18 ProductionDose-dependent Inhibition
LM-infected J774 MacrophagesAc-YVAD-CHOLDH ReleaseDose-dependent Inhibition
Mouse Model of Acute Gastric InjuryAc-YVAD-CMKCleaved Caspase-1 LevelsDose-dependent Inhibition
Mouse Model of SepsisAc-YVAD-CMKRenal Tissue IL-1β & IL-18 ProteinSignificantly Reduced

While direct, side-by-side comparisons in the same study are ideal, the data consistently show that both genetic knockdown and pharmacological inhibition of caspase-1 lead to a significant reduction in inflammatory cytokine processing and pyroptosis. Genetic knockdown offers a high degree of specificity, while Ac-YVAD-CHO provides a convenient and rapid method for initial investigations.

Specificity Profile: Ac-YVAD-CHO

A critical consideration for any pharmacological inhibitor is its specificity. Ac-YVAD-CHO is highly selective for caspase-1. However, it can inhibit other caspases at higher concentrations.

Table 3: Inhibitory Constants (Ki) of Ac-YVAD-CHO for Various Human Caspases

CaspaseKi (nM)Selectivity vs. Caspase-1Reference
Caspase-10.76-
Caspase-4163~214-fold less sensitive
Caspase-5>200>263-fold less sensitive
Caspase-8>500>658-fold less sensitive
Caspase-9>900>1184-fold less sensitive
Caspase-10>900>1184-fold less sensitive
Caspase-2, -3, -6, -7>10,000>13,157-fold less sensitive

This profile demonstrates a strong preference for caspase-1, but the potential for off-target effects, particularly on caspases-4 and -5, should be considered when interpreting results, especially if high concentrations of the inhibitor are used. Genetic knockdown, in contrast, offers a much higher level of target specificity.

Experimental Protocols

To facilitate the implementation of these techniques, detailed protocols for siRNA-mediated knockdown of caspase-1 in a macrophage cell line and the subsequent validation of the knockdown are provided below.

Protocol 1: siRNA-Mediated Knockdown of Caspase-1 in RAW 264.7 Macrophages

This protocol is adapted from a published method for siRNA knockdown in RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin/Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine RNAiMAX Transfection Reagent

  • Caspase-1 specific siRNA and a non-targeting control siRNA (e.g., scrambled siRNA)

  • 6-well tissue culture plates

Procedure:

Day 0: Cell Seeding

  • Culture RAW 264.7 cells to ~80% confluency.

  • Trypsinize and resuspend cells in complete DMEM.

  • Plate 2.5 x 10^5 cells per well in a 6-well plate.

  • Incubate overnight at 37°C, 5% CO2.

Day 1: Transfection

  • For each well to be transfected, prepare two tubes:

    • Tube 1: Combine 112.5 µL of Opti-MEM and 4.5 µL of Lipofectamine RNAiMAX. Incubate for 5 minutes at room temperature.

    • Tube 2: Combine 132 µL of Opti-MEM and 2 µL of siRNA (for a final concentration of 100 nM).

  • Combine the contents of Tube 1 and Tube 2. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.

  • Carefully add the siRNA-lipid complex mixture drop-wise to one well containing 1.75 mL of fresh, complete medium.

  • Incubate the cells for 48-72 hours at 37°C, 5% CO2 before proceeding with downstream experiments or validation of knockdown.

Day 3: Post-Transfection

  • Change the media to remove the transfection reagent.

  • The cells are now ready for your experimental treatment (e.g., inflammasome activation).

Protocol 2: Validation of Caspase-1 Knockdown

It is essential to confirm the reduction of your target protein. This is typically done at both the mRNA and protein levels.

A. Validation by RT-qPCR (mRNA Level)

  • RNA Extraction: Following the 48-72 hour incubation, lyse the cells and extract total RNA using a commercially available kit (e.g., TRIzol reagent or a column-based kit).

  • cDNA Synthesis: Reverse transcribe the RNA to cDNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • qPCR: Perform quantitative PCR using primers specific for caspase-1 and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Analysis: Calculate the relative expression of caspase-1 mRNA in the siRNA-treated samples compared to the non-targeting control samples using the ΔΔCt method.

B. Validation by Western Blot (Protein Level)

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for caspase-1 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Image the blot and quantify the band intensities. Normalize the caspase-1 signal to a loading control (e.g., GAPDH or β-actin).

Visualizing the Pathways and Workflows

To better understand the processes described, the following diagrams illustrate the canonical caspase-1 signaling pathway and the experimental workflows for both the inhibitor and knockdown approaches.

Caspase1_Signaling_Pathway PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 Activates Pro_Casp1 Pro-Caspase-1 NLRP3->Pro_Casp1 Cleaves Casp1 Active Caspase-1 Pro_Casp1->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Induces

Caption: Canonical Caspase-1 Signaling Pathway.

Experimental_Workflows cluster_0 Pharmacological Inhibition cluster_1 Genetic Knockdown (siRNA) Inhibitor_Start Culture Cells Inhibitor_Treat Treat with Ac-YVAD-CHO Inhibitor_Start->Inhibitor_Treat Inhibitor_Stim Inflammasome Activation Inhibitor_Treat->Inhibitor_Stim Inhibitor_Assay Downstream Assays (ELISA, LDH Assay) Inhibitor_Stim->Inhibitor_Assay KD_Start Culture Cells KD_Transfect Transfect with Caspase-1 siRNA KD_Start->KD_Transfect KD_Incubate Incubate 48-72h KD_Transfect->KD_Incubate KD_Validate Validate Knockdown (qPCR, Western Blot) KD_Incubate->KD_Validate KD_Stim Inflammasome Activation KD_Incubate->KD_Stim KD_Assay Downstream Assays (ELISA, LDH Assay) KD_Stim->KD_Assay

Caption: Comparison of Experimental Workflows.

Conclusion

Both pharmacological inhibition with Ac-YVAD-CHO and genetic knockdown are powerful tools for dissecting the role of caspase-1 in cellular processes. Ac-YVAD-CHO offers a rapid and convenient method for initial studies, while genetic approaches provide a higher level of specificity, which is crucial for validating the on-target effects of the inhibitor. By understanding the strengths and limitations of each method and employing them in a complementary manner, researchers can build a more robust and convincing case for the involvement of caspase-1 in their experimental system. This guide provides the foundational data, protocols, and conceptual frameworks to effectively utilize both approaches in the pursuit of novel scientific insights and therapeutic strategies targeting inflammatory pathways.

References

A Comparative Guide to the Efficacy of Ac-YVAD-CHO and Alternative Caspase-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of a potent and specific inhibitor is critical for the accurate study of inflammatory pathways and the development of novel therapeutics. This guide provides a detailed comparison of Ac-YVAD-CHO, a widely used caspase-1 inhibitor, with other notable alternatives. The information presented herein is compiled from various scientific studies to aid in making an informed decision for your research needs.

Introduction to Caspase-1 and its Inhibition

Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a key inflammatory caspase that plays a crucial role in the innate immune system. Its activation within multi-protein complexes called inflammasomes triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18). This process can also lead to a form of inflammatory programmed cell death known as pyroptosis. Given its central role in inflammation, caspase-1 is a significant target for therapeutic intervention in a range of inflammatory diseases.

This guide focuses on Ac-YVAD-CHO, a synthetic tetrapeptide aldehyde, and compares its efficacy and characteristics with other caspase-1 inhibitors, including Ac-YVAD-CMK, Pralnacasan (VX-740), and Belnacasan (VX-765).

Quantitative Comparison of Caspase-1 Inhibitors

The following table summarizes the key quantitative data for Ac-YVAD-CHO and its alternatives, providing a direct comparison of their inhibitory potency against caspase-1.

InhibitorTypeTarget(s)Ki (nM)IC50 (nM)SpeciesKey Characteristics
Ac-YVAD-CHO Peptide AldehydeCaspase-1, -4, -50.76 (human)[1], 1 (human)[2]2.5 µM (mouse IL-1β)Human, MouseReversible inhibitor, cell-permeable. Limited by poor membrane permeability and stability in some contexts.[3]
Ac-YVAD-CMK Peptide Chloromethyl KetoneCaspase-1--Human, MouseIrreversible inhibitor, cell-permeable.[4] Shows neuroprotective and anti-inflammatory effects.[5]
Pralnacasan (VX-740) PeptidomimeticCaspase-1--HumanOrally bioavailable prodrug. Clinical trials were terminated due to liver toxicity.
Belnacasan (VX-765) PeptidomimeticCaspase-1, -4<0.6 (caspase-4)-HumanOrally bioavailable prodrug of VRT-043198. Well-tolerated in clinical trials but showed insufficient efficacy for approval.
VRT-043198 PeptidomimeticCaspase-10.8-HumanActive metabolite of Belnacasan (VX-765).

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental evaluation of these inhibitors, the following diagrams are provided in Graphviz DOT language.

G cluster_upstream Upstream Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptors (e.g., NLRP3) PAMPs_DAMPs->PRR Inflammasome Inflammasome Assembly PRR->Inflammasome Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->Inflammasome ASC ASC Adaptor ASC->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 Activation Pro_IL1b Pro-IL-1β IL1b Mature IL-1β Pro_IL1b->IL1b Pro_IL18 Pro-IL-18 IL18 Mature IL-18 Pro_IL18->IL18 GSDMD Gasdermin D GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Inflammation Inflammation IL1b->Inflammation IL18->Inflammation Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Caspase1->Pro_IL1b Cleavage Caspase1->Pro_IL18 Cleavage Caspase1->GSDMD Cleavage Inhibitor Ac-YVAD-CHO (or alternative) Inhibitor->Caspase1 Inhibition

Caption: Inflammasome signaling pathway and the point of intervention by caspase-1 inhibitors.

G cluster_invitro In Vitro Assay cluster_invivo In Vivo Model Cell_Culture Immune Cells (e.g., THP-1 monocytes) Priming Priming with LPS Cell_Culture->Priming Stimulation Inflammasome Activation (e.g., ATP, Nigericin) Priming->Stimulation Treatment Treatment with Caspase-1 Inhibitor Stimulation->Treatment Measurement Measurement of IL-1β/IL-18 in Supernatant (ELISA) Treatment->Measurement Animal_Model Animal Model of Disease (e.g., LPS-induced endotoxemia) Inhibitor_Admin Administration of Caspase-1 Inhibitor Animal_Model->Inhibitor_Admin Disease_Induction Induction of Disease Inhibitor_Admin->Disease_Induction Endpoint_Analysis Endpoint Analysis (e.g., Cytokine levels, Survival, Histology) Disease_Induction->Endpoint_Analysis G Caspase1_Inhibition Caspase-1 Inhibition (Ac-YVAD-CHO) Reduced_IL1b Reduced Mature IL-1β Production Caspase1_Inhibition->Reduced_IL1b Reduced_IL18 Reduced Mature IL-18 Production Caspase1_Inhibition->Reduced_IL18 Reduced_Pyroptosis Reduced Pyroptosis Caspase1_Inhibition->Reduced_Pyroptosis Attenuation_Inflammation Attenuation of Inflammation Reduced_IL1b->Attenuation_Inflammation Reduced_IL18->Attenuation_Inflammation Reduced_Tissue_Damage Reduced Tissue Damage Reduced_Pyroptosis->Reduced_Tissue_Damage Neuroprotection Neuroprotection Attenuation_Inflammation->Neuroprotection Attenuation_Inflammation->Reduced_Tissue_Damage

References

A Comparative Analysis of the Caspase-1 Inhibitor Ac-YVAD-CHO Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparative analysis of the tetrapeptide aldehyde, Ac-YVAD-CHO, a widely utilized inhibitor of caspase-1. We will delve into its performance in different cell line models, juxtapose it with alternative inhibitors, and provide detailed experimental methodologies to support further research.

Introduction to Ac-YVAD-CHO

Ac-YVAD-CHO (N-acetyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxyl-1-formylethyl]-L-alaninamide) is a potent, reversible, and specific inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1] Caspase-1 is a critical inflammatory caspase that plays a central role in the innate immune response. Its activation within a multiprotein complex called the inflammasome leads to the proteolytic maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2] Furthermore, caspase-1 can initiate a pro-inflammatory form of programmed cell death termed pyroptosis through the cleavage of Gasdermin D.[2] Given its pivotal role in inflammation, the inhibition of caspase-1 by molecules like Ac-YVAD-CHO is of significant interest in the study and potential treatment of a variety of inflammatory diseases.

Performance and Efficacy in Different Cell Lines

The utility and efficacy of Ac-YVAD-CHO can vary significantly depending on the cellular context and the specific signaling pathways active in a given cell line. Here, we compare its effects in two commonly used cell lines: THP-1, a human monocytic leukemia cell line that can be differentiated into macrophage-like cells and is a robust model for inflammasome studies, and Jurkat, a human T-lymphocyte cell line widely used to study apoptosis.

THP-1 Cells (Monocytic/Macrophage Model): Effective Inhibition of Inflammasome Activity

In THP-1 cells, Ac-YVAD-CHO demonstrates potent inhibition of the canonical inflammasome pathway. When these cells are primed with a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS) and subsequently stimulated with an inflammasome activator such as nigericin or ATP, they robustly activate caspase-1. Ac-YVAD-CHO effectively blocks this activation, leading to a significant reduction in the processing and secretion of IL-1β.[3][4] This makes Ac-YVAD-CHO an invaluable tool for dissecting the inflammasome cascade in myeloid cells. It has been shown to inhibit the activation of caspase-1 and IL-1β in a cell-free assay using LPS-treated THP-1 cell homogenates at a concentration of 5 µM.

Jurkat Cells (T-Lymphocyte Model): Limited Role in Etoposide-Induced Apoptosis

In contrast to its effects in THP-1 cells, Ac-YVAD-CHO has been shown to be ineffective in preventing apoptosis induced by the topoisomerase inhibitor etoposide in Jurkat cells. This is because etoposide-induced apoptosis in this cell line is primarily mediated by the intrinsic pathway, which involves the activation of initiator caspase-9 and executioner caspases like caspase-3, -6, and -7. Studies have indicated that caspases-1, -4, and -5 are not significantly involved in this process in Jurkat cells. This highlights the specificity of Ac-YVAD-CHO for caspase-1-mediated pathways and demonstrates that its efficacy is dependent on the particular cell death or inflammatory pathway being investigated. However, in studies of room temperature-induced apoptosis in Jurkat cells, the caspase-1 inhibitor YVAD-CMK, a close analog of Ac-YVAD-CHO, was shown to attenuate cell death, suggesting a potential role for caspase-1 in specific apoptotic pathways in this cell line.

Comparative Data: Selectivity and Potency

A key advantage of Ac-YVAD-CHO is its high selectivity for caspase-1 over other caspases. This specificity is crucial for discerning the precise role of caspase-1 in complex cellular processes.

Parameter Ac-YVAD-CHO Ac-DEVD-CHO (Caspase-3 Inhibitor) Z-VAD-FMK (Pan-Caspase Inhibitor)
Target Caspase(s) Primarily Caspase-1Primarily Caspase-3 and -7Broad-spectrum
Mechanism of Inhibition ReversibleReversibleIrreversible
Ki for Caspase-1 0.76 nMNot applicableNanomolar range
Ki for Caspase-3 >10,000 nM0.23 nMNanomolar range
Ki for Caspase-4 163-970 nMNot applicableNanomolar range
Ki for Caspase-5 163-970 nMNot applicableNot specified
Ki for Caspase-8 163-970 nMNot applicableNanomolar range
Ki for Caspase-9 163-970 nMNot applicableNanomolar range
Effective Concentration (THP-1) 5 µM for inhibition of caspase-1 and IL-1β activation in cell-free extractsNot applicable20 µM suggested for Jurkat cells
Efficacy in Etoposide-Induced Jurkat Apoptosis IneffectiveEffective at inhibiting some apoptotic featuresEffective

Experimental Protocols

Protocol 1: Inhibition of IL-1β Secretion in THP-1 Cells

This protocol details the steps to assess the inhibitory effect of Ac-YVAD-CHO on IL-1β production in PMA-differentiated THP-1 cells.

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • Ac-YVAD-CHO

  • DMSO (vehicle control)

  • Human IL-1β ELISA kit

Procedure:

  • Cell Differentiation: Seed THP-1 cells at a density of 5 x 10^5 cells/mL in a 24-well plate. Differentiate the cells into macrophage-like cells by treating with 50 ng/mL PMA for 48-72 hours.

  • Priming: After differentiation, replace the medium with fresh RPMI-1640 (with 1% FBS) and prime the cells with 1 µg/mL LPS for 3-4 hours.

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of Ac-YVAD-CHO (e.g., 1, 10, 50 µM) or DMSO for 1 hour.

  • Inflammasome Activation: Stimulate the cells with an NLRP3 inflammasome activator, such as 10 µM Nigericin for 1 hour or 5 mM ATP for 30 minutes.

  • Sample Collection: Centrifuge the plate at 500 x g for 5 minutes and collect the cell culture supernatants.

  • IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

Protocol 2: Caspase-1 Activity Assay

This protocol describes a fluorometric assay to measure caspase-1 activity in cell lysates.

Materials:

  • Cell pellets (e.g., from stimulated THP-1 cells)

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% glycerol)

  • Caspase-1 substrate (Ac-YVAD-AFC)

  • Ac-YVAD-CHO (for inhibitor control)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Cell Lysis: Resuspend cell pellets in ice-cold Cell Lysis Buffer and incubate on ice for 10 minutes. Centrifuge at 10,000 x g for 1 minute at 4°C. Collect the supernatant (cell lysate).

  • Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA assay.

  • Assay Setup: In a 96-well black microplate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well. For inhibitor control wells, add Ac-YVAD-CHO to a final concentration of 10 µM.

  • Reaction Initiation: Add 50 µL of 2x Reaction Buffer to each well. Then, add 5 µL of 1 mM Ac-YVAD-AFC substrate (final concentration 50 µM).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm. The fluorescence intensity is proportional to the caspase-1 activity.

Protocol 3: Apoptosis Assessment in Jurkat Cells using Annexin V Staining

This protocol details the use of Annexin V-FITC and Propidium Iodide (PI) to detect apoptosis in Jurkat cells by flow cytometry.

Materials:

  • Jurkat cells

  • RPMI-1640 medium with 10% FBS

  • Apoptosis-inducing agent (e.g., Etoposide)

  • Ac-YVAD-CHO

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed Jurkat cells at a density of 1 x 10^6 cells/mL. Treat the cells with the apoptosis-inducing agent (e.g., 10 µM Etoposide) in the presence or absence of Ac-YVAD-CHO (e.g., 50 µM) for the desired time (e.g., 6 hours). Include an untreated control.

  • Cell Harvesting: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Signaling Pathways and Experimental Workflows

Caspase1_Activation_Pathway cluster_0 Inflammasome Activation cluster_1 Downstream Effects cluster_2 Priming PAMPs_DAMPs PAMPs/DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs_DAMPs->PRR Signal 2 ASC ASC Adaptor PRR->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalytic Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation GSDMD_N GSDMD-N Fragment GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Pore Formation AcYVADCHO Ac-YVAD-CHO AcYVADCHO->Casp1 Inhibits LPS LPS (Signal 1) TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Pro_IL1b_Gene pro-IL-1β Gene NFkB->Pro_IL1b_Gene Transcription Pro_IL1b_Gene->Pro_IL1b Experimental_Workflow_THP1 start THP-1 Cells differentiate Differentiate with PMA start->differentiate prime Prime with LPS differentiate->prime inhibit Treat with Ac-YVAD-CHO prime->inhibit activate Activate with Nigericin/ATP inhibit->activate collect Collect Supernatant activate->collect analyze Analyze IL-1β (ELISA) / Caspase-1 Activity collect->analyze Apoptosis_Pathway_Jurkat Etoposide Etoposide DNA_Damage DNA Damage Etoposide->DNA_Damage Mitochondria Mitochondria DNA_Damage->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Pro_Casp9 Pro-Caspase-9 Apaf1->Pro_Casp9 Casp9 Active Caspase-9 Pro_Casp9->Casp9 Activation Pro_Casp3 Pro-Caspase-3 Casp9->Pro_Casp3 Cleavage Casp3 Active Caspase-3 Pro_Casp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis AcYVADCHO Ac-YVAD-CHO Casp1 Caspase-1 AcYVADCHO->Casp1 Inhibits (Not involved)

References

Ac-YVAD-CHO: A Potent Caspase-1 Inhibitor with Defined Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a biological inhibitor is paramount. This guide provides a comprehensive comparison of the caspase-1 inhibitor, Ac-YVAD-CHO, detailing its cross-reactivity with other caspases, supported by quantitative data and experimental protocols.

Ac-YVAD-CHO is a synthetic, cell-permeable tetrapeptide aldehyde that acts as a potent, reversible inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2][3] Its mechanism of action involves the aldehyde group forming a reversible covalent bond with the active site cysteine of the caspase. The YVAD amino acid sequence mimics the cleavage site in pro-IL-1β, conferring a high affinity for caspase-1.[4]

Comparative Analysis of Caspase Inhibition

The selectivity of Ac-YVAD-CHO has been characterized against a panel of human caspases. The inhibition constant (Ki) serves as a quantitative measure of the inhibitor's potency, with a lower Ki value indicating stronger inhibition. The data clearly demonstrates that Ac-YVAD-CHO is most potent against caspase-1, with significantly higher Ki values for other caspases, indicating weaker inhibition and thus, high selectivity.

Caspase TargetInhibition Constant (Ki) in nMRelative Selectivity vs. Caspase-1
Caspase-1 0.76 [1]1x
Caspase-4163 - 970~214x - 1276x
Caspase-5163 - 970~214x - 1276x
Caspase-8163 - 970~214x - 1276x
Caspase-9163 - 970~214x - 1276x
Caspase-10163 - 970~214x - 1276x
Caspase-2>10,000>13,157x
Caspase-3>10,000>13,157x
Caspase-6>10,000>13,157x
Caspase-7>10,000>13,157x

Caspase-1 Signaling Pathway and Inhibition

Caspase-1 plays a crucial role in the innate immune response. Its activation is tightly regulated by multiprotein complexes called inflammasomes. Upon recognition of pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs), inflammasome sensors like NLRP3 recruit the adaptor protein ASC, which in turn recruits and activates pro-caspase-1. Activated caspase-1 then cleaves the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms, leading to inflammation and a form of programmed cell death called pyroptosis. Ac-YVAD-CHO exerts its effect by directly inhibiting the enzymatic activity of activated caspase-1, thereby blocking the maturation of these key cytokines.

Caspase1_Pathway Caspase-1 Activation and Inhibition Pathway cluster_inflammasome Inflammasome Complex PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 activate ASC ASC NLRP3->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 auto-activation Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis induces IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation AcYVADCHO Ac-YVAD-CHO AcYVADCHO->Casp1 inhibits

Caspase-1 activation pathway and the inhibitory action of Ac-YVAD-CHO.

Experimental Protocols

The determination of the inhibition constant (Ki) for Ac-YVAD-CHO against various caspases is typically performed using an in vitro enzymatic assay. The following is a generalized protocol representative of the methodology used to generate the comparative data.

Objective: To determine the Ki of an inhibitor for a specific caspase.

Materials:

  • Recombinant human caspases (e.g., caspase-1, -2, -3, etc.)

  • Caspase-specific fluorogenic or colorimetric substrates (e.g., Ac-YVAD-pNA for caspase-1, Ac-DEVD-pNA for caspase-3).

  • Ac-YVAD-CHO inhibitor of varying concentrations.

  • Assay Buffer: Typically contains HEPES or PIPES buffer, sucrose, CHAPS, and DTT.

  • Microplate reader (fluorometer or spectrophotometer).

  • 96-well plates.

Experimental Workflow:

Experimental_Workflow A Prepare serial dilutions of Ac-YVAD-CHO C Add inhibitor dilutions to the wells and pre-incubate A->C B Add recombinant caspase to each well of a 96-well plate B->C D Initiate reaction by adding caspase-specific substrate C->D E Monitor fluorescence or absorbance over time using a plate reader D->E F Determine initial reaction velocities (V₀) E->F G Plot V₀ against inhibitor concentration to determine IC₅₀ F->G H Calculate Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km) G->H

A generalized workflow for determining the Ki of a caspase inhibitor.

Detailed Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Ac-YVAD-CHO in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the inhibitor in the assay buffer to achieve a range of concentrations.

    • Prepare the recombinant caspase and its corresponding substrate in the assay buffer at their respective optimal concentrations. The substrate concentration is often kept at or below the Michaelis-Menten constant (Km) for the enzyme.

  • Assay Performance:

    • To each well of a 96-well plate, add the recombinant caspase enzyme.

    • Add the different concentrations of the Ac-YVAD-CHO inhibitor to the wells. Include control wells with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

    • Initiate the enzymatic reaction by adding the caspase-specific substrate to each well.

    • Immediately place the plate in a microplate reader and measure the fluorescence (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates) or absorbance (e.g., at 405 nm for pNA-based substrates) at regular intervals.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves (fluorescence/absorbance vs. time).

    • Plot the initial velocities against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the substrate concentration ([S]) and the Michaelis-Menten constant (Km) of the enzyme for that substrate.

This comprehensive guide provides a clear and objective comparison of Ac-YVAD-CHO's cross-reactivity, supported by quantitative data and detailed experimental methodologies. This information is intended to assist researchers in making informed decisions when selecting a caspase-1 inhibitor for their studies.

References

Confirming Ac-YVAD-CHO Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrapeptide aldehyde Ac-Tyr-Val-Ala-Asp-CHO (Ac-YVAD-CHO) is a widely utilized inhibitor of caspase-1, a key enzyme in the inflammatory cascade.[1][2] Validating its engagement with caspase-1 in vivo is crucial for the accurate interpretation of experimental results and for the development of novel therapeutics targeting inflammasome-mediated diseases. This guide provides a comparative overview of methodologies to confirm Ac-YVAD-CHO target engagement in vivo, offering detailed experimental protocols and data to aid in the selection of the most appropriate strategy for your research needs.

Comparison of In Vivo Target Engagement Methodologies

The confirmation of Ac-YVAD-CHO's interaction with caspase-1 in a living organism can be approached through both indirect and direct methods. Indirect methods assess the downstream consequences of caspase-1 inhibition, while direct methods visualize or quantify the interaction itself.

Method Principle Advantages Disadvantages Typical Application
Indirect: Biomarker Analysis (Cytokine Reduction) Measures the reduction of mature IL-1β and IL-18, the downstream products of caspase-1 activity, in biological samples (plasma, tissue homogenates).[1][2]- Relatively simple and utilizes standard laboratory techniques (ELISA, Western Blot).- Reflects the biological consequence of target engagement.- Indirect evidence of target engagement.- Susceptible to confounding factors affecting cytokine levels.Preclinical studies in animal models of inflammatory diseases to assess the efficacy of Ac-YVAD-CHO.
Direct: Fluorescent Probes Utilizes activatable near-infrared fluorescent (NIRF) probes that are cleaved by active caspase-1, leading to a detectable fluorescent signal.[3]- Allows for real-time, non-invasive imaging of caspase-1 activity in vivo.- Provides spatiotemporal information on target engagement.- Requires specialized imaging equipment.- Probe delivery and specificity can be challenging.In vivo imaging in animal models to visualize and quantify caspase-1 activity in specific tissues or organs.
Direct: Bioluminescent Reporters Employs genetically encoded reporters (e.g., luciferase) linked by a caspase-1 specific cleavage site. Cleavage by active caspase-1 results in light emission.- Highly sensitive and quantitative.- Enables longitudinal studies in the same animal.- Requires the use of transgenic animals or viral vector delivery.- Signal can be attenuated by tissue depth.Monitoring inflammasome activation and the efficacy of inhibitors in transgenic animal models.
Direct: Activity-Based Protein Profiling (ABPP) Uses chemical probes that covalently bind to the active site of enzymes. Competitive ABPP can be used to measure the engagement of a reversible inhibitor like Ac-YVAD-CHO.- Provides a direct measure of enzyme activity in complex biological samples.- Can identify off-target effects.- Technically complex and requires specialized reagents and mass spectrometry.- May not be suitable for real-time in vivo imaging.In-depth mechanistic studies to confirm target engagement and assess inhibitor selectivity in tissue samples from treated animals.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies utilizing different methods to assess caspase-1 inhibition.

Method Model System Inhibitor Dosage Observed Effect Reference
Biomarker Analysis Mouse model of acute pancreatitisAc-YVAD-CHO12.5 µmol/kgReduction of pancreatic IL-18 and serum IL-1β levels.
Biomarker Analysis Rat model of endotoxemiaAc-YVAD-CHO5 and 10 mg/kgPrevention of LPS-induced death.
Fluorescent Probes Mouse models of inflammatory conditionsCaspase-1 activatable probeN/ASignificant fluorescence emitted from inflamed sites within 30 min of injection.
Bioluminescent Reporters THP-1 cells (in vitro)Ac-YVAD-CHOUsed to confirm assay specificityInhibition of caspase-1 activity detected by a bioluminescent assay.
Activity-Based Protein Profiling Not specifically reported for Ac-YVAD-CHO in vivoN/AN/AGeneral applicability for assessing target engagement of reversible inhibitors in animal models.

Signaling Pathways and Experimental Workflows

To visualize the underlying biological processes and experimental procedures, the following diagrams are provided.

Inflammasome_Pathway Inflammasome Activation and Caspase-1 Cleavage PAMPs_DAMPs PAMPs / DAMPs PRR PRR (e.g., TLRs) PAMPs_DAMPs->PRR NFkB NF-κB Activation PRR->NFkB Pro_IL1b_Pro_IL18 Pro-IL-1β / Pro-IL-18 Transcription NFkB->Pro_IL1b_Pro_IL18 Mature_IL1b_IL18 Mature IL-1β / IL-18 Pro_IL1b_Pro_IL18->Mature_IL1b_IL18 NLRP3 NLRP3 Inflammasome Assembly Active_Caspase1 Active Caspase-1 NLRP3->Active_Caspase1 cleavage Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->Active_Caspase1 autocatalysis Active_Caspase1->Mature_IL1b_IL18 cleavage Ac_YVAD_CHO Ac-YVAD-CHO Ac_YVAD_CHO->Active_Caspase1 inhibition Inflammation Inflammation Mature_IL1b_IL18->Inflammation

Caption: Inflammasome signaling cascade leading to caspase-1 activation.

Target_Engagement_Workflow Workflow for Confirming In Vivo Target Engagement cluster_indirect Indirect Method cluster_direct Direct Methods Animal_Model_Indirect Animal Model of Disease Treatment_Indirect Administer Ac-YVAD-CHO Animal_Model_Indirect->Treatment_Indirect Sample_Collection Collect Biological Samples (Blood, Tissue) Treatment_Indirect->Sample_Collection Biomarker_Analysis Measure IL-1β / IL-18 Levels (ELISA, Western Blot) Sample_Collection->Biomarker_Analysis Animal_Model_Direct Animal Model (WT or Transgenic) Treatment_Direct Administer Ac-YVAD-CHO Animal_Model_Direct->Treatment_Direct Probe_Admin Administer Imaging Probe (Fluorescent or Bioluminescent) Treatment_Direct->Probe_Admin ABPP_Analysis Ex Vivo ABPP Analysis (for non-imaging) Treatment_Direct->ABPP_Analysis In_Vivo_Imaging In Vivo Imaging Probe_Admin->In_Vivo_Imaging

Caption: Experimental workflows for target engagement confirmation.

Experimental Protocols

Indirect Method: Biomarker Analysis (Cytokine Reduction)

Objective: To indirectly confirm Ac-YVAD-CHO target engagement by measuring the reduction in downstream inflammatory cytokines.

Methodology:

  • Animal Model: Induce an inflammatory disease model in rodents (e.g., LPS-induced endotoxemia, cerulein-induced pancreatitis).

  • Treatment: Administer Ac-YVAD-CHO at the desired dose and route (e.g., intraperitoneal injection). Include a vehicle control group.

  • Sample Collection: At a predetermined time point post-treatment, collect blood via cardiac puncture or tail vein bleeding to obtain plasma. Euthanize the animals and harvest relevant tissues.

  • Sample Processing: Prepare tissue homogenates in a suitable lysis buffer containing protease inhibitors.

  • Cytokine Measurement:

    • ELISA: Use commercially available ELISA kits to quantify the concentration of mature IL-1β and IL-18 in plasma and tissue homogenates.

    • Western Blot: Separate proteins from tissue homogenates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the cleaved (active) forms of IL-1β and IL-18.

  • Data Analysis: Compare the cytokine levels between the Ac-YVAD-CHO-treated group and the vehicle control group. A significant reduction in mature IL-1β and IL-18 levels in the treated group indicates successful target engagement.

Direct Method: In Vivo Imaging with Fluorescent Probes

Objective: To directly visualize and quantify caspase-1 activity and its inhibition by Ac-YVAD-CHO in real-time.

Methodology:

  • Animal Model: Utilize an appropriate animal model of inflammation.

  • Treatment: Administer Ac-YVAD-CHO to the treatment group and vehicle to the control group.

  • Probe Administration: At the expected time of peak inflammation and inhibitor activity, systemically (e.g., intravenously) inject a caspase-1 activatable near-infrared fluorescent (NIRF) probe.

  • In Vivo Imaging: Anesthetize the animals and perform whole-body imaging using a suitable in vivo imaging system (e.g., IVIS, Pearl). Acquire images at various time points post-probe injection to monitor signal activation.

  • Ex Vivo Imaging (Optional): After the final in vivo imaging time point, euthanize the animals and harvest organs of interest for ex vivo imaging to confirm the location of the fluorescent signal with higher resolution.

  • Data Analysis: Quantify the fluorescent signal intensity in the region of interest (ROI) for both treatment and control groups. A significant decrease in fluorescence in the Ac-YVAD-CHO-treated group compared to the control group demonstrates target engagement.

Alternative Caspase-1 Inhibitors

While Ac-YVAD-CHO is a valuable research tool, other caspase-1 inhibitors with different properties are also available.

Inhibitor Mechanism Key Features Considerations for Target Engagement
Ac-YVAD-CHO Reversible aldehyde inhibitorPotent inhibitor of caspase-1.Its reversibility makes competitive ABPP a suitable direct method for confirming target engagement.
VX-765 (Belnacasan) Irreversible prodrugOrally bioavailable and has been tested in clinical trials.Target engagement can be assessed by measuring the reduction of downstream cytokines or by using imaging probes. Its irreversible nature simplifies the interpretation of target occupancy.
MCC950 Potent and specific NLRP3 inflammasome inhibitorActs upstream of caspase-1 activation by inhibiting the NLRP3 inflammasome directly.Target engagement is confirmed by assessing NLRP3-dependent events, such as ASC oligomerization and caspase-1 activation, rather than direct caspase-1 binding.

Conclusion

Confirming the in vivo target engagement of Ac-YVAD-CHO is essential for validating its pharmacological effects. The choice of method depends on the specific research question, available resources, and the desired level of detail. Indirect biomarker analysis is a straightforward approach for assessing the overall biological effect, while direct imaging and proteomic methods provide more precise spatiotemporal and molecular information on target engagement. By carefully selecting and implementing the appropriate methodology, researchers can confidently assess the in vivo efficacy of Ac-YVAD-CHO and other caspase-1 inhibitors.

References

A Comparative Review of Ac-YVAD-CHO and Alternative Caspase-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of Ac-YVAD-CHO, a widely used caspase-1 inhibitor. We will delve into its performance characteristics, compare it with notable alternatives, and provide detailed experimental protocols for its validation.

Ac-YVAD-CHO is a synthetic, cell-permeable, and reversible tetrapeptide inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2][3] Its mechanism of action is based on the YVAD amino acid sequence, which mimics the cleavage site in pro-IL-1β, allowing it to bind to the active site of caspase-1. This targeted binding blocks the proteolytic activity of the enzyme, thereby inhibiting the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.[4][5]

Performance and Specificity of Ac-YVAD-CHO

Ac-YVAD-CHO demonstrates high potency against human and mouse caspase-1. However, like many peptide-based inhibitors, its therapeutic application can be limited by factors such as poor membrane permeability and stability. The chloromethyl ketone (cmk) derivative, Ac-YVAD-cmk, offers an irreversible binding mode which can be advantageous in certain experimental contexts.

The selectivity of Ac-YVAD-CHO is a critical aspect of its utility. While it is a potent inhibitor of caspase-1, it can exhibit cross-reactivity with other caspases, particularly at higher concentrations.

Inhibitor Target Caspase IC50 / Ki Species Notes
Ac-YVAD-CHOCaspase-1Ki = 0.76 nMHumanPotent and reversible inhibitor.
Ac-YVAD-CHOCaspase-1Ki = 3.0 nMMousePotent and reversible inhibitor.
Ac-YVAD-CHOIL-1β productionIC50 = 0.7 µMHumanInhibition of downstream cytokine production.
Ac-YVAD-CHOIL-1β productionIC50 = 2.5 µMMouseInhibition of downstream cytokine production.
Ac-YVAD-CHOCaspase-4, -5, -8, -9, -10Ki = 163-970 nMNot SpecifiedModerate cross-reactivity.
Ac-YVAD-CHOCaspase-2, -3, -6, -7Ki > 10,000 nMNot SpecifiedLow cross-reactivity.
Ac-YVAD-cmkTRAIL-induced apoptosisIC50 ≈ 50 µMMouse Myeloma CellsIrreversible inhibitor, demonstrates effects on apoptosis.
Ac-YVAD-cmkTRAIL-induced apoptosisIC50 ≈ 75 µMHuman Jurkat CellsIrreversible inhibitor, demonstrates effects on apoptosis.

Comparison with Alternative Caspase-1 Inhibitors

Several alternative caspase-1 inhibitors have been developed, with some progressing to clinical trials. Key alternatives include VX-765 (Belnacasan) and its predecessor VX-740 (Pralnacasan). These non-peptidic, orally bioavailable molecules represent a significant advancement in the field.

Inhibitor Target Caspase(s) IC50 / Ki Notes
Ac-YVAD-CHO Caspase-1 Ki = 0.76 nM (Human) Peptide-based, reversible aldehyde inhibitor. Widely used in research. Limited by poor membrane permeability and stability.
VX-765 (Belnacasan) Caspase-1, Caspase-4 Potent inhibitor (specific values not consistently reported in direct comparison) Prodrug of VRT-043198. Orally bioavailable. Has been in Phase II clinical trials for psoriasis and epilepsy.
VX-740 (Pralnacasan) Caspase-1 Ki = 1 nM Orally bioavailable prodrug. Clinical trials were terminated due to liver toxicity in animal models.

Experimental Protocols

In Vitro Caspase-1 Inhibition Assay

A common method to validate Ac-YVAD-CHO's efficacy is through an in vitro caspase-1 activity assay using a cell line such as the human monocytic cell line THP-1.

1. Cell Culture and Differentiation:

  • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

  • To induce a macrophage-like phenotype and upregulate pro-caspase-1, differentiate the cells with 25-100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

2. Inflammasome Activation:

  • Priming (Signal 1): Stimulate the differentiated THP-1 cells with 0.5-1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

  • Activation (Signal 2): Following priming, treat the cells with a second stimulus to activate the inflammasome. Common activators include:

    • ATP: 2.5-5 mM for 30-60 minutes.

    • Nigericin: 10-20 µM for 1-2 hours.

3. Inhibition with Ac-YVAD-CHO:

  • Pre-incubate the primed cells with varying concentrations of Ac-YVAD-CHO (e.g., 1 µM to 50 µM) for 1-2 hours before adding the activation stimulus.

4. Measurement of Caspase-1 Activity and IL-1β Secretion:

  • Caspase-1 Activity:

    • Lyse the cells and measure caspase-1 activity using a fluorogenic substrate such as Ac-YVAD-AMC or a colorimetric substrate like Ac-YVAD-pNA. The cleavage of the substrate by active caspase-1 releases a fluorescent or colored molecule that can be quantified.

  • IL-1β Secretion:

    • Collect the cell culture supernatants and measure the concentration of secreted IL-1β using an enzyme-linked immunosorbent assay (ELISA) kit.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.

G Canonical NLRP3 Inflammasome Activation Pathway PAMPs PAMPs / DAMPs (e.g., LPS, ATP) TLR4 TLR4 PAMPs->TLR4 Signal 1 NLRP3 NLRP3 Inflammasome Assembly PAMPs->NLRP3 Signal 2 NFkB NF-κB Activation TLR4->NFkB Pro_IL1B_mRNA pro-IL-1β & NLRP3 mRNA NFkB->Pro_IL1B_mRNA Transcription Pro_IL1B Pro-IL-1β Pro_IL1B_mRNA->Pro_IL1B ASC ASC NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Active_Casp1 Active Caspase-1 Pro_Casp1->Active_Casp1 Autocatalysis Active_Casp1->Pro_IL1B Cleavage AcYVADCHO Ac-YVAD-CHO AcYVADCHO->Active_Casp1 Inhibition IL1B Mature IL-1β Pro_IL1B->IL1B Secretion Secretion & Inflammation IL1B->Secretion

Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of Ac-YVAD-CHO.

G In Vitro Caspase-1 Inhibition Assay Workflow Start Start: THP-1 Cells Differentiate Differentiate with PMA (24-48h) Start->Differentiate Prime Prime with LPS (3-4h) Differentiate->Prime Inhibit Pre-incubate with Ac-YVAD-CHO Prime->Inhibit Activate Activate with ATP/Nigericin (30-120 min) Inhibit->Activate Measure Measure Caspase-1 Activity & IL-1β Secretion Activate->Measure End End Measure->End

References

A Comparative Guide to the In Vitro and In Vivo Effects of Ac-YVAD-CHO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of Ac-YVAD-CHO, a well-established inhibitor of caspase-1. Its performance is contrasted with other relevant caspase-1 inhibitors, supported by experimental data to inform research and drug development decisions.

Introduction to Ac-YVAD-CHO

Ac-YVAD-CHO is a synthetic, cell-permeable tetrapeptide aldehyde that acts as a potent, reversible inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2] By targeting the active site of caspase-1, Ac-YVAD-CHO effectively blocks the proteolytic cleavage of pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active forms, IL-1β and IL-18.[3] This inhibitory action makes it a valuable tool for studying the role of caspase-1 in inflammation and a potential therapeutic agent for inflammatory diseases.

In Vitro Effects: Potency and Selectivity

Ac-YVAD-CHO demonstrates high affinity for caspase-1. Its inhibitory constant (Ki) for human caspase-1 is 0.76 nM.[1][2] The inhibitor also shows selectivity for caspase-1 over other caspases, although some cross-reactivity with other inflammatory caspases, such as caspase-4 and caspase-5, has been observed.

InhibitorTarget Caspase(s)Ki (nM)IC50 (nM)Selectivity Profile
Ac-YVAD-CHO Caspase-10.76 (human)700 (human IL-1β release)Selective for caspase-1 over caspases-2, -3, -6, and -7 (Ki >10,000 nM). Shows some inhibition of caspase-4 and -5 (Ki = 163-970 nM).
VRT-043198 Caspase-1, -40.8 (caspase-1)0.67 (PBMC IL-1β release)100- to 10,000-fold selectivity against caspases-3, -6, -7, -8, and -9.
Pralnacasan Caspase-1~1Not specifiedOrally bioavailable prodrug of a potent, non-peptide inhibitor.

In Vivo Effects: Attenuation of Inflammation

In various animal models of inflammation, Ac-YVAD-CHO has been shown to effectively reduce the inflammatory response.

Rodent Model of Endotoxemia

In a study using a rat model of lipopolysaccharide (LPS)-induced endotoxemia, inhaled administration of Ac-YVAD-CHO prior to LPS infusion led to a significant reduction in systemic and pulmonary inflammation.

Treatment GroupPlasma IL-1β ReductionPlasma IL-18 ReductionBALF IL-1β Reduction
Ac-YVAD-CHO (0.5 mg) + LPS58%51%59%
Ac-YVAD-CHO (5 mg) + LPSSignificant reductionSignificant reductionSignificant reduction

These results highlight the potential of Ac-YVAD-CHO to mitigate the inflammatory cascade triggered by bacterial endotoxins.

Other In Vivo Models
  • Acute Pancreatitis: In a mouse model of cerulein-induced acute pancreatitis, Ac-YVAD-CHO (12.5 µmol/kg) reduced pancreatic levels of IL-18 and serum levels of IL-1β.

  • Neuroinflammation: In a rat model of quinolinic acid-induced striatal neurotoxicity, pre-treatment with Ac-YVAD-CHO inhibited caspase-1 activity and attenuated apoptosis.

  • Intracerebral Hemorrhage: The related inhibitor Ac-YVAD-cmk has been shown to improve neurological function in a rat model of intracerebral hemorrhage by inhibiting the caspase-1-mediated inflammatory response.

Signaling Pathway of Caspase-1 Inhibition by Ac-YVAD-CHO

Ac-YVAD-CHO primarily exerts its effect by inhibiting the NLRP3 inflammasome pathway, a key component of the innate immune response.

G cluster_0 Cellular Exterior cluster_1 Cytoplasm PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 binds NLRP3 NLRP3 Inflammasome Assembly PAMPs_DAMPs->NLRP3 activates NFkB NF-κB Activation TLR4->NFkB pro_IL1b pro-IL-1β pro-IL-18 Transcription NFkB->pro_IL1b pro_cytokines pro-IL-1β pro-IL-18 pro_IL1b->pro_cytokines pro_caspase1 pro-Caspase-1 NLRP3->pro_caspase1 recruits active_caspase1 Active Caspase-1 pro_caspase1->active_caspase1 autocatalysis active_caspase1->pro_cytokines cleaves AcYVADCHO Ac-YVAD-CHO AcYVADCHO->active_caspase1 active_cytokines Mature IL-1β Mature IL-18 pro_cytokines->active_cytokines inflammation Inflammation active_cytokines->inflammation

Caption: Ac-YVAD-CHO inhibits active caspase-1, preventing cytokine maturation.

Experimental Protocols

In Vitro Caspase-1 Inhibition Assay (Colorimetric)

This protocol is adapted from a general method for determining caspase activity.

  • Prepare Cell Lysates: Culture cells of interest (e.g., THP-1 monocytes) and induce inflammasome activation (e.g., with LPS and nigericin). Lyse the cells to release cytosolic proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the Bradford assay.

  • Assay Setup: In a 96-well plate, add 50 µg of cytosolic protein extract to each well.

  • Inhibitor Addition: Add varying concentrations of Ac-YVAD-CHO or a vehicle control to the wells.

  • Substrate Addition: Add the caspase-1 specific colorimetric substrate, Ac-YVAD-pNA, to a final concentration of 200 µM.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase-1 activity.

In Vivo LPS-Induced Endotoxemia Model in Rats

This protocol is a summary of the methodology described in a study on inhaled Ac-YVAD-CHO.

  • Animal Model: Use male Sprague-Dawley rats.

  • Acclimatization: Acclimatize the animals to the laboratory conditions before the experiment.

  • Inhibitor Administration: Administer Ac-YVAD-CHO via inhalation (e.g., 0.5 mg or 5 mg total dose) using a nebulizer. A control group receives the vehicle.

  • Induction of Endotoxemia: 30 minutes after inhibitor administration, induce endotoxemia by intravenous injection of LPS (5 mg/kg).

  • Monitoring and Sample Collection: Monitor the animals for signs of endotoxemia. After a set period (e.g., 4 hours), collect blood and bronchoalveolar lavage fluid (BALF).

  • Analysis: Measure cytokine levels (IL-1β, IL-18) in plasma and BALF using ELISA. Analyze inflammatory markers in relevant tissues (e.g., iNOS and COX-2 in lung homogenates) by Western blotting.

Caption: Workflow for the in vivo endotoxemia model.

Conclusion

Ac-YVAD-CHO is a potent and selective inhibitor of caspase-1 that has demonstrated significant anti-inflammatory effects in both in vitro and in vivo models. Its ability to reduce the production of mature IL-1β and IL-18 makes it an invaluable research tool for investigating inflammatory pathways. While newer generations of caspase-1 inhibitors, such as Belnacasan and Pralnacasan, have been developed for clinical applications, Ac-YVAD-CHO remains a benchmark compound for preclinical studies in inflammation research. The choice of inhibitor will depend on the specific experimental needs, including the desired route of administration, duration of action, and the specific inflammatory model being investigated.

References

Safety Operating Guide

Proper Disposal Procedures for Ac-YVAD-CHO: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of all laboratory reagents is paramount. This document provides essential safety and logistical information for the proper disposal of Ac-YVAD-CHO, a potent and reversible inhibitor of caspase-1.

Ac-YVAD-CHO, also known as N-acetyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxyl-1-formylethyl]-L-alaninamide, is a synthetic tetrapeptide aldehyde widely used in apoptosis and inflammation research.[1] Adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and comply with regulatory standards.

Safety and Handling

Before disposal, it is essential to handle Ac-YVAD-CHO with appropriate care. According to safety data sheets, the compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times to avoid skin and eye contact.[2] In case of accidental contact, rinse the affected area with copious amounts of water.[2]

Disposal Procedures

The primary principle for the disposal of Ac-YVAD-CHO is to adhere to local, state, and federal regulations. Laboratory waste disposal protocols can vary, so it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

General Disposal Steps:

  • Collection: Collect waste Ac-YVAD-CHO, including any contaminated labware (e.g., pipette tips, tubes), in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical and any solvents used.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "Ac-YVAD-CHO," and any other components in the waste stream.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory, away from incompatible materials.

  • Arrangement for Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of Ac-YVAD-CHO down the drain or in regular trash.

Quantitative Data Summary

For easy reference, the following table summarizes key quantitative data for Ac-YVAD-CHO.

PropertyValueReference
CAS Number 143313-51-3[1]
Molecular Formula C23H32N4O8[1]
Molecular Weight 492.5 g/mol
Ki for human caspase-1 0.76 nM
Solubility in DMSO 30 mg/mL
Solubility in Ethanol 30 mg/mL
Storage Temperature -20°C

Mechanism of Action: Caspase-1 Inhibition

Ac-YVAD-CHO functions as a highly specific inhibitor of caspase-1, an enzyme that plays a critical role in the inflammatory response and pyroptosis, a form of programmed cell death. Caspase-1 is activated within a multi-protein complex called the inflammasome. Once active, caspase-1 cleaves pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, active forms. Ac-YVAD-CHO blocks this cleavage, thereby suppressing the inflammatory cascade.

Caspase-1 Signaling Pathway and Inhibition by Ac-YVAD-CHO

The following diagram illustrates the canonical caspase-1 signaling pathway and the point of inhibition by Ac-YVAD-CHO.

Caspase1_Pathway cluster_stimuli Inflammatory Stimuli cluster_inflammasome Inflammasome Activation cluster_cytokines Cytokine Processing & Release PAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs->NLRP3 Activates Pro_Casp1 Pro-Caspase-1 NLRP3->Pro_Casp1 Recruits & Activates Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation Inhibitor Ac-YVAD-CHO Inhibitor->Casp1 Inhibits

Caption: Caspase-1 pathway and Ac-YVAD-CHO inhibition.

By understanding the mechanism of action and adhering to the prescribed safety and disposal procedures, researchers can confidently and safely utilize Ac-YVAD-CHO in their studies, contributing to advancements in the fields of immunology and drug discovery.

References

Essential Safety and Handling Guide for Ac-YVAD-CHO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling the caspase-1 inhibitor Ac-YVAD-CHO (N-acetyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxyl-1-formylethyl]-L-alaninamide). Adherence to these procedures is essential for ensuring laboratory safety and experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data is limited, Ac-YVAD-CHO should be handled with the care required for all research chemicals with unknown long-term effects. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye Protection Safety GlassesMust be worn at all times. Use chemical safety goggles when there is a risk of splashing.
Hand Protection Chemical-resistant glovesNitrile or other impermeable gloves are required. Inspect gloves for tears or holes before use.
Body Protection Laboratory CoatA standard lab coat should be worn to protect from skin contact.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If dust formation is unavoidable, a NIOSH-approved respirator may be necessary.
Handling and Storage

Proper handling and storage are crucial to maintain the stability of Ac-YVAD-CHO and prevent accidental exposure.

Operational Plan:

  • Engineering Controls: Handle the solid form in a well-ventilated area to avoid dust formation.[1]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.

  • Spill Procedures: In case of a spill, avoid dust formation.[1] Collect the spilled material and place it in a suitable, closed container for disposal.[1] Evacuate personnel from the immediate area if necessary.[1]

Storage Conditions:

CompoundStorage TemperatureStabilityNotes
Ac-YVAD-CHO-20°C≥ 4 yearsStore in a tightly sealed container.
Ac-YVAD-cmk-80°C or -20°C6 months at -80°C, 1 month at -20°CKeep sealed and away from moisture and light.
Z-VAD-FMK-20°CAvoid multiple freeze-thaw cycles.Reconstituted aliquots can be stored at -20°C.
First Aid Measures

In the event of exposure, immediate action is required.

First Aid Procedures:

Exposure RouteAction
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.
Eye Contact Rinse eyes with pure water for at least 15 minutes. Seek immediate medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.
Disposal Plan

Dispose of Ac-YVAD-CHO and any contaminated materials in accordance with all federal, state, and local environmental regulations.

Disposal Guidelines:

  • Do not allow the chemical to enter drains.

  • Collect waste material in a suitable, closed container labeled for chemical waste.

  • Consult with your institution's environmental health and safety (EHS) office for specific disposal protocols.

Experimental Protocols and Visualizations

Ac-YVAD-CHO and related compounds are selective inhibitors of caspase-1, an enzyme critical in the inflammatory process and pyroptosis, a form of programmed cell death.

Key Experimental Application: Inhibition of Caspase-1 in Cell Culture

The following is a generalized protocol for using a caspase-1 inhibitor like Ac-YVAD-CHO in a cell-based assay to study inflammation or apoptosis.

Methodology:

  • Cell Culture: Plate cells (e.g., THP-1 monocytes) at the desired density and allow them to adhere or stabilize overnight.

  • Inhibitor Pre-treatment: Prepare a stock solution of the caspase inhibitor (e.g., Ac-YVAD-CHO or Z-VAD-FMK) in a suitable solvent like DMSO. Pre-treat the cells with the inhibitor at the desired final concentration (a typical range is 10–100 µM) for 1-2 hours before inducing the biological response.

  • Induction of Apoptosis/Inflammation: Introduce the stimulus to induce caspase-1 activity (e.g., lipopolysaccharide (LPS), nigericin, or other inflammasome activators).

  • Incubation: Incubate the cells for the appropriate time period to allow for the biological response to occur.

  • Assay: Measure the outcome of interest. This could involve:

    • Quantifying cell death via assays like Annexin V staining.

    • Measuring levels of inflammatory cytokines like IL-1β and IL-18 in the cell supernatant using ELISA.

    • Detecting caspase-1 activation using a fluorescent probe.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for a typical experiment involving a caspase-1 inhibitor.

G A Plate Cells (e.g., THP-1) B Pre-treat with Caspase-1 Inhibitor (Ac-YVAD-CHO) A->B Step 1 I Control (No Inhibitor) A->I C Induce Inflammasome Activation (e.g., LPS + Nigericin) B->C Step 2 D Incubate C->D Step 3 E Measure Endpoints D->E Step 4 F Cytokine Measurement (ELISA) E->F G Cell Viability Assay E->G H Caspase Activity Assay E->H I->C Step 2 (Control)

Caption: Workflow for Caspase-1 Inhibition Assay.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.